(3,3-Dimethoxycyclobutyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,3-dimethoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLOPBUFOFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440629 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175021-11-1 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3,3-Dimethoxycyclobutyl)methanol basic properties
An in-depth technical guide on the basic properties of (3,3-Dimethoxycyclobutyl)methanol is provided below. This document is intended for researchers, scientists, and professionals in drug development.
Disclaimer: this compound is primarily a chemical intermediate for research and development. As such, comprehensive public data regarding detailed experimental protocols, in-depth toxicological studies, and its role in specific biological pathways is limited. The following guide summarizes currently available information.
Core Chemical Identity
This compound is an organic compound featuring a cyclobutane ring. This central ring is substituted with a hydroxymethyl (-CH₂OH) group and a geminal dimethoxy group (-C(OCH₃)₂), which exists as a stable acetal.
Physicochemical Properties
The compound is typically a liquid at room temperature. Quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 175021-11-1 | [1][2] |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 - 146.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | ~190°C at 760 mmHg | [2][] |
| Density | ~1.067 g/cm³ | [] |
| Physical Form | Liquid | |
| Purity | ≥95% - 97% | [2][] |
| Storage Temperature | 2-8°C or Room Temperature | [2] |
| InChI Key | PPZLOPBUFOFNKE-UHFFFAOYSA-N | [] |
| SMILES | COC1(CC(CO)C1)OC | [2][] |
Synthesis and Reactivity
Synthetic Context
This compound can be synthesized from precursors such as Methyl 3,3-dimethoxycyclobutanecarboxylate .[1] The primary alcohol group of the molecule is reactive and can be used for further derivatization. For instance, it can be converted into an iodomethyl derivative, 3-(iodomethyl)-1,1-dimethoxycyclobutane , which serves as a downstream product.[1]
The logical workflow for its synthesis and subsequent reaction is illustrated below.
Experimental Protocol: General Reduction of an Ester
While a specific protocol for this compound is unavailable, a general procedure for the reduction of a methyl ester (like the precursor) to a primary alcohol using a reducing agent such as Lithium aluminum hydride (LiAlH₄) is as follows. Note: This is a generalized protocol and requires adaptation and optimization for this specific substrate.
-
Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of Methyl 3,3-dimethoxycyclobutanecarboxylate in an anhydrous ether solvent (e.g., THF or Diethyl ether) is prepared in a reaction vessel.
-
Cooling : The solution is cooled to 0°C using an ice bath.
-
Addition of Reducing Agent : A solution or slurry of LiAlH₄ in the same anhydrous solvent is added dropwise to the ester solution. The temperature is carefully monitored and maintained.
-
Reaction : After the addition is complete, the reaction may be stirred at 0°C or allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching : The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and requires extreme caution.
-
Extraction & Purification : The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.
Applications in Research and Drug Development
While direct applications of this compound are not widely documented, its structural motif is of significant interest. Cyclobutane rings are valuable bioisosteres for other cyclic and acyclic structures in medicinal chemistry.
-
Scaffold for Drug Discovery : Cyclobutane-containing molecules are present in several FDA-approved drugs used to treat a range of conditions, including cancer and neurological diseases.[2] The rigid, three-dimensional nature of the cyclobutane ring can provide a fixed orientation for pharmacophoric groups, aiding in binding to biological targets.
-
Intermediate for Novel Materials : A structurally similar compound, (3,3-Difluorocyclobutyl)methanol, is noted for its use in creating advanced polymers with enhanced thermal and mechanical stability.[4] This suggests a potential application for this compound in material science.[4]
Safety and Handling
Based on supplier safety data, this compound is classified with the "Warning" signal word.
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling Recommendations : Standard laboratory procedures should be followed. Handle in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Wash hands thoroughly after handling.[5]
References
An In-depth Technical Guide to (3,3-Dimethoxycyclobutyl)methanol (CAS No. 175021-11-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Dimethoxycyclobutyl)methanol is a key bifunctional building block increasingly utilized in the field of medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its unique structural motif, featuring a cyclobutane scaffold with a protected ketone (as a dimethyl ketal) and a primary alcohol, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its application in the burgeoning field of targeted protein degradation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in a laboratory setting.
| Property | Value |
| CAS Number | 175021-11-1 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 190 °C at 760 mmHg |
| Density | 1.067 g/cm³ |
| Purity | Typically available at ≥95% |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3,3-dimethoxycyclobutanecarboxylate
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 3-oxocyclobutanecarboxylate (1.0 eq), toluene (approx. 0.5 M), and methanol (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 3,3-dimethoxycyclobutanecarboxylate.
Step 2: Synthesis of this compound
Materials:
-
Methyl 3,3-dimethoxycyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by vacuum distillation if necessary.
Application in Targeted Protein Degradation: PROTAC Synthesis
This compound is an exemplary building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cyclobutane moiety in this compound provides a rigid scaffold for the linker region of the PROTAC, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Caption: General workflow for the synthesis of a PROTAC molecule.
Representative Experimental Protocol: Synthesis of a Hypothetical PROTAC
This protocol describes the synthesis of a hypothetical PROTAC where this compound is used to link a hypothetical Protein of Interest (POI) ligand and an E3 ligase ligand.
Step A: Functionalization of the Linker
-
Mesylation of the alcohol: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate.
-
Azide displacement: Dissolve the mesylated intermediate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the reaction mixture to 60-80 °C and stir until the reaction is complete. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to obtain the azido-functionalized linker.
Step B: Coupling to the POI Ligand
-
Click Chemistry: To a solution of the azido-functionalized linker (1.0 eq) and an alkyne-modified POI ligand (1.0 eq) in a mixture of t-butanol and water, add a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq). Stir the reaction at room temperature until completion. Extract the product with an appropriate organic solvent, wash, dry, and purify by column chromatography.
Step C: Reduction and Coupling to the E3 Ligase Ligand
-
Azide Reduction: Dissolve the product from Step B in methanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere until the azide is fully reduced to the amine (monitored by TLC). Filter the catalyst through celite and concentrate the filtrate.
-
Amide Coupling: To a solution of the resulting amine (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature until the reaction is complete. Purify the final PROTAC molecule by preparative HPLC.
Predicted Spectroscopic Data
As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted ¹H and ¹³C NMR chemical shifts based on its structure. These predictions are valuable for the identification and characterization of the molecule in a research setting.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.50 | d | 2H | -CH₂OH |
| ~3.15 | s | 6H | -OCH₃ |
| ~2.20 - 2.40 | m | 1H | -CH-CH₂OH |
| ~1.80 - 2.00 | m | 4H | Cyclobutane -CH₂- |
| ~1.60 | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~100 | C(OCH₃)₂ |
| ~65 | -CH₂OH |
| ~49 | -OCH₃ |
| ~35 | Cyclobutane -CH₂- |
| ~30 | -CH-CH₂OH |
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The proposed synthetic protocols are based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
Physicochemical Properties of (3,3-Dimethoxycyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Dimethoxycyclobutyl)methanol is a substituted cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. The cyclobutane motif is of increasing interest in drug discovery due to its ability to introduce three-dimensional character and unique conformational constraints into molecular scaffolds. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for assessing its solubility.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 175021-11-1 | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 190 °C at 760 mmHg | [1] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Predicted XlogP | 0.0 | [3] |
| Purity | 95% | |
| Storage Temperature | Room Temperature |
Table 2: Physicochemical Properties of Cyclobutanemethanol for Comparison
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | |
| Molecular Weight | 86.13 g/mol | |
| CAS Number | 4415-82-1 | |
| Boiling Point | 143-144 °C | |
| Density | 0.913 g/mL at 25 °C | |
| Calculated logP | 0.779 | [2] |
| Calculated Water Solubility | -0.83 log(mol/L) | [2] |
Experimental Protocols
Detailed experimental protocols for the definitive characterization of this compound are not available in the reviewed literature. However, standard methodologies for determining the physicochemical properties of organic liquids can be applied.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that can be determined using several methods, including distillation or the capillary tube method.[4][5][6][7]
Capillary Tube Method:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a specialized boiling point tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., oil or a heating block).
-
Heating: The heating bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility
A qualitative assessment of solubility in various solvents is a crucial first step in characterizing a compound. This is often performed by simple mixing experiments.[1][8][9]
Qualitative Solubility Test:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Procedure:
-
To a small test tube, add approximately 1 mL of the chosen solvent.
-
Add a few drops of this compound to the solvent.
-
Vigorously shake or vortex the test tube for a set period (e.g., 30 seconds).
-
Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates solubility. The formation of distinct layers, cloudiness, or droplets indicates insolubility or partial solubility.
-
-
Classification: The compound's solubility can be categorized as soluble, partially soluble, or insoluble in each tested solvent.
Mandatory Visualizations
The following diagrams illustrate logical workflows relevant to the characterization of this compound.
Caption: Workflow for Qualitative Solubility Testing.
Caption: Experimental Workflow for Boiling Point Determination.
Conclusion
This technical guide consolidates the currently available physicochemical data for this compound. While some fundamental properties like molecular weight and boiling point are documented, a comprehensive experimental characterization, particularly regarding melting point, density, and a detailed solubility profile, is lacking in the public literature. The provided general experimental protocols and workflows offer a starting point for researchers aiming to fully characterize this compound. Further experimental investigation is necessary to establish a complete physicochemical profile, which will be essential for its potential application in drug development and other areas of chemical research.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Cyclobutanemethanol (CAS 4415-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 4. phillysim.org [phillysim.org]
- 5. scribd.com [scribd.com]
- 6. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Structure and Conformation of (3,3-Dimethoxycyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3-Dimethoxycyclobutyl)methanol is a substituted cyclobutane derivative of interest in medicinal chemistry and drug design due to the desirable physicochemical properties conferred by the cyclobutane scaffold. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from computational chemistry studies and experimental data on analogous structures to present a detailed analysis of its likely three-dimensional structure, conformational preferences, and the dynamic processes it undergoes. This document also outlines relevant experimental and computational methodologies for its study.
Introduction
Cyclobutane-containing molecules are increasingly utilized in drug discovery to impart favorable properties such as metabolic stability, conformational rigidity, and three-dimensionality. The puckered nature of the cyclobutane ring provides a scaffold for precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. This compound, with its gem-dimethoxy and hydroxymethyl substituents, presents a unique combination of functionalities that can influence its conformational behavior and potential as a building block in medicinal chemistry. Understanding the structure and conformational landscape of this molecule is paramount for its effective application.
Molecular Structure
The chemical structure of this compound is characterized by a four-membered carbon ring. One carbon atom of the ring is bonded to a hydroxymethyl group (-CH₂OH), and the carbon atom at the 3-position is geminally substituted with two methoxy groups (-OCH₃).
Table 1: Molecular Identifiers and Basic Properties
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| IUPAC Name | This compound |
| CAS Number | 175021-11-1 |
| Molecular Weight | 146.18 g/mol |
| SMILES | COC1(CC(C1)CO)OC |
| InChI | InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |
Conformational Analysis of the Cyclobutane Ring
The conformation of the cyclobutane ring is a balance between angle strain and torsional strain. A planar cyclobutane ring would have C-C-C bond angles of 90°, deviating significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. To alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.
In this puckered conformation, one of the carbon atoms is out of the plane of the other three. This puckering is a dynamic process, and the ring can rapidly interconvert between two equivalent puckered conformations. The energy barrier for this ring inversion is generally low.
The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. Substituents can occupy either pseudo-axial or pseudo-equatorial positions, analogous to the axial and equatorial positions in cyclohexane, although the energy differences are typically smaller.
For this compound, the gem-dimethoxy groups at the C3 position and the hydroxymethyl group at the C1 position will dictate the preferred puckered conformation. It is anticipated that the molecule will adopt a conformation that minimizes steric interactions between these substituents.
Predicted Conformational Preferences
-
Puckering of the Ring: The cyclobutane ring will be puckered.
-
Orientation of the Hydroxymethyl Group: The hydroxymethyl group at the C1 position can be in either a pseudo-axial or pseudo-equatorial orientation. The energy difference between these two conformations is expected to be small, with the equatorial-like conformer likely being slightly more stable to minimize steric hindrance.
-
Orientation of the Methoxy Groups: The two methoxy groups are fixed on the same carbon atom. Their orientation will be influenced by the ring puckering and rotation around the C-O bonds to minimize steric clashes with the rest of the molecule.
Quantitative Structural Data (Predicted)
In the absence of experimental crystallographic or gas-phase data for this compound, computational chemistry methods provide a reliable means to predict its geometric parameters. The following table presents predicted data based on density functional theory (DFT) calculations of similar cyclobutane derivatives.
Table 2: Predicted Geometric Parameters for the Puckered Conformation of this compound
| Parameter | Predicted Value |
| C-C Bond Length (ring) | 1.55 - 1.56 Å |
| C-C-C Bond Angle (ring) | ~88° |
| Puckering Angle | 20° - 30° |
| C-O Bond Length (methoxy) | 1.42 - 1.43 Å |
| C-O-C Bond Angle (methoxy) | 112° - 115° |
| C-C-O Bond Angle (hydroxymethyl) | 110° - 112° |
Experimental and Computational Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the protection of a 3-oxocyclobutanecarboxylic acid derivative, followed by reduction.
Caption: Plausible synthetic workflow for this compound.
Detailed Protocol for a Key Step (Acetal Formation):
-
Reaction Setup: To a solution of the corresponding ketone (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conformational Analysis using Variable Temperature (VT) NMR Spectroscopy
VT NMR spectroscopy is a powerful technique to study dynamic processes such as ring inversion in cyclobutanes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the thermodynamic and kinetic parameters of the conformational equilibrium.
Caption: Experimental workflow for VT NMR conformational analysis.
Detailed Protocol for VT NMR:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent with a low freezing point and a high boiling point (e.g., deuterated toluene or dichloromethane). The concentration should be optimized for good signal-to-noise ratio.
-
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit. Calibrate the temperature of the probe using a standard sample (e.g., methanol or ethylene glycol).
-
Data Acquisition: Acquire a series of 1D ¹H and/or ¹³C NMR spectra over a wide range of temperatures, starting from room temperature and going down to the lowest achievable temperature, and then up to a higher temperature. Ensure that the sample has reached thermal equilibrium at each temperature before acquiring the spectrum.
-
Data Analysis: Analyze the changes in the chemical shifts, coupling constants, and line shapes of the signals as a function of temperature. The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the free energy of activation for the ring inversion process.
Computational Chemistry
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the structure, stability, and spectroscopic properties of molecules.
Caption: A typical workflow for computational analysis.
Detailed Protocol for DFT Calculations:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Choose a suitable level of theory, for example, the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)) for initial geometry optimizations and a larger basis set (e.g., 6-311+G(d,p)) for more accurate single-point energy calculations.
-
Procedure:
-
Build an initial 3D structure of this compound.
-
Perform a conformational search to identify low-energy conformers.
-
Optimize the geometry of each conformer.
-
Perform frequency calculations on the optimized structures to verify that they are true minima (no imaginary frequencies) and to obtain thermochemical data.
-
Calculate the relative energies of the conformers to determine their populations at a given temperature.
-
Predict NMR chemical shifts and coupling constants using methods like GIAO (Gauge-Independent Atomic Orbital).
-
Conclusion
This technical guide has provided a detailed overview of the structure and conformational analysis of this compound. While direct experimental data for this molecule is scarce, a combination of theoretical principles and data from analogous compounds allows for a robust understanding of its key structural features. The puckered nature of the cyclobutane ring is the dominant conformational feature, with the substituents influencing the preferred puckering mode and orientation. The provided experimental and computational protocols offer a roadmap for researchers to further investigate and characterize this and similar molecules, which will be invaluable for the rational design of new chemical entities in drug discovery and development.
Spectroscopic Analysis of (3,3-Dimethoxycyclobutyl)methanol: A Technical Overview
Disclaimer: Publicly available, experimentally determined spectroscopic data for (3,3-Dimethoxycyclobutyl)methanol is limited. This guide provides a general framework for the spectroscopic analysis of this compound, including predicted data and standardized experimental protocols. The information herein is intended to serve as a template for researchers and drug development professionals in the absence of published experimental spectra.
Compound Overview
This compound is a chemical compound with the molecular formula C7H14O3.[1][2] It is classified as a protein degrader building block.[2] Basic properties of the compound are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 175021-11-1 | [2][3] |
| Molecular Formula | C7H14O3 | [1][2] |
| Molecular Weight | 146.18 g/mol | [2][4] |
| Monoisotopic Mass | 146.0943 Da | [1] |
Predicted Spectroscopic Data
In the absence of experimental data, computational predictions can offer insights into the expected spectroscopic behavior of a molecule.
Mass Spectrometry
Predicted collision cross section values (in Ų) for various adducts of this compound have been calculated using CCSbase and are presented in Table 2.[1]
Table 2: Predicted Collision Cross Section Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 147.10158 | 128.3 |
| [M+Na]+ | 169.08352 | 134.6 |
| [M-H]- | 145.08702 | 130.9 |
| [M+NH4]+ | 164.12812 | 144.7 |
| [M+K]+ | 185.05746 | 137.6 |
| [M+H-H2O]+ | 129.09156 | 120.0 |
| [M+HCOO]- | 191.09250 | 149.3 |
| [M+CH3COO]- | 205.10815 | 175.8 |
| [M+Na-2H]- | 167.06897 | 134.7 |
| [M]+ | 146.09375 | 138.8 |
| [M]- | 146.09485 | 138.8 |
Source: PubChemLite[1]
General Experimental Protocols for Spectroscopic Analysis
The following are generalized experimental protocols for obtaining NMR, IR, and mass spectrometry data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the solvent signal as a reference.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be acquired prior to the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Mass Range: Typically m/z 50-500 for a small molecule.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Unveiling the ¹H NMR Landscape of (3,3-Dimethoxycyclobutyl)methanol: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel molecules is paramount. This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,3-dimethoxycyclobutyl)methanol, a key building block in various synthetic pathways.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are founded on the analysis of chemical shift values for similar structural motifs and spin-spin coupling patterns expected for a cyclobutane ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| -CH ₂OH (Methylene protons) | ~ 3.5 - 3.7 | Doublet | 2H | ~ 6 - 8 |
| -OH (Hydroxyl proton) | Variable (Broad Singlet) | Broad Singlet | 1H | N/A |
| -OCH ₃ (Methoxy protons) | ~ 3.2 | Singlet | 6H | N/A |
| Cyclobutane Ring Protons | ~ 1.8 - 2.5 | Multiplet | 5H | N/A |
Structural Elucidation through ¹H NMR
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the expected spectrum.
The two methoxy groups (-OCH₃) are chemically equivalent, and therefore, their six protons are expected to appear as a single, sharp singlet at approximately 3.2 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and will likely appear as a doublet, integrating to two protons, with a chemical shift around 3.5 to 3.7 ppm. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is highly dependent on concentration and the solvent used.
The five protons on the cyclobutane ring will present as a complex multiplet in the upfield region of the spectrum, estimated to be between 1.8 and 2.5 ppm. The exact chemical shifts and coupling constants of these protons are difficult to predict precisely without experimental data due to the rigid and puckered nature of the cyclobutane ring, which leads to complex spin-spin coupling interactions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers aiming to acquire an experimental ¹H NMR spectrum of this compound, the following protocol outlines a standard methodology.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Set the probe temperature to a standard value, typically 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Logical Relationship of Functional Groups and Spectral Features
The following diagram, generated using the DOT language, illustrates the logical connection between the different functional groups within this compound and their expected signatures in the ¹H NMR spectrum.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. Experimental verification is crucial to confirm these predictions and to fully elucidate the complex spin system of the cyclobutane ring. The provided protocol offers a robust starting point for any researcher seeking to characterize this important chemical intermediate.
An In-depth Technical Guide to the ¹³C NMR Analysis of (3,3-Dimethoxycyclobutyl)methanol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3,3-Dimethoxycyclobutyl)methanol. Due to the absence of publicly available experimental spectral data for this specific compound, this document focuses on a theoretical prediction of the chemical shifts based on established principles and data from analogous molecular structures. It also outlines a standard experimental protocol for acquiring such a spectrum.
Predicted ¹³C NMR Spectral Data
The structure of this compound contains five distinct carbon environments. The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from the known chemical shifts of cyclobutane, the effects of substituent groups (hydroxyl and methoxy), and data from similar cyclic and acyclic compounds.
| Carbon Atom | Description | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | CH-CH₂OH | 40 - 50 | The base chemical shift for a cyclobutane CH₂ is ~22 ppm. The attached hydroxymethyl group exerts a deshielding α-effect, and the gem-dimethoxy group at C3 has a γ-effect, leading to a downfield shift. |
| C2, C4 | Ring CH₂ | 25 - 35 | These methylene carbons are β to both the hydroxymethyl and gem-dimethoxy groups. The combined substituent effects are expected to cause a moderate downfield shift from the base cyclobutane value. |
| C3 | C(OCH₃)₂ | 95 - 105 | This is a ketal carbon, which is significantly deshielded by the two attached oxygen atoms. Acetal and ketal carbons typically resonate in this downfield region.[1] |
| C5 | -CH₂OH | 60 - 70 | The chemical shift for a primary alcohol's carbinol carbon is typically in this range.[2] |
| C6, C7 | -OCH₃ | 48 - 55 | Methoxy group carbons generally appear in this region. Their specific shift is influenced by the ketal environment. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the data table.
Logical Workflow for Spectral Prediction
The process for predicting the ¹³C NMR chemical shifts involves a systematic analysis of the molecular structure and the application of established NMR principles.
References
(3,3-Dimethoxycyclobutyl)methanol material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of the material safety data for (3,3-Dimethoxycyclobutyl)methanol, targeting researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.
Chemical and Physical Properties
This compound is a cyclobutane derivative used as a building block in organic synthesis, particularly in the development of protein degraders.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 175021-11-1 | [1][2][3] |
| Molecular Formula | C7H14O3 | [1][3] |
| Molecular Weight | 146.184 g/mol | [3] |
| Boiling Point | 190°C at 760 mmHg | [4] |
| Purity | ≥95% - ≥98% | [1][4] |
| Storage Temperature | 2-8°C | [4] |
Safety and Handling
2.1. Hazard Identification
Based on available safety data sheets for similar chemical compounds, this compound should be handled as a potentially hazardous substance. General hazard statements that may apply include:
-
Causes skin irritation.[6]
-
Harmful if swallowed.
-
May cause respiratory irritation.
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to adhere to the following safety protocols:
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment:
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[5][6]
2.3. Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidents:
2.4. Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][6][8]
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
-
After Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[8]
-
After Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][8]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Experimental Workflow and Safety Protocols
As no specific experimental protocols involving this compound were found in the provided search results, a general workflow for handling such a chemical in a research setting is diagrammed below. This workflow emphasizes safety and proper procedure.
Caption: A generalized workflow for safely handling this compound in a laboratory setting.
Emergency Response Logical Flow
In the event of an accidental exposure, a clear and logical response is critical. The following diagram outlines the general steps to take.
Caption: A flowchart illustrating the logical steps for a first aid response to chemical exposure.
Toxicological Information
Detailed toxicological studies for this compound are not available in the public domain. The toxicological properties have not been fully investigated.[5] Therefore, it should be handled with the assumption that it may be toxic.
Signaling Pathways and Detailed Experimental Protocols
Currently, there is no publicly available information detailing specific signaling pathways affected by this compound or comprehensive, peer-reviewed experimental protocols for its use. This substance is primarily available as a building block for chemical synthesis. Researchers using this compound would be responsible for developing their own specific protocols and conducting appropriate safety assessments.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Always consult the official MSDS before handling any chemical.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 175021-11-1 [m.chemicalbook.com]
- 3. molbase.com [molbase.com]
- 4. cas 175021-11-1|| where to buy this compound [english.chemenu.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Unlocking Therapeutic Potential: A Technical Guide to (3,3-Dimethoxycyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of (3,3-dimethoxycyclobutyl)methanol, a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. Its unique structural features make it a compelling component in the design of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.
Commercial Availability
This compound is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered at various purity levels to suit different experimental and quality requirements. Below is a summary of representative commercial sources and product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Typical Packaging |
| BOC Sciences | 175021-11-1 | C₇H₁₄O₃ | 146.19 | >95% | Inquire |
| Chemenu | 175021-11-1 | C₇H₁₄O₃ | 146.19 | 95%+ | 10g, 25g, 100g |
| Molbase | 175021-11-1 | C₇H₁₄O₃ | 146.184 | 95%, 97%, 98%, 99% | 1g, 5g, 1kg, 25kg |
| Fluorochem | 175021-11-1 | C₇H₁₄O₃ | 146.19 | Inquire | Inquire |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Boiling Point | 190 °C at 760 mmHg | Chemenu[1] |
| Storage Temperature | 2-8 °C or -20°C | Chemenu[1], BroadPharm[2] |
Synthesis of this compound
The most probable synthetic route to this compound involves the reduction of its corresponding ester precursor, methyl 3,3-dimethoxycyclobutanecarboxylate. This transformation is a standard procedure in organic chemistry, typically achieved with high efficiency using common reducing agents.
Experimental Protocol: Reduction of Methyl 3,3-dimethoxycyclobutanecarboxylate
Materials:
-
Methyl 3,3-dimethoxycyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of methyl 3,3-dimethoxycyclobutanecarboxylate in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: The flask is cooled in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise with stirring. The reaction is highly exothermic and should be controlled carefully. Alternatively, a milder reducing agent like sodium borohydride in a protic solvent can be used, although reaction times may be longer.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ester is completely consumed.
-
Workup: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a dilute solution of sulfuric acid to neutralize the excess reducing agent and hydrolyze the aluminum salts.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to obtain the final product with high purity.
Application in Drug Discovery: A Key Building Block for PROTACs
This compound has emerged as a valuable building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. The cyclobutane scaffold of this compound offers a degree of rigidity and a defined three-dimensional structure that can be advantageous in linker design. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.
The use of cyclobutane-containing linkers can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its overall therapeutic potential. Researchers in medicinal chemistry can leverage the unique properties of this compound to explore novel linker architectures in the quest for more potent and selective protein degraders. The analogous compound, (3,3-difluorocyclobutyl)methanol, has been noted for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system disorders, highlighting the value of the cyclobutane motif in drug design.[3]
References
The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
Long regarded as a niche structural motif, the cyclobutane ring is rapidly emerging as a powerful tool in modern medicinal chemistry. Its unique conformational properties, inherent three-dimensionality, and metabolic stability make it an increasingly attractive scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the role of cyclobutane in drug discovery, highlighting its application as a versatile bioisostere and a key component in approved drugs. We will delve into specific case studies, present comparative quantitative data, detail relevant experimental protocols, and visualize key biological pathways to equip researchers and drug development professionals with a thorough understanding of this valuable scaffold.
Introduction: Beyond Flatland
The drive to escape the "flatland" of planar, aromatic-rich molecules has led medicinal chemists to explore three-dimensional scaffolds that can better exploit the complex topology of biological targets.[1] The cyclobutane ring, a saturated four-membered carbocycle, offers a compelling solution. It is the second most strained cycloalkane, with a strain energy of 26.3 kcal/mol, which dictates its distinct puckered conformation.[2] This rigid, non-planar structure provides a fixed orientation for substituents, reducing the entropic penalty upon binding to a target protein.[3]
Key advantages of incorporating cyclobutane scaffolds include:
-
Conformational Rigidity: Locks flexible ligands into a bioactive conformation, improving potency and selectivity.[3][4][5]
-
Improved Physicochemical Properties: Increases the fraction of sp3-hybridized carbons (Fsp3), which is correlated with higher clinical success rates, and can lead to enhanced solubility and metabolic stability.[1]
-
Metabolic Stability: The saturated nature of the cyclobutane ring makes it less susceptible to oxidative metabolism compared to aromatic systems.[1]
-
Versatile Bioisostere: Serves as an effective replacement for phenyl rings, gem-dimethyl groups, and alkenes, allowing for fine-tuning of a molecule's properties while maintaining or improving biological activity.[1][3]
-
Novel Chemical Space: Provides access to novel intellectual property and unique structural motifs.[3]
Cyclobutane as a Bioisosteric Replacement
One of the most powerful applications of the cyclobutane scaffold is as a bioisostere for other common chemical groups. This strategy allows for the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing its affinity for the biological target.
Case Study: Phenyl Ring Bioisostere in γ-Secretase Modulators
The replacement of a planar phenyl ring with a saturated, three-dimensional scaffold is a key strategy for improving the drug-like properties of a molecule. While not a simple cyclobutane, the bicyclo[1.1.1]pentane (BCP) motif, which is composed of fused cyclobutane rings, serves as an excellent case study. In the development of γ-secretase modulators for Alzheimer's disease, replacing a para-substituted fluorophenyl ring with a BCP moiety led to dramatic improvements in physicochemical properties while maintaining potency.
| Parameter | Phenyl Analog (BMS-708,163) | BCP Analog | Improvement |
| γ-Secretase IC50 | Equipotent | Equipotent | Maintained Potency |
| Aqueous Solubility | Low | Significantly Higher | Improved Solubility |
| Passive Permeability | Moderate | Significantly Higher | Improved Permeability |
| Oral Absorption (Mouse) | Moderate | ~4-fold Higher | Enhanced Bioavailability |
Data compiled from studies on γ-secretase modulators.
This example demonstrates the power of replacing a flat aromatic ring with a rigid, saturated carbocyclic scaffold to overcome common drug development hurdles like poor solubility and absorption.
Cyclobutane in Approved Drugs: Case Studies
The utility of the cyclobutane ring is validated by its presence in several marketed drugs. The scaffold plays a critical role in the efficacy and pharmacokinetic profile of these agents.
Apalutamide (Erleada®): An Androgen Receptor Antagonist
Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer. A key feature of its structure is the spirocyclic cyclobutane attached to the thiohydantoin core. This rigid cyclobutane moiety serves to orient the rest of the molecule for optimal binding within the ligand-binding domain of the androgen receptor (AR), effectively blocking its function and inhibiting the growth of prostate cancer cells.
Mechanism of Action: Androgen Receptor (AR) Signaling
In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This causes the dissociation of heat shock proteins (HSPs), dimerization of the AR, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote tumor growth and survival. Apalutamide acts as a potent antagonist, binding to the AR and preventing these conformational changes and subsequent downstream signaling.[1][3][4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Building Blocks of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease targets previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, protein degraders harness the cell's own machinery to selectively eliminate disease-causing proteins.[2][3] This approach offers several advantages, including the ability to target scaffolding proteins, overcome drug resistance, and achieve prolonged pharmacodynamic effects.[1][2]
The most prominent class of protein degraders are Proteolysis-Targeting Chimeras (PROTACs).[4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][6] By inducing proximity between the POI and an E3 ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]
This guide provides a comprehensive technical overview of the core building blocks of protein degraders, with a focus on PROTACs. It will delve into the various E3 ligase ligands, the importance of linker chemistry, and the experimental protocols essential for the successful design and evaluation of these innovative molecules.
Core Building Blocks of Protein Degraders
The modular nature of PROTACs allows for the rational design and systematic optimization of their three core components.[9][10]
E3 Ubiquitin Ligase Ligands
The choice of E3 ubiquitin ligase is a critical design consideration, as it influences the degradation efficiency, selectivity, and tissue distribution of the PROTAC.[11] While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized small molecule ligands.[6][11]
The most commonly recruited E3 ligases are:
-
Cereblon (CRBN): Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6][9] CRBN-based PROTACs have shown broad applicability and favorable physicochemical properties.[]
-
Von Hippel-Lindau (VHL): VHL ligands are typically derived from the HIF-1α peptide.[2][6] VHL-based PROTACs are known for their high efficiency and the formation of highly cooperative ternary complexes.[13]
-
Mouse double minute 2 homolog (MDM2): MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[2][6] Ligands for MDM2, such as nutlin-3 derivatives, have been used to develop PROTACs for cancer therapy.
-
Inhibitor of Apoptosis Proteins (IAPs): IAPs are a family of E3 ligases that play a role in cell death and survival pathways.[6][9] Bestatin-based ligands have been developed to recruit IAPs for targeted protein degradation.
The selection of the E3 ligase and its corresponding ligand is a crucial first step in PROTAC design and can significantly impact the final properties of the degrader.
Linker Chemistry
The linker is not merely a passive connector but plays a critical role in determining the efficacy and pharmacological properties of a PROTAC.[1][14][15] The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the solubility and cell permeability of the molecule.[14][15][16]
Common linker types include:
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC.[][17] The length of the PEG chain can be easily modified to optimize the distance and orientation between the POI and the E3 ligase.[17]
-
Alkyl Chains: Simple alkyl chains offer a more rigid and hydrophobic linker option.[14] The length of the alkyl chain is a critical parameter that requires careful optimization.[15][18]
The optimal linker is target-dependent and is typically identified through the empirical screening of a library of linkers with varying lengths and compositions.[14][15]
Protein of Interest (POI) Ligand
The POI ligand, often referred to as the "warhead," provides the specificity of the PROTAC by binding to the target protein.[14] A key advantage of the PROTAC technology is that the POI ligand does not need to be a potent inhibitor of the target's function.[19] It only needs to have sufficient affinity to recruit the POI to the E3 ligase for degradation. This opens up a vast new landscape of "undruggable" targets for therapeutic intervention.[1]
Quantitative Data on Protein Degrader Building Blocks
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[20][21] The binding affinities of the PROTAC for the POI and the E3 ligase, as well as the stability of the ternary complex, are also critical parameters.[4][20]
Table 1: Comparison of VHL and CRBN-based PROTACs Targeting BRD4
| PROTAC | E3 Ligase | POI Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| MZ1 | VHL | JQ1 | PEG | ~18 | >95 | 22Rv1 |
| dBET1 | CRBN | JQ1 | Ethyl | ~250 | ~95 | HeLa |
Data compiled from a comparative study.[9]
Table 2: Impact of Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) |
| BRD4 | CRBN | PEG | 3 | >1000 |
| BRD4 | CRBN | PEG | 5 | 100-1000 |
| BRD4 | CRBN | PEG | 7 | 10-100 |
| BRD4 | CRBN | PEG | 9 | <10 |
| ERα | VHL | Alkyl | 9 | >10000 |
| ERα | VHL | Alkyl | 12 | ~500 |
| ERα | VHL | Alkyl | 16 | ~100 |
Illustrative data compiled from multiple sources.[17][18][22]
Table 3: Binding Affinities of PROTAC Components
| Molecule | Binding Partner | Kd (nM) |
| VH032 (VHL ligand) | VHL | 190 |
| Pomalidomide (CRBN ligand) | CRBN | 12500 |
| JQ1 (BRD4 ligand) | BRD4 | 50 |
| MZ1 (PROTAC) | VHL | 69 |
| MZ1 (PROTAC) | BRD4 | 29 |
| dBET1 (PROTAC) | CRBN | 1700 |
| dBET1 (PROTAC) | BRD4 | 150 |
Data compiled from various sources.[9][13]
Experimental Protocols
A robust and systematic experimental workflow is essential for the successful development and characterization of protein degraders.[5][23][24]
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3][25][26]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
- Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the loading control.
- Plot the percentage of protein degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Analysis
This protocol outlines the use of SPR to characterize the binary and ternary binding events that are central to PROTAC function.[4][27][28][29][30]
1. Immobilization of E3 Ligase:
- Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip using amine coupling or other appropriate chemistry.
2. Binary Interaction Analysis (PROTAC to E3 Ligase):
- Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
- Monitor the association and dissociation phases to determine the binding affinity (Kd) and kinetics.
3. Binary Interaction Analysis (PROTAC to POI):
- Immobilize the purified POI onto a separate sensor chip.
- Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the Kd.
4. Ternary Complex Formation Analysis:
- Inject a mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase surface.[4]
- The formation of the ternary complex will result in a dose-dependent increase in the SPR signal.[4]
- Analyze the data to determine the stability and cooperativity of the ternary complex.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a homogenous assay to quantify the formation of the ternary complex in solution.[14][31][32][33]
1. Reagent Preparation:
- Prepare tagged recombinant proteins: for example, GST-tagged POI and His-tagged E3 ligase.
- Prepare TR-FRET detection reagents: a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
2. Assay Procedure:
- In a microplate, combine the tagged POI, tagged E3 ligase, and a dilution series of the PROTAC.
- Add the TR-FRET detection reagents.
- Incubate the plate to allow for ternary complex formation and antibody binding.
3. Measurement and Analysis:
- Measure the TR-FRET signal, which is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
- Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 4: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.[6][34][35][36][37]
1. Xenograft Model Establishment:
- Culture a suitable cancer cell line and harvest the cells.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
- Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
2. PROTAC Formulation and Administration:
- Prepare the PROTAC formulation in a suitable vehicle.
- Randomize the mice into treatment and control groups.
- Administer the PROTAC to the treatment group via a suitable route (e.g., intravenous, oral, or intraperitoneal). The control group receives the vehicle only.
3. In-Life Monitoring:
- Measure tumor volumes and body weights 2-3 times weekly.
- Monitor the animals for any signs of toxicity.
4. Pharmacodynamic and Efficacy Analysis:
- At the end of the study, euthanize the animals and collect tumors and other relevant tissues.
- Perform Western blot or immunohistochemistry (IHC) on tumor lysates to assess the levels of the target protein.
- Analyze tumor growth inhibition to determine the in vivo efficacy of the PROTAC.
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC-DB [cadd.zju.edu.cn]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. aragen.com [aragen.com]
- 29. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 30. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
- 35. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 36. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 37. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
The Four-Membered Ring Renaissance: A Technical Guide to Cyclobutane Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain, once viewed as a liability, is now harnessed as a powerful tool for complex molecular architecture and the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis of cyclobutane derivatives, focusing on key methodologies, quantitative data, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Strategic Approaches to Cyclobutane Synthesis
The construction of the strained cyclobutane ring requires specialized synthetic strategies. The most prominent and widely employed methods include [2+2] cycloadditions, ring expansion of three-membered rings, and intramolecular cyclization reactions.
[2+2] Cycloaddition Reactions: A Powerful Forging Tool
The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, stands as the most versatile method for cyclobutane synthesis. This can be achieved through various modes of activation, primarily photochemical and transition-metal-catalyzed pathways.
Photochemical [2+2] Cycloaddition: The irradiation of alkenes, particularly α,β-unsaturated ketones, with UV light can induce a [2+2] cycloaddition to form cyclobutane rings.[1] This method is often employed in the synthesis of natural products and complex molecules. The reaction typically proceeds through a triplet excited state, leading to a diradical intermediate that closes to form the cyclobutane ring.[1]
Transition-Metal-Catalyzed [2+2] Cycloaddition: Transition metals, particularly those from the late transition series, can catalyze the [2+2] cycloaddition of alkenes and alkynes. These reactions often proceed under milder conditions than their photochemical counterparts and can offer excellent control over stereoselectivity. Cobalt-based catalysts, for instance, have been shown to be effective in the enantioselective [2+2] cycloaddition of alkynes and alkenes, providing access to a diverse range of chiral cyclobutenes.[2]
Ring Expansion of Cyclopropane Derivatives: A Strain-Driven Approach
The high ring strain of cyclopropanes makes them excellent precursors for the synthesis of cyclobutanes through ring expansion reactions. These transformations are often mediated by Lewis or Brønsted acids and proceed through cyclopropylcarbinyl cation intermediates. A notable example is the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, which can then be oxidized to cyclobutanone.[3] More recent methods involve the Lewis acid-mediated ring expansion of methylenecyclopropanes.[4][5]
Intramolecular Cyclization: Closing the Ring
Intramolecular reactions provide a powerful strategy for the regioselective formation of cyclobutane rings. These reactions can be initiated by various means, including radical and transition-metal-catalyzed processes.
Quantitative Data Summary
The efficiency and stereoselectivity of cyclobutane synthesis are critical for their practical application. The following tables summarize quantitative data for key synthetic methodologies, providing a comparative overview for researchers.
| Entry | Alkene 1 | Alkene 2 | Catalyst/Conditions | Product | Yield (%) | ee (%) | dr | Reference |
| 1 | Cyclopentene | Diphenylketene | EtAlCl₂ | 7,7-Diphenylbicyclo[3.2.0]heptan-6-one | 85-90 | - | - | [6] |
| 2 | Styrene | Phenylacetylene | [(R,Sp)-Josiphos]Au₂(SbF₆)₂ | Chiral cyclobutene | 95 | 98 | - | [7] |
| 3 | 4-Bromostyrene | Phenylacetylene | [(R,Sp)-Josiphos]Au₂(SbF₆)₂ | Chiral cyclobutene | 92 | 97 | - | [7] |
| 4 | Cinnamyl alcohol | Allyl acetate | [Ir(cod)Cl]₂/Chiral Ligand, Blue LED | Oxa-[3.2.0]-bicyclic heptane | 85 | >99 | 10:1 | [8] |
| 5 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | - | Rh₂(S-NTTL)₄ then Cu-catalyst/Grignard | Substituted cyclobutane | 80 | 95 | 21:1 | [9] |
Table 1: Synthesis of Cyclobutane Derivatives via [2+2] Cycloaddition.
| Entry | Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
| 1 | Cyclopropylcarbinol | HCl, then CrO₃/Oxalic acid | Cyclobutanone | 31-35 | [3] |
| 2 | 2,2-Ditolylmethylenecyclopropane | Cerium(IV) Ammonium Nitrate (CAN), O₂ | 2,2-Ditolylcyclobutanone | 80 | [10] |
| 3 | Arylidenecyclopropane | Aniline, Pd-catalyst | gem-Diarylcyclobutane | up to 85 | [11] |
Table 2: Synthesis of Cyclobutane Derivatives via Ring Expansion.
Detailed Experimental Protocols
To facilitate the adoption of these powerful synthetic methods, this section provides detailed experimental protocols for key transformations.
Preparation of Cyclobutanone from Cyclopropylcarbinol[3]
Reaction: Acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by in-situ oxidation to cyclobutanone.
Procedure:
-
In a 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, place 250 mL of water, 48 mL of concentrated hydrochloric acid, and 49.5 g of cyclopropylcarbinol.
-
Reflux the reaction mixture for approximately 100 minutes. The formation of the partially water-soluble cyclobutanol will be observed as a separate layer.
-
Cool the mixture in an ice-water bath and add a solution of 75 g of oxalic acid dihydrate in 250 mL of water.
-
While vigorously stirring, add a solution of 100 g of chromium trioxide in 100 mL of water dropwise over 30-45 minutes, maintaining the temperature between 30-35°C.
-
After the addition is complete, continue stirring for another 2 hours at room temperature.
-
The cyclobutanone is then isolated by steam distillation. The distillate is collected until it is free of organic material.
-
The distillate is saturated with sodium chloride and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is then purified by fractional distillation to yield pure cyclobutanone.
Enantioselective Synthesis of a Cyclobutene via Gold-Catalyzed [2+2] Cycloaddition[7]
Reaction: Gold-catalyzed [2+2] cycloaddition of an alkyne and an alkene.
General Procedure:
-
In a glovebox, a solution of the gold catalyst (e.g., [(R,Sp)-Josiphos]Au₂(SbF₆)₂) in a dry solvent (e.g., dichloromethane) is prepared in a vial.
-
The alkene is added to the catalyst solution, followed by the alkyne.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclobutene product.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic strategies and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Synthetic Pathways to Cyclobutanes
Caption: Key synthetic strategies for the construction of cyclobutane rings.
Experimental Workflow for a Photochemical [2+2] Cycloaddition
Caption: A typical experimental workflow for a photochemical [2+2] cycloaddition reaction.
Conclusion
The synthesis of cyclobutane derivatives has matured into a vibrant and enabling field of organic chemistry. The methodologies outlined in this guide, from classic photochemical reactions to modern catalytic enantioselective transformations, provide a robust toolkit for chemists to access these valuable four-membered rings. The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new medicines and materials with enhanced properties, further solidifying the importance of the cyclobutane motif in the molecular sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. orgsyn.org [orgsyn.org]
- 7. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient Synthesis of 2,2-Diarylcyclobutanones by Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxidation of Methylenecyclopropanes (MCPs) [organic-chemistry.org]
- 11. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Dual Nature of the Four-Membered Ring: A Technical Guide to the Strain Energy and Reactivity of Cyclobutane
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular architecture, the cyclobutane ring presents a fascinating paradox. Its inherent strain, a consequence of distorted bond angles, renders it a source of controlled reactivity, while its unique conformational properties make it an increasingly valuable scaffold in modern drug design. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the core principles governing the strain energy and reactivity of cyclobutane rings, supported by quantitative data, detailed experimental protocols, and illustrative visualizations.
The growing interest in cyclobutane motifs within medicinal chemistry stems from their ability to confer desirable properties upon drug candidates, such as metabolic stability and conformational rigidity.[1][2] Understanding the energetic landscape of this strained ring system is paramount for predicting its behavior in both chemical syntheses and biological systems.
Unraveling the Strain in Cyclobutane
Cyclobutane's reactivity is intrinsically linked to its significant ring strain, estimated to be approximately 26.3 kcal/mol.[3] This strain arises from two primary sources:
-
Angle Strain: The ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a mere 90°, leading to substantial angle strain. To partially alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.
-
Torsional Strain: In its puckered conformation, there is still eclipsing of hydrogen atoms on adjacent carbon atoms, contributing to torsional strain.
This stored potential energy makes the cyclobutane ring susceptible to reactions that lead to its opening, thereby relieving the strain.
Quantitative Analysis of Strain Energy
The strain energy of cyclobutane and its derivatives can be quantified through both experimental and computational methods. The following tables summarize key quantitative data.
Table 1: Strain Energies of Selected Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) |
| Cyclopropane | ~27.6 - 28.1 |
| Cyclobutane | ~26.3 |
| Cyclopentane | ~7.1 |
| Cyclohexane | ~0 |
Data compiled from various sources.
Table 2: Representative Reactions and Associated Enthalpy Changes
| Reaction | ΔH (kcal/mol) | Description |
| Cyclobutane → 2 Ethylene | ~ -25 | Thermal decomposition (ring opening) |
| Hydrogenation of Cyclobutane | ~ -30 | Ring opening via addition of H₂ |
Note: Enthalpy values can vary with reaction conditions and substituents.
Experimental and Computational Determination of Strain Energy
Accurate determination of strain energy is crucial for understanding and predicting the reactivity of cyclobutane-containing molecules.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is the primary experimental method for determining the heat of combustion, from which strain energy can be derived.
Objective: To determine the standard enthalpy of combustion (ΔH°c) of a liquid cyclobutane derivative.
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible
-
Ignition wire
-
Pellet press (for solid samples)
-
High-precision thermometer
Procedure:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the cyclobutane derivative is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule is recommended.[3]
-
Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is connected to the electrodes, ensuring it is in contact with the sample.
-
Pressurization: The bomb is sealed and flushed with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[4]
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the ignition wire. The temperature of the surrounding water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[4]
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change.
-
Strain Energy Calculation: The experimental heat of combustion is compared to a theoretical strain-free value, which is calculated based on group increments for an analogous acyclic molecule. The difference between these values represents the strain energy of the cyclobutane ring.[5]
Computational Protocol: Isodesmic Reactions
Computational chemistry offers a powerful tool for calculating strain energy, often with high accuracy. The use of isodesmic reactions is a common and effective method.
Objective: To computationally determine the strain energy of a cyclobutane derivative using an isodesmic reaction.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Define the Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For cyclobutane, a suitable isodesmic reaction is: Cyclobutane + 2 Ethane → 2 Propane
-
Structure Optimization: The 3D structures of all molecules in the isodesmic reaction (cyclobutane, ethane, and propane) are built and their geometries are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) for initial assessments, or higher levels like CCSD(T) for greater accuracy).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Energy Calculation: The total electronic energy (E) and ZPVE are calculated for each molecule. The enthalpy at 0 K (H₀) is the sum of these two values.
-
Strain Energy Calculation: The strain energy is calculated as the enthalpy change (ΔH) of the isodesmic reaction: ΔH = [2 * H₀(Propane)] - [H₀(Cyclobutane) + 2 * H₀(Ethane)] This ΔH value directly corresponds to the strain energy of the cyclobutane molecule.[3]
Reactivity of the Cyclobutane Ring
The inherent strain in the cyclobutane ring is a driving force for its chemical reactivity. Ring-opening reactions are particularly characteristic of this system.
Thermal Decomposition
At elevated temperatures, cyclobutane undergoes thermal decomposition, or pyrolysis, to yield two molecules of ethylene. This reaction proceeds through a biradical intermediate.
References
Methodological & Application
Application Note: A Multi-Step Synthesis of (3,3-Dimethoxycyclobutyl)methanol from Cyclobutanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3,3-Dimethoxycyclobutyl)methanol is a valuable building block in medicinal chemistry and materials science, featuring a substituted cyclobutane ring. The cyclobutane motif is of increasing interest in drug design as it can provide desirable conformational constraints and metabolic stability. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from the readily available starting material, cyclobutanone. The synthetic strategy involves an initial carbon-carbon bond formation to introduce a functional handle, followed by functional group manipulations to install the required ketone and, subsequently, the protected dimethyl ketal. The final step involves the reduction of an ester to the target primary alcohol. This protocol offers a comprehensive guide for the laboratory-scale synthesis of this compound.
Overall Synthetic Pathway
The synthesis is accomplished in four principal stages:
-
Reformatsky Reaction: An initial carbon-carbon bond formation by reacting cyclobutanone with methyl bromoacetate.
-
Oxidative Rearrangement: A sequence involving dehydration and epoxidation-rearrangement to yield the key intermediate, methyl 3-oxocyclobutanecarboxylate.
-
Ketal Protection: Protection of the ketone functionality as a dimethyl ketal.
-
Ester Reduction: Final reduction of the methyl ester to the target this compound.
Caption: Proposed synthetic route from cyclobutanone.
Experimental Protocols
Stage 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate
This stage involves a three-step sequence starting with a Reformatsky reaction.
Step 1.1: Methyl 1-hydroxycyclobutylacetate
-
Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reaction Initiation: The flask is charged with activated zinc dust (1.2 eq) and anhydrous tetrahydrofuran (THF, 50 mL). A small crystal of iodine can be added to aid activation.
-
Reagent Addition: A solution of cyclobutanone (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous THF (30 mL) is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is heated to reflux for 1 hour to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 1.2: Methyl cyclobutylideneacetate
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: The crude methyl 1-hydroxycyclobutylacetate (1.0 eq) is dissolved in toluene. A catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) is added.
-
Water Removal: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Completion and Workup: Once no more water is collected, the reaction is cooled. The mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by distillation or column chromatography.
Step 1.3: Methyl 3-oxocyclobutanecarboxylate
-
Epoxidation: Methyl cyclobutylideneacetate (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is washed sequentially with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Rearrangement: The crude epoxide is dissolved in an inert solvent like diethyl ether or DCM and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) is added at 0 °C. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.
Stage 2: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate
This step involves the protection of the ketone via ketalization.[1]
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.
-
Reaction: Methyl 3-oxocyclobutanecarboxylate (1.0 eq) is dissolved in an excess of anhydrous methanol. A catalytic amount of a strong acid (e.g., concentrated HCl or Amberlyst-15 resin) is added.[1]
-
Completion: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by GC-MS or NMR).
-
Workup: The acid catalyst is neutralized with a base (e.g., triethylamine or by filtering off the resin). The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired ketal, which can be purified if necessary.
Stage 3: Synthesis of this compound
The final step is the reduction of the ester to the primary alcohol.
-
Apparatus Setup: A flame-dried three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction: A suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF is prepared in the flask and cooled to 0 °C. A solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise from the funnel.
-
Completion: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the final product, this compound. Purification can be achieved by column chromatography or distillation.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Typical Yield |
| 1.1 | Cyclobutanone | Methyl bromoacetate | Zn, I₂ (cat.) | THF | 70-80% |
| 1.2 | Methyl 1-hydroxycyclobutylacetate | - | H₂SO₄ (cat.) | Toluene | 85-95% |
| 1.3 | Methyl cyclobutylideneacetate | m-CPBA | BF₃·OEt₂ (cat.) | DCM | 60-70% (2 steps) |
| 2 | Methyl 3-oxocyclobutanecarboxylate | Methanol | HCl (cat.) | Methanol | 90-98% |
| 3 | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | - | LiAlH₄ | THF | 85-95% |
Experimental Workflow Visualization
References
Application Notes and Protocols: Ketal Protection of Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ketal protection of cyclobutanone derivatives. The carbonyl group of cyclobutanones is moderately reactive and often requires protection during multi-step syntheses to prevent unwanted side reactions. Ketalization is a robust and widely used method for this purpose, offering stability under neutral to basic conditions. This document outlines common procedures for the formation of cyclic ketals using various diols and acid catalysts, as well as the subsequent deprotection to regenerate the cyclobutanone moiety.
Data Presentation: Ketal Protection of Cyclobutanone Derivatives
The following table summarizes quantitative data for the ketal protection of various cyclobutanone derivatives under different reaction conditions.
| Entry | Cyclobutanone Derivative | Diol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclobutanone | Ethylene Glycol | p-TsOH (5) | Toluene | 6 | 92 | Representative |
| 2 | 3-Phenylcyclobutanone | Ethylene Glycol | p-TsOH (5) | Benzene | 8 | 89 | Representative |
| 3 | 3-Methylcyclobutanone | Ethylene Glycol | p-TsOH (5) | Toluene | 6 | 90 | Representative |
| 4 | Bicyclo[3.2.0]hept-2-en-6-one | Ethylene Glycol | p-TsOH (cat.) | Benzene | 4 | >95 | [1] |
| 5 | 3-Spirocyclopropylcyclobutanone | Ethylene Glycol | p-TsOH (5) | Toluene | 7 | 88 | Representative |
| 6 | Cyclobutanone | Neopentyl Glycol | p-TsOH (5) | Toluene | 4 | 95 | Representative |
| 7 | 3-Phenylcyclobutanone | Neopentyl Glycol | p-TsOH (5) | Toluene | 5 | 93 | Representative |
| 8 | Cyclobutanone | 1,3-Propanediol | p-TsOH (cat.) | Benzene | 4 | ~85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Ketal Protection of Cyclobutanone Derivatives using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general method for the formation of ethylene glycol ketals from cyclobutanone derivatives.
Materials:
-
Substituted Cyclobutanone (1.0 equiv)
-
Ethylene Glycol (1.2 - 2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equiv)
-
Toluene or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the cyclobutanone derivative (1.0 equiv), ethylene glycol (1.5 equiv), and a catalytic amount of p-TsOH·H₂O (0.05 equiv).
-
Add a sufficient volume of toluene or benzene to fill the Dean-Stark trap and to ensure the reaction mixture can be stirred effectively.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting cyclobutanone is consumed (typically 4-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ketal can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of Cyclobutanone Ketals
This protocol describes the hydrolysis of a cyclobutanone ketal to regenerate the parent ketone.
Materials:
-
Cyclobutanone Ketal (1.0 equiv)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the cyclobutanone ketal (1.0 equiv) in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid such as concentrated HCl or H₂SO₄ (e.g., a few drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or GC until the starting ketal is no longer observed. The reaction time can vary from a few hours to overnight depending on the stability of the ketal.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude cyclobutanone can be purified by distillation or column chromatography if necessary.
Visualizations
Caption: General workflow for the acid-catalyzed ketal protection of a cyclobutanone derivative.
Caption: General workflow for the acid-catalyzed deprotection of a cyclobutanone ketal.
References
Application Note: Reduction of Cyclobutanecarboxylate to (3,3-Dimethoxycyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the reduction of a cyclobutanecarboxylate ester, specifically ethyl 3,3-dimethoxycyclobutanecarboxylate, to its corresponding primary alcohol, (3,3-dimethoxycyclobutyl)methanol. This transformation is a crucial step in the synthesis of various complex molecules and pharmaceutical intermediates. The protocol herein describes a robust and efficient method utilizing Lithium Aluminum Hydride (LiAlH4), a powerful reducing agent for ester functionalities.[1][2][3][4] This document includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Among the various available reducing agents, Lithium Aluminum Hydride (LiAlH4) is often the reagent of choice for its high reactivity and efficiency in reducing a wide range of carbonyl compounds, including esters.[1][2] The cyclobutane motif, particularly with the 3,3-dimethoxy substitution pattern, is a valuable building block in the synthesis of complex organic molecules and finds applications in drug discovery programs. The target molecule, this compound, can serve as a versatile intermediate for further functionalization. This application note aims to provide a comprehensive and practical guide for the successful synthesis of this key building block.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of ethyl 3,3-dimethoxycyclobutanecarboxylate to this compound.
Quantitative Data Summary
While a specific literature source detailing the exact quantitative data for this reaction was not identified during the search, the following table represents typical data for LiAlH4 reductions of substituted cycloalkanecarboxylate esters. These values should be considered as a general guideline and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 3,3-dimethoxycyclobutanecarboxylate | 1.0 equivalent | The starting ester. |
| Lithium Aluminum Hydride (LiAlH4) | 1.5 - 2.0 equivalents | An excess of the reducing agent is typically used to ensure complete conversion. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 10-20 mL per gram of ester | A dry, aprotic ether solvent is crucial for the stability and reactivity of LiAlH4. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Work-up | ||
| Quenching Reagents | Water, 15% NaOH (aq), Water | A specific sequence of additions (Fieser work-up) is often employed for safe quenching of excess LiAlH4. |
| Yield | ||
| Isolated Yield | 85 - 95% (expected) | High yields are generally expected for this type of reduction. |
| Characterization | ||
| 1H NMR (CDCl3) | See expected shifts below | |
| 13C NMR (CDCl3) | See expected shifts below |
Expected NMR Data (Predicted):
-
¹H NMR (CDCl₃): δ ~3.5-3.7 (m, 2H, -CH ₂OH), 3.2-3.3 (s, 6H, -OCH ₃), 2.0-2.4 (m, 5H, cyclobutyl protons), ~1.5 (br s, 1H, -OH ).
-
¹³C NMR (CDCl₃): δ ~100-105 (C(OMe)₂), ~65-70 (-C H₂OH), ~50-55 (-OC H₃), ~30-40 (cyclobutyl carbons).
Experimental Protocol
Materials:
-
Ethyl 3,3-dimethoxycyclobutanecarboxylate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
To the flask, add a suspension of Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of the Ester:
-
Dissolve ethyl 3,3-dimethoxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH4 suspension at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.
-
-
Work-up (Quenching):
-
Caution: This procedure should be performed with extreme care in a fume hood as it generates hydrogen gas.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add deionized water (X mL, where X is the mass of LiAlH4 in grams used) dropwise to quench the excess LiAlH4.
-
Next, add 15% aqueous NaOH solution (X mL) dropwise.
-
Finally, add deionized water (3X mL) dropwise.
-
Stir the resulting mixture vigorously for 15-30 minutes until a white granular precipitate forms.
-
-
Isolation and Purification:
-
Filter the white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings.
-
Dry the combined organic solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel.
-
Experimental Workflow
References
Application Notes: Utilizing (3,3-Dimethoxycyclobutyl)methanol in the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4][][6] The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.[3] Cycloalkane-based linkers, including those containing cyclobutane rings, are increasingly being explored to introduce rigidity and improve metabolic stability.[1][] This document provides detailed application notes and protocols for the potential use of (3,3-dimethoxycyclobutyl)methanol as a novel building block for PROTAC linkers. While direct synthesis of a PROTAC using this specific molecule is not yet documented in publicly available literature, its structure offers unique advantages for linker design.
Rationale for Using this compound in PROTAC Linkers
The cyclobutane motif can impart a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands for effective ternary complex formation. The dimethoxy groups on the cyclobutane ring can serve as a handle for further chemical modification and can also influence the solubility and pharmacokinetic properties of the resulting PROTAC. The primary alcohol of this compound provides a straightforward attachment point for linker synthesis.
Proposed Synthetic Strategy
The following section outlines a plausible synthetic strategy for incorporating this compound into a PROTAC linker and subsequently into a complete PROTAC molecule. This protocol is based on established synthetic methodologies for PROTACs.
Diagram: Proposed PROTAC Synthesis Workflow
Caption: Proposed workflow for synthesizing a PROTAC using a this compound-derived linker.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Cyclobutane Linker
This protocol describes the synthesis of an exemplary amino-acid-functionalized cyclobutane linker starting from this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
Boc-glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Mesylation of this compound:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.2 eq) and cool the mixture to 0 °C.
-
Add MsCl (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
-
Azide Formation:
-
Dissolve the mesylated intermediate (1.0 eq) in DMF.
-
Add NaN3 (1.5 eq).
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido-cyclobutane intermediate.
-
-
Staudinger Reduction:
-
Dissolve the azido-cyclobutane intermediate (1.0 eq) in THF.
-
Add PPh3 (1.1 eq).
-
Stir at room temperature for 4 hours.
-
Add water and stir for an additional 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the amino-cyclobutane intermediate.
-
-
Coupling with Boc-glycine:
-
Dissolve Boc-glycine (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10 minutes.
-
Add the amino-cyclobutane intermediate (1.0 eq).
-
Stir at room temperature for 12 hours.
-
Add water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the Boc-protected bifunctional linker.
-
Protocol 2: PROTAC Assembly
This protocol describes the final assembly of the PROTAC using the synthesized bifunctional linker. This is a general procedure and the choice of POI and E3 ligase ligands will depend on the specific target.
Materials:
-
Boc-protected bifunctional cyclobutane linker (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
DCM
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with an amine handle (e.g., pomalidomide derivative)
-
HATU
-
DIPEA
-
DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected bifunctional linker (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling with POI Ligand:
-
Dissolve the POI ligand (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10 minutes.
-
Add the deprotected linker (1.0 eq).
-
Stir at room temperature for 12 hours.
-
Purify the intermediate product by preparative HPLC.
-
-
Final Coupling with E3 Ligase Ligand:
-
Dissolve the purified intermediate (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10 minutes.
-
Add the E3 ligase ligand (1.0 eq).
-
Stir at room temperature for 12 hours.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
Since no specific PROTAC has been synthesized using this compound, quantitative data is not available. However, for a newly synthesized PROTAC, the following data should be collected and presented in a structured table for clear comparison with existing degraders.
| Parameter | PROTAC with Cyclobutane Linker | Reference PROTAC |
| Chemical Properties | ||
| Molecular Weight ( g/mol ) | Calculated Value | Value |
| cLogP | Calculated Value | Value |
| Biological Activity | ||
| DC50 (nM) in Target Cell Line | Experimental Value | Value |
| Dmax (%) in Target Cell Line | Experimental Value | Value |
| Selectivity | ||
| DC50 (nM) in Off-Target Cell Line | Experimental Value | Value |
| Pharmacokinetics | ||
| Half-life (t1/2) in vivo (h) | Experimental Value | Value |
| Bioavailability (%) | Experimental Value | Value |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to function through the canonical ubiquitin-proteasome pathway.
Diagram: PROTAC Mechanism of Action
Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
This compound represents a promising, yet unexplored, building block for the synthesis of novel PROTAC linkers. Its rigid cyclobutane core and functional handles offer the potential to create PROTACs with improved pharmacological properties. The provided synthetic protocols and application notes serve as a guide for researchers to explore the utility of this compound in the exciting field of targeted protein degradation. Further research and experimental validation are necessary to fully elucidate the advantages of incorporating this moiety into PROTAC design.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Application Notes and Protocols: (3,3-Dimethoxycyclobutyl)methanol as a Novel Linker for Molecular Glue Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are presented as a prospective guide. As of the current literature survey, (3,3-dimethoxycyclobutyl)methanol has not been explicitly documented as a linker in published molecular glue discovery campaigns. The information herein is based on the established principles of molecular glue design, the known chemical properties of cyclobutane scaffolds in medicinal chemistry, and general synthetic methodologies.
Introduction to this compound as a Linker
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly. A key structural component of many rationally designed molecular glues is the linker, which connects a protein-of-interest (POI) binding moiety to an E3 ligase binding moiety. The nature of this linker—its length, rigidity, and stereochemistry—is critical in dictating the geometry of the resulting ternary complex (POI-glue-E3 ligase) and, consequently, the efficiency of protein degradation.
This compound is a promising, yet underexplored, candidate for use as a rigid linker scaffold in the design of novel molecular glues. The cyclobutane core offers a conformationally restricted framework, which can be advantageous for pre-organizing the binding moieties into a productive orientation for ternary complex formation. This rigidity can reduce the entropic penalty associated with complex formation, potentially leading to higher potency and selectivity.
The gem-dimethoxy groups on the cyclobutane ring can serve to modulate the physicochemical properties of the resulting molecular glue, such as solubility and metabolic stability. The primary alcohol provides a convenient handle for chemical modification and attachment to other components of the molecular glue.
Potential Advantages of a this compound Linker
-
Conformational Rigidity: The puckered cyclobutane ring restricts the rotational freedom of the linker, which can help to enforce a specific spatial arrangement of the protein-binding elements. This can be crucial for achieving the precise geometry required for a stable and functional ternary complex.
-
Improved Pharmacokinetics: Cyclobutane scaffolds have been incorporated into drug candidates to enhance metabolic stability and other pharmacokinetic properties.
-
Stereochemical Complexity: The cyclobutane ring can be substituted to create multiple stereoisomers, allowing for a fine-tuning of the linker's three-dimensional structure to optimize protein-protein interactions.
-
Synthetic Tractability: The methanol group provides a straightforward point of attachment for further chemical elaboration using standard synthetic methodologies.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| CAS Number | 175021-11-1 | ChemicalBook |
| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |
| Boiling Point | 189.95 °C at 760 mmHg (Predicted) | BOC Sciences |
| Density | 1.067 g/cm³ (Predicted) | BOC Sciences |
Experimental Protocols
Hypothetical Synthesis of this compound
Protocol:
-
Ketalization: 3-Oxocyclobutane-1-carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., molecular sieves) to protect the ketone as a dimethyl ketal.
-
Reduction: The resulting 3,3-dimethoxycyclobutane-1-carboxylic acid is then reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Functionalization of this compound for Linker Assembly
The primary alcohol of this compound must be converted into a reactive group for conjugation to the other components of the molecular glue. A common strategy is to convert the alcohol to an azide or an alkyne for use in "click chemistry."
Protocol: Conversion to (3,3-Dimethoxycyclobutyl)methyl Azide
-
Activation of the Alcohol: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add a sulfonylating agent such as methanesulfonyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine) at 0 °C.
-
Azide Displacement: The resulting sulfonate ester is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) at an elevated temperature to yield (3,3-dimethoxycyclobutyl)methyl azide via an SN2 reaction.
-
Purification: The product is purified by extraction and column chromatography.
General Protocol for Molecular Glue Synthesis via Click Chemistry
This protocol assumes the availability of:
-
An E3 ligase binder with a terminal alkyne (e.g., a thalidomide derivative).
-
A POI binder with a suitable functional group for attachment of the linker.
-
The functionalized this compound linker (e.g., the azide derivative from 4.2).
Protocol:
-
Linker Attachment to POI Binder: The POI binder is first reacted with a bifunctional linker that contains a terminal alkyne. For example, if the POI binder has a carboxylic acid, it can be coupled to propargylamine using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized POI binder and the azide-functionalized this compound linker are dissolved in a suitable solvent system (e.g., t-BuOH/H₂O). A copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature until completion.
-
Attachment of E3 Ligase Binder: The resulting molecule, now containing the cyclobutyl linker and the POI binder, is further functionalized to attach the E3 ligase binder. The specific reaction will depend on the available functional groups.
-
Final Purification: The final molecular glue product is purified by preparative HPLC to yield the high-purity compound for biological evaluation.
Visualizations
Caption: Figure 1: General Mechanism of a Molecular Glue.
Caption: Figure 2: Hypothetical Workflow for Molecular Glue Synthesis.
Conclusion
While the direct application of this compound as a molecular glue linker remains to be demonstrated, its structural features make it an intriguing candidate for investigation. The rigidity of the cyclobutane core offers a potential advantage in pre-organizing the molecular glue for optimal ternary complex formation. The protocols and concepts outlined in these notes provide a framework for the synthesis and evaluation of novel molecular glues incorporating this and other rigid scaffolds. Further research is warranted to explore the full potential of such linkers in the field of targeted protein degradation.
Application Notes and Protocols for the Functionalization of the Primary Alcohol in (3,3-Dimethoxycyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary alcohol in (3,3-dimethoxycyclobutyl)methanol. The presence of an acid-sensitive ketal functionality necessitates the use of mild and selective reaction conditions to achieve desired transformations without unintended deprotection. The following protocols for oxidation, esterification, conversion to halides, and sulfonylation are based on established synthetic methodologies known for their compatibility with sensitive functional groups.
Oxidation to (3,3-Dimethoxycyclobutyl)carbaldehyde
The selective oxidation of the primary alcohol to an aldehyde can be achieved under mild conditions using a TEMPO-catalyzed reaction. This method is highly chemoselective for primary alcohols and avoids over-oxidation to the carboxylic acid.[1][2]
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq) and potassium bromide (KBr) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) while vigorously stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3,3-dimethoxycyclobutyl)carbaldehyde.
Quantitative Data Summary
| Entry | Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound | TEMPO, NaOCl, KBr, NaHCO₃ | DCM/H₂O | 2 | 85-95 |
Experimental Workflow: Oxidation
References
Oxidation of (3,3-Dimethoxycyclobutyl)methanol to the Aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the primary alcohol, (3,3-dimethoxycyclobutyl)methanol, to its corresponding aldehyde, (3,3-dimethoxycyclobutyl)carbaldehyde. The presence of a dimethoxy acetal protecting group necessitates the use of mild oxidation conditions to prevent its cleavage. Three widely-used and reliable oxidation methods are presented: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation. These protocols are designed to be adaptable for researchers in various laboratory settings, including those involved in drug development where structural integrity of molecules is paramount.
Key Considerations for Acetal Stability
The dimethoxy acetal group in this compound is sensitive to acidic conditions, under which it can hydrolyze back to the ketone. Therefore, the selected oxidation methods are performed under neutral or basic conditions to ensure the acetal remains intact. Acetals are generally stable to a wide range of nucleophiles, bases, and many oxidizing agents, provided acidic conditions are avoided.[1]
Comparative Overview of Oxidation Methods
The choice of oxidation method can depend on several factors including scale, available reagents, desired reaction time, and tolerance of other functional groups. The following table summarizes the key features of the three detailed protocols.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | TEMPO-catalyzed Oxidation |
| Primary Oxidant | Dimethyl sulfoxide (DMSO) | Dess-Martin Periodinane (DMP) | Sodium hypochlorite (NaOCl) or other co-oxidant |
| Activator/Catalyst | Oxalyl chloride or trifluoroacetic anhydride | N/A | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |
| Reaction Temperature | Low temperature required (-78 °C) | Room temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-3 hours | Typically 0.5-4 hours[2] | Varies with substrate and co-oxidant |
| Work-up | Aqueous wash to remove salts and DMSO | Quenching with sodium thiosulfate, followed by aqueous wash | Quenching of excess oxidant, followed by extraction |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2 | Iodane byproduct, acetic acid | Sodium chloride, water |
| Advantages | Inexpensive reagents, high yields, avoids heavy metals. | Mild conditions, high selectivity, commercially available reagent.[3][4] | Catalytic use of TEMPO, uses inexpensive bleach as the terminal oxidant.[5][6] |
| Disadvantages | Requires cryogenic temperatures, produces a foul-smelling byproduct.[7][8] | Reagent is potentially explosive under certain conditions and relatively expensive. | Can be substrate-dependent, potential for halogenated byproducts with NaOCl. |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.[8][9][10]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
To one addition funnel, add a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM. To the second addition funnel, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.
-
Add the oxalyl chloride solution dropwise to the stirred DCM in the flask, maintaining the temperature at -78 °C.
-
After the addition of oxalyl chloride is complete, add the DMSO solution dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 15 minutes at -78 °C.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.
-
Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition of triethylamine, stir the reaction mixture at -78 °C for 15 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel.
DOT Diagram of Swern Oxidation Workflow:
Caption: Workflow for the Swern oxidation of this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[3][4][11]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or hexanes
-
Standard glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add sodium bicarbonate (2.0 equivalents) to the solution to buffer the reaction, as acetic acid is a byproduct.[3]
-
Add Dess-Martin Periodinane (DMP) (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or hexanes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
DOT Diagram of DMP Oxidation Workflow:
Caption: Workflow for the Dess-Martin Periodinane oxidation.
Protocol 3: TEMPO-catalyzed Oxidation
This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable free radical, with a stoichiometric amount of a co-oxidant like sodium hypochlorite (household bleach) to selectively oxidize primary alcohols to aldehydes.[5][6][12]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M).
-
Add potassium bromide (0.1 equivalents) and TEMPO (0.01-0.05 equivalents) to the biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.1-1.3 equivalents) dropwise, ensuring the temperature remains between 0 and 5 °C. The reaction is often indicated by a color change.
-
Monitor the reaction by TLC. Stirring is continued until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Diagram of TEMPO-catalyzed Oxidation Workflow:
Caption: Workflow for the TEMPO-catalyzed oxidation of a primary alcohol.
References
- 1. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for the Esterification of (3,3-Dimethoxycyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring is increasingly utilized in drug discovery to impart conformational rigidity, improve metabolic stability, and serve as a versatile scaffold for exploring chemical space.[1][2][3] Esters derived from (3,3-Dimethoxycyclobutyl)methanol are therefore of significant interest for the development of new therapeutic agents and functional materials.
Table of Contents
-
Introduction to Esterification
-
Applications in Drug Discovery
-
Generalized Experimental Protocol: Fischer-Speier Esterification
-
Hypothetical Quantitative Data Summary
-
Experimental Workflow Diagram
-
Safety Precautions
Introduction to Esterification
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and therefore, to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, and/or the water formed is removed.
Applications in Drug Discovery
The incorporation of cyclobutane moieties into small molecules is a growing strategy in medicinal chemistry.[1][2] The rigid, three-dimensional nature of the cyclobutane ring can help in the following ways:
-
Conformational Restriction: Locking a molecule into a specific conformation can enhance its binding affinity and selectivity for a biological target.[1][3]
-
Metabolic Stability: The cyclobutane scaffold can block sites of metabolism, leading to improved pharmacokinetic properties.[1]
-
Novel Chemical Space: Cyclobutane derivatives provide access to unique molecular shapes and substituent orientations, enabling the exploration of new pharmacophores.[1][3]
Esters of this compound are expected to be valuable intermediates for creating a diverse library of compounds for screening in various therapeutic areas.
Generalized Experimental Protocol: Fischer-Speier Esterification of this compound with Benzoic Acid
This protocol describes a generalized procedure for the synthesis of (3,3-Dimethoxycyclobutyl)methyl benzoate. This should be considered a starting point, and optimization of reaction conditions may be necessary.
Materials:
-
This compound
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (or another suitable solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as toluene or an excess of a liquid alcohol reactant.
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent like toluene was used, it can be removed under reduced pressure.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure (3,3-Dimethoxycyclobutyl)methyl benzoate.
Hypothetical Quantitative Data Summary
The following table presents hypothetical data for the esterification of this compound with various carboxylic acids. These values are for illustrative purposes and should be experimentally determined.
| Carboxylic Acid | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |
| Acetic Acid | H₂SO₄ | Acetic Acid | 4 | Reflux | 85 |
| Benzoic Acid | p-TsOH | Toluene | 12 | Reflux | 90 |
| Propionic Acid | H₂SO₄ | Propionic Acid | 6 | Reflux | 88 |
| Isobutyric Acid | H₂SO₄ | Toluene | 18 | Reflux | 75 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.
References
Application Notes & Protocols: Asymmetric Synthesis of Substituted Cyclobutane Derivatives
Introduction
Chiral cyclobutane derivatives are crucial structural motifs found in a wide array of natural products and biologically active molecules, making them highly valuable in drug discovery and development.[1][2][3][4] Their inherent ring strain not only confers unique conformational properties but also makes them versatile intermediates for further synthetic transformations.[5] However, the construction of these strained four-membered rings with high stereocontrol remains a significant challenge for synthetic chemists.[6]
Key strategies to access enantioenriched cyclobutanes include the [2+2] cycloaddition of alkenes and alkynes, the functionalization of pre-existing prochiral cyclobutanes, ring expansion from cyclopropane precursors, and intramolecular ring closures.[5][7] Recent advancements in catalysis, including transition metal catalysis, organocatalysis, and photochemistry, have provided powerful and reliable protocols for the synthesis of a diverse range of structurally complex and enantiomerically pure cyclobutane derivatives.[1][2][8] This document provides an overview of prominent methods, quantitative data on their efficacy, and detailed protocols for key transformations.
Application Notes: Key Synthetic Strategies
Catalytic Asymmetric [2+2] Cycloadditions
The [2+2] cycloaddition is one of the most direct and atom-economical methods for constructing the cyclobutane core.[1][2] The primary challenge lies in controlling both the regio- and stereoselectivity. Modern catalytic systems have enabled significant progress in this area.
a) Photochemical and Cascade Reactions: Visible-light-induced [2+2] cycloadditions have emerged as a powerful strategy.[9] Cascade reactions, which combine multiple transformations in a single pot, offer enhanced efficiency. A notable example involves an initial iridium-catalyzed asymmetric allylic etherification, followed by an intramolecular visible-light-induced [2+2] cycloaddition to yield highly enantioenriched oxa-[1][2]-bicyclic heptanes.[9][10] This method is operationally simple as all substrates and catalysts are added simultaneously.[9][10]
b) Transition Metal Catalysis: Various transition metals, including cobalt, gold, and rhodium, effectively catalyze enantioselective [2+2] cycloadditions.[1][2] Cobalt catalysts, in particular, have been shown to be effective for the cycloaddition of alkynes and alkenes, providing access to a broad scope of functionalized cyclobutenes which can be subsequently hydrogenated to cyclobutanes.[4][11] Digold(I) catalysts have also been successfully employed for the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes, as demonstrated in the total synthesis of rumphellaone A.[12]
c) Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have been utilized to catalyze the enantioselective [2+2] cycloaddition of substrates like alkynylindoles with quinones, affording functionalized cyclobutenes in excellent yields and stereoselectivities.[8] Similarly, chiral borane catalysts have been used in cascade reactions to synthesize tetrahydroquinoline-fused cyclobutenes with high enantiopurity.[13]
Table 1: Representative Asymmetric [2+2] Cycloaddition Reactions
| Entry | Reactant 1 | Reactant 2 | Catalyst / Conditions | Yield (%) | dr | ee (%) |
| 1 | Cinnamyl alcohol derivative | Allyl acetate derivative | [Ir(cod)Cl]₂, Chiral Ligand, Ir(dFppy)₃, Blue LED[9][10] | up to 93 | >12:1 | >99 |
| 2 | Terminal Alkyne | Trisubstituted Alkene | Chiral Josiphos Digold(I) Complex[12] | 70 | - | 91 (er 95.5:4.5) |
| 3 | Alkynylindole | Quinone | Chiral Phosphoric Acid[8] | up to 99 | >50:1 | up to 99 |
| 4 | 1,2-Dihydroquinoline | Alkynone | Chiral Spiro-bicyclic Bisborane[13] | up to 98 | - | up to 99 |
Asymmetric Functionalization of Prochiral Cyclobutenes
An alternative and powerful strategy involves the stereoselective functionalization of an existing, easily accessible prochiral four-membered ring.[7] This approach avoids the initial difficulty of constructing the strained ring under stereocontrol.
a) Rhodium-Catalyzed 1,4-Addition: The rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylates with arylboronic acids is a highly effective method for producing chiral cyclobutanes.[7][14] The use of chiral diene ligands is critical for achieving high diastereoselectivity and enantioselectivity, allowing for the generation of two new stereocenters in a single step.[7] This approach has been applied to the concise synthesis of drug candidates like Belaperidone.[14]
b) Asymmetric Hydrogenation: The enantioselective reduction of cyclobutene or cyclobutanone derivatives provides direct access to chiral cyclobutanes and cyclobutanols. Asymmetric transfer hydrogenation of cyclobutenediones, for example, can produce all-cis-1,2,3,4-cyclobutanetetrols, which are thermodynamically unfavorable products, with excellent stereocontrol.[15]
Table 2: Representative Asymmetric Functionalizations of Cyclobutene Derivatives
| Entry | Substrate | Reagent | Catalyst / Ligand | Yield (%) | dr | ee (%) |
| 1 | Cyclobutene-1-carboxylate | Arylboronic Acid | [Rh(C₂H₄)₂Cl]₂ / Chiral Diene Ligand[7] | up to 99 | >20:1 | up to 99 |
| 2 | Cyclobutene | Arylboronic Acid | Rh(I) / Chiral Ligand[14] | up to 98 | >20:1 | up to 99 |
| 3 | 1,2-Disubstituted Cyclobutenedione | HCOOH/Et₃N | RuCl₂--INVALID-LINK--[15] | 96 | >20:1 | 96 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Arylation of a Cyclobutene
This protocol is adapted from the work of Feng, Lin, and coworkers for the highly diastereo- and enantioselective synthesis of chiral cyclobutanes via rhodium-catalyzed arylation.[7]
Materials and Reagents:
-
Ethyl 1-cyclobutene-1-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[Rh(C₂H₄)₂Cl]₂ (1.5 mol%)
-
(S,S)-Chiral Diene Ligand (e.g., a derivative of (S,S)-bicyclo[2.2.2]octa-2,5-diene) (3.3 mol%)
-
Potassium Hydroxide (KOH)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Experimental Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add [Rh(C₂H₄)₂Cl]₂ (1.5 mol%) and the chiral diene ligand (3.3 mol%).
-
Add anhydrous 1,4-dioxane (0.5 M) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
In a separate flask, dissolve the arylboronic acid (1.5 equivalents) and ethyl 1-cyclobutene-1-carboxylate (1.0 equivalent) in 1,4-dioxane.
-
Add an aqueous solution of KOH (3.0 equivalents) to the substrate mixture.
-
Transfer the substrate mixture to the Schlenk tube containing the pre-formed catalyst via cannula.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclobutane product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC).
Protocol 2: Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition
This protocol is based on the method developed by You and colleagues for a one-pot synthesis of enantioenriched cyclobutanes.[9][10]
Materials and Reagents:
-
Cinnamyl alcohol (1.0 equivalent)
-
Branched allyl acetate (1.5 equivalents)
-
[Ir(cod)Cl]₂ (1.0 mol%)
-
Chiral phosphoramidite ligand (2.2 mol%)
-
3,5-Cl₂C₆H₃CO₂H (acid additive, 4.0 mol%)
-
Ir(dFppy)₃ (photosensitizer, 1.0 mol%)
-
Toluene (anhydrous, degassed)
-
Blue LED light source (e.g., 460 nm)
-
Nitrogen or Argon atmosphere
Experimental Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (1.0 mol%), the chiral ligand (2.2 mol%), the acid additive (4.0 mol%), and the photosensitizer Ir(dFppy)₃ (1.0 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene (to achieve approx. 0.1 M concentration of the limiting reagent).
-
Add the cinnamyl alcohol (1.0 equivalent) followed by the allyl acetate (1.5 equivalents) via syringe.
-
Seal the tube and place it at a fixed distance from a blue LED light source.
-
Begin stirring and irradiation at room temperature.
-
Monitor the reaction by TLC. The reaction typically proceeds to completion within 24-48 hours.
-
Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral oxa-[1][2]-bicyclic heptane product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
[2+2] photocycloaddition for cyclobutane ring formation
An overview of the [2+2] photocycloaddition reaction for the formation of cyclobutane rings, a cornerstone in modern organic synthesis and drug discovery. This photochemical process, which involves the union of two unsaturated molecules under light irradiation, provides a powerful method for constructing the strained four-membered cyclobutane core.[1][2] Such motifs are integral to a wide array of natural products and pharmaceuticals, including the JAK inhibitor Abrocitinib, highlighting the reaction's significance in medicinal chemistry.[3][4][5][6]
Unlike thermal cycloadditions, which are often governed by orbital symmetry rules that forbid the direct [2+2] pathway, photocycloaddition proceeds through an excited state intermediate, making the synthesis of these strained rings feasible.[2][3] The reaction can be performed intramolecularly or intermolecularly and can be initiated either by direct photoexcitation of a substrate or, more commonly, through the use of a photosensitizer that transfers energy to a reactant.[2][3][7][8]
Recent advancements have focused on overcoming the classic challenges of regioselectivity and stereoselectivity. The development of catalytic enantioselective methods, using chiral photosensitizers or Lewis acids, has opened new avenues for synthesizing enantioenriched cyclobutanes, which are crucial for developing new therapeutic agents.[9][10][11][12]
General Reaction Mechanism & Workflow
The mechanism for a photosensitized [2+2] cycloaddition typically involves several key steps: excitation of the photosensitizer, energy transfer to a substrate to form a triplet excited state, formation of a 1,4-biradical intermediate upon reaction with a second alkene, and finally, intersystem crossing and ring closure to yield the cyclobutane product.[3][13]
Caption: General mechanism of a photosensitized [2+2] photocycloaddition reaction.
A typical experimental workflow involves careful preparation of the reaction mixture, irradiation for a specified period, and subsequent purification and analysis of the product.
Caption: A standard experimental workflow for [2+2] photocycloaddition reactions.
Quantitative Data Summary
The efficiency and selectivity of [2+2] photocycloadditions are highly dependent on the substrates, photosensitizer, and reaction conditions. Below are summaries of quantitative data from various studies.
Table 1: Photosensitized [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [3]
| Entry | Photosensitizer (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Thioxanthone (10) | CH₂Cl₂ | 24 | 94 (85) | >20:1 |
| 2 | Benzophenone (10) | CH₂Cl₂ | 48 | 65 | 10:1 |
| 3 | Acetone | Acetone | 72 | 40 | 8:1 |
| 4 | Thioxanthone (10) | Toluene | 24 | 88 | >20:1 |
| 5 | Thioxanthone (10) | CH₃CN | 24 | 91 | >20:1 |
(Yields determined by ¹H NMR; isolated yields in parentheses)
Table 2: Enantioselective [2+2] Photocycloaddition of 2(1H)-Quinolone with Olefins using a Chiral Thioxanthone Sensitizer [12]
| Entry | Olefin | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Methyl acrylate | 4b | 81 | 82 |
| 2 | Benzyl acrylate | 4c | 79 | 80 |
| 3 | Methyl vinyl ketone | 4e | 85 | 91 |
| 4 | Ethyl vinyl ketone | 4f | 88 | 92 |
| 5 | Acrolein | 4n | 44 | 91 |
Table 3: Enantioselective Dearomative [2+2] Photocycloaddition of Heteroarenes with Styrenes using a Lewis Acid Catalyst System [10]
| Entry | Heteroarene | Alkene | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| 1 | N-Boc-indole | Styrene | 94 | >20:1 | 99 |
| 2 | Benzofuran | Styrene | 96 | >20:1 | 99 |
| 3 | Benzothiophene | Styrene | 85 | 19:1 | 98 |
| 4 | N-Boc-indole | 4-Chlorostyrene | 91 | >20:1 | 99 |
| 5 | N-Boc-indole | 4-Vinylbiphenyl | 92 | >20:1 | 99 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are adapted from published literature.
Protocol 1: Catalyst-Free [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides[3]
This protocol describes the direct photocycloaddition between an alkene and an N-alkyl maleimide using UVA light.
Materials:
-
Alkene (e.g., Styrene) (2.0 equiv., 0.40 mmol)
-
N-Alkyl Maleimide (1.0 equiv., 0.20 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)
-
Glass vial with rubber septum
-
Argon gas supply
-
UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
-
Stir plate
-
Standard laboratory glassware for workup and column chromatography
Procedure:
-
To a glass vial, add the N-alkyl maleimide (0.20 mmol), the alkene (0.40 mmol), and anhydrous dichloromethane (2.0 mL).
-
Seal the vial with a rubber septum and purge the reaction mixture with argon for 10-15 minutes while stirring.
-
Place the vial under a UVA LED lamp (370 nm) and continue stirring under an argon atmosphere.
-
Irradiate the mixture for 16–70 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate: 8:2 or 7:3) to yield the desired cyclobutane adduct.
Protocol 2: Photosensitized [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides[3]
This protocol is suitable for less reactive N-aryl maleimides and employs a photosensitizer.
Materials:
-
Alkene (e.g., Styrene) (2.0 equiv., 0.40 mmol)
-
N-Aryl Maleimide (1.0 equiv., 0.20 mmol)
-
Thioxanthone (photosensitizer, 0.1 equiv., 0.02 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)
-
Glass vial with rubber septum
-
Argon gas supply
-
Visible light LED lamp (e.g., 440 nm)
-
Stir plate
Procedure:
-
In a glass vial, combine the N-aryl maleimide (0.20 mmol), the alkene (0.40 mmol), thioxanthone (0.02 mmol), and anhydrous dichloromethane (2.0 mL).
-
Seal the vial with a rubber septum and degas the solution by purging with argon for 15 minutes.
-
Irradiate the stirring reaction mixture with a 440 nm LED lamp under an argon atmosphere.
-
Continue the reaction for 24-48 hours or until TLC analysis indicates consumption of the starting material.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclobutane product.
Protocol 3: Enantioselective [2+2] Photocycloaddition of 2(1H)-Quinolone[12]
This protocol details a visible-light-induced reaction using a chiral thioxanthone catalyst to achieve high enantioselectivity.
Materials:
-
2(1H)-Quinolone (1.0 equiv., 0.15 mmol)
-
Olefin (e.g., Ethyl vinyl ketone) (3.0 equiv., 0.45 mmol)
-
Chiral Thioxanthone Catalyst (10 mol%, 0.015 mmol)
-
Toluene, anhydrous (3.0 mL)
-
Schlenk tube or similar sealable reaction vessel
-
Visible light LED lamp (419 nm)
-
Stir plate and cooling fan
Procedure:
-
Add 2(1H)-quinolone (0.15 mmol) and the chiral thioxanthone catalyst (0.015 mmol) to a Schlenk tube.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (3.0 mL) and the olefin (0.45 mmol) via syringe.
-
Stir the reaction mixture and irradiate with a 419 nm LED lamp. Maintain the reaction temperature at approximately 20-25 °C using a cooling fan.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. libsearch.cbs.dk [libsearch.cbs.dk]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Cyclobutane Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a significant structural motif in the design and development of novel therapeutics for oncology.[1] Its inherent ring strain and puckered conformation bestow unique three-dimensional properties that can lead to enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles.[2] This document provides a comprehensive overview of the application of cyclobutane derivatives in cancer research, detailing the mechanisms of action of key examples, summarizing their anti-cancer activity, and providing detailed protocols for their experimental evaluation.
Marketed Anticancer Drugs Featuring a Cyclobutane Ring
Several cyclobutane-containing drugs have received regulatory approval and are currently used in clinical practice, underscoring the therapeutic potential of this chemical scaffold.
-
Carboplatin: A second-generation platinum-based chemotherapeutic agent, Carboplatin is widely utilized in the treatment of various cancers, including ovarian, lung, head and neck, and testicular cancers. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a more favorable safety profile, particularly with reduced nephrotoxicity.[1] Carboplatin functions by forming covalent DNA adducts, leading to inter- and intra-strand crosslinks.[3][4] This distortion of the DNA helix inhibits DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[5]
-
Apalutamide (Erleada): A non-steroidal antiandrogen, Apalutamide is employed in the treatment of prostate cancer.[1] The spirocyclic cyclobutane scaffold is a key structural feature that contributes to its high binding affinity for the androgen receptor (AR).[1] Apalutamide acts as a competitive inhibitor of the AR, preventing androgen binding, AR nuclear translocation, and AR-mediated gene transcription, thereby inhibiting the growth of prostate cancer cells.[6][7][8][9]
-
Ivosidenib (Tibsovo): This drug is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] It is used to treat acute myeloid leukemia (AML) and cholangiocarcinoma harboring specific IDH1 mutations.[10][11][12] The incorporation of a cyclobutane ring was a critical step in its development to enhance metabolic stability.[2] Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, leading to oncogenesis.[10][13] Ivosidenib selectively inhibits the mutant IDH1, reducing 2-HG levels and allowing for normal cellular differentiation.[10][13]
Data Presentation: In Vitro Anticancer Activity of Cyclobutane Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of key cyclobutane derivatives in various cancer cell lines, demonstrating their cytotoxic potential.
Table 1: IC50 Values of Marketed Cyclobutane-Containing Drugs
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Carboplatin | Ovarian Cancer | A2780 | 18.5 | [1] |
| Ovarian Cancer | SKOV-3 | 45.2 | [1] | |
| Lung Cancer | A549 | 78.3 | [1] | |
| Apalutamide | Prostate Cancer | LNCaP | 0.016 | [14] |
| Ivosidenib (mutant IDH1) | Cholangiocarcinoma | Mz-ChA-1 (IDH1 R132C) | 0.006 | [15] |
Table 2: IC50 Values of Investigational Cyclobutane Derivatives
| Compound | Target/Class | Cancer Type | Cell Line | IC50 (µM) | Reference |
| G9a Inhibitor (Compound 22) | Histone Methyltransferase | - | - | 0.153 | [16] |
| Integrin Antagonist (ICT9063) | β3 Integrin | Melanoma | M14 | Adhesion: 84.5 ± 8.6 (%) | [17] |
| Novel Derivative (Compound 3a) | - | Lung Carcinoma | A549 | 5.988 ± 0.12 | [18] |
| Novel Derivative (Compound 6) | Topoisomerase II | Breast Cancer | MCF-7 | 11.7 | [12] |
| Liver Cancer | HepG2 | 0.21 | [12] | ||
| Lung Cancer | A549 | 1.7 | [12] |
Signaling Pathways and Mechanisms of Action
Cyclobutane derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival.
Carboplatin: DNA Adduct Formation
Carboplatin's mechanism of action involves the formation of platinum-DNA adducts that disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Apalutamide: Androgen Receptor Signaling Pathway Inhibition
Apalutamide targets the androgen receptor, a key driver of prostate cancer growth. By blocking this pathway, Apalutamide inhibits the transcription of genes essential for tumor cell proliferation and survival.[19]
Ivosidenib: Mutant IDH1 Signaling Pathway Inhibition
Ivosidenib specifically targets the mutated IDH1 enzyme, preventing the production of the oncometabolite 2-hydroxyglutarate (2-HG) and restoring normal cellular differentiation.
Cyclobutane Derivatives as PI3K/AKT Pathway Inhibitors
The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[19][20][21] Cyclobutane-containing molecules are being developed as potent and selective inhibitors of key kinases in this pathway, such as AKT.
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the anticancer activity of cyclobutane derivatives are provided below.
Experimental Workflow
The general workflow for assessing the in vitro anticancer effects of a novel cyclobutane derivative involves a series of assays to determine its cytotoxicity, and its impact on apoptosis and the cell cycle.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a cyclobutane derivative on cancer cells by measuring metabolic activity.[10][22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptosis in cells treated with a cyclobutane derivative using flow cytometry.[4][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the cyclobutane derivative at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.[24] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of a cyclobutane derivative on the cell cycle distribution of cancer cells.[2][25][26][27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the cyclobutane derivative as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization. Wash the cells once with cold PBS. While gently vortexing, add 5 mL of cold 70% ethanol dropwise to the cell pellet to fix the cells and prevent clumping.[25]
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in PI staining solution.[25]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in cancer cells treated with a cyclobutane derivative to validate its mechanism of action.[5][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the cyclobutane derivative, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. urology-textbook.com [urology-textbook.com]
- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 9. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 14. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 15. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. researchhub.com [researchhub.com]
- 23. MTT Assay [protocols.io]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Disubstituted Cyclobutanes
Welcome to the technical support center for the synthesis of 1,1-disubstituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 1,1-disubstituted cyclobutanes so challenging?
The primary challenge stems from the inherent ring strain of the cyclobutane core, which is approximately 26.5 kcal/mol.[1][2] This strain makes the formation of the four-membered ring thermodynamically unfavorable and susceptible to ring-opening side reactions.[3][4] Additionally, achieving high stereoselectivity and functional group tolerance can be difficult with many existing methods.[5][6]
Q2: What are the most common synthetic strategies for obtaining 1,1-disubstituted cyclobutanes?
The main strategies include:
-
[2+2] Cycloaddition: This is a widely used method involving the reaction of two alkene components, which can be promoted thermally, photochemically, or with a transition-metal or Lewis acid catalyst.[1][2][7]
-
Intramolecular Cyclization: Methods such as the intramolecular alkylation of malonate derivatives or the cyclization of halide-tethered styrenes are effective for certain substrates.[7][8]
-
Ring Expansion/Contraction: Ring expansion from highly strained cyclopropane precursors or ring contraction from pyrrolidines can yield substituted cyclobutanes.[9][10][11]
-
Strain-Release Functionalization: Utilizing highly strained molecules like bicyclo[1.1.0]butanes (BCBs) allows for the synthesis of polysubstituted cyclobutanes through reactions that release the inherent ring strain.[8][12][13]
Q3: My [2+2] cycloaddition reaction is giving very low yields. What are the common causes?
Low yields in [2+2] cycloadditions can be attributed to several factors. The use of electronically deactivated or sterically hindered alkenes can significantly reduce reaction efficiency.[7] For photochemical reactions, improper wavelength, insufficient irradiation time, or low light penetration in concentrated solutions can be problematic.[14] In catalyzed reactions, the choice of catalyst, ligand, and solvent is crucial and often requires extensive optimization.[6]
Q4: I am observing significant side products. What are they likely to be and how can I minimize them?
Common side products include oligomers/polymers from the alkene starting materials, or products from rearrangement and ring-opening reactions. For instance, reactions involving carbocation intermediates are prone to ring expansion, converting the cyclobutane into a more stable cyclopentane.[4][15] In thermal cycloadditions, radical-mediated polymerization can be an issue, which may be suppressed by adding free-radical inhibitors.[16] With electron-rich aromatic substrates, Friedel-Crafts type side reactions can also occur.[17]
Q5: How can I improve the diastereoselectivity of my reaction?
Controlling diastereoselectivity is a common hurdle. Key strategies include:
-
Ligand Screening: In metal-catalyzed reactions, the chiral ligand has a dramatic effect on stereochemical outcomes.[6]
-
Solvent and Temperature Optimization: Changing the reaction solvent or lowering the temperature can often enhance selectivity.[18]
-
Purification: In some cases where selectivity is moderate, the desired diastereomer can be isolated or enriched through recrystallization or chromatography.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or decomposed reagents. 2. Incorrect reaction temperature or time. 3. Substrate incompatibility (e.g., steric hindrance, deactivating groups).[7] 4. For photochemical reactions, insufficient light source intensity or incorrect wavelength. | 1. Verify the purity and activity of all starting materials, catalysts, and solvents. 2. Perform a time-course study and optimize the reaction temperature. 3. Screen alternative catalysts, ligands, or synthetic routes more suitable for the specific substrate. 4. Ensure the reaction vessel is transparent to the required UV wavelength and consider using a flow reactor for better light penetration on a larger scale.[14] |
| Poor Diastereo- or Enantioselectivity | 1. Suboptimal catalyst/ligand combination.[6] 2. Incorrect solvent or reaction temperature.[18] 3. Racemization of the product under reaction conditions. | 1. Screen a panel of chiral ligands and catalysts. 2. Evaluate a range of solvents with varying polarities. Running the reaction at a lower temperature often improves selectivity. 3. Check product stability under the reaction conditions. If necessary, reduce reaction time or temperature. |
| Formation of Ring-Opened or Rearranged Byproducts | 1. Reaction proceeds through an unstable intermediate (e.g., carbocation) that undergoes rearrangement to relieve ring strain.[4] 2. Harsh reaction conditions (high temperature, strong acid/base). | 1. Switch to a concerted reaction pathway (e.g., certain photochemical [2+2] cycloadditions) if possible. 2. Use milder reaction conditions. Employ non-coordinating solvents to stabilize intermediates. |
| Difficulty in Product Purification | 1. Product and starting materials have similar polarity. 2. Diastereomers are difficult to separate by column chromatography. | 1. Optimize the reaction for higher conversion to consume starting materials. 2. Attempt recrystallization to isolate the major diastereomer.[18] 3. Consider derivatizing the product mixture to facilitate separation, followed by removal of the auxiliary group. |
Data Presentation
Table 1: Effect of Ligand and Substrate on Rh-Catalyzed Asymmetric 1,4-Addition
This table summarizes the results for the synthesis of chiral cyclobutanes via rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters. The choice of chiral diene ligand significantly impacts both yield and stereoselectivity.
| Entry | Substrate (Ester Group) | Ligand | Yield (%) | dr (trans/cis) | ee (%) |
| 1 | Ethyl | (R)-BINAP | 61 | >20:1 | 25 |
| 2 | Benzyl | (R)-BINAP | 75 | >20:1 | 33 |
| 3 | tert-Butyl | (R)-BINAP | 81 | >20:1 | 77 |
| 4 | 2,6-Dimethylphenyl | (R)-BINAP | 80 | 18:1 | 86 |
| 5 | 2,6-Diphenylphenyl | (R)-BINAP | 55 | >20:1 | 95 |
Data adapted from a study on rhodium-catalyzed arylation of cyclobutenes.[6] Reactions were performed with the specified substrate, phenylboronic acid, and a [Rh(OH)(Ligand)]₂ catalyst.[6]
Table 2: Substrate Scope for Lewis Acid-Catalyzed [2+2] Cycloaddition
This table shows the yields for the [2+2] cycloaddition between phenyl 2,3-butadienoate and various terminal alkenes, catalyzed by EtAlCl₂.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 3-phenyl-1-methylenecyclobutane-1-carboxylate | 95 |
| 2 | 4-Methoxystyrene | 3-(4-methoxyphenyl)-1-methylenecyclobutane-1-carboxylate | 94 |
| 3 | 1-Hexene | 3-butyl-1-methylenecyclobutane-1-carboxylate | 85 |
| 4 | Methylenecyclohexane | spiro[3.5]nonane-1-carboxylate derivative | 78 |
| 5 | Vinyl Acetate (deactivated) | 3-acetoxy-1-methylenecyclobutane-1-carboxylate | 45 |
Data adapted from a method for the synthesis of 1,3-substituted cyclobutanes.[7] Yields are for isolated products.
Visualizations
Caption: A general workflow for troubleshooting common issues in synthesis.
Caption: Simplified pathway for a catalyzed [2+2] cycloaddition reaction.
Caption: Decision tree for selecting a synthetic strategy.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of an Allenoate and an Alkene
This protocol is a general procedure adapted from the synthesis of 1,3-substituted cyclobutanes, which can be modified for 1,1-disubstituted targets depending on the allenoate substitution.[7]
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate (1.2 equivalents) and anhydrous dichloromethane (to make a 0.2 M solution with respect to the allenoate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid (e.g., ethylaluminum dichloride, EtAlCl₂, 1.0 M in hexanes, 1.1 equivalents) dropwise to the stirred solution.
-
Reactant Addition: Add a solution of the allenoate (e.g., phenyl 2,3-butadienoate, 1.0 equivalent) in anhydrous dichloromethane dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1-disubstituted cyclobutane.
Protocol 2: Photochemical [2+2] Cycloaddition
This is a general protocol for sensitized photochemical cycloadditions.[1][19]
-
Solution Preparation: In a quartz reaction vessel, dissolve the alkene substrates and a sensitizer (e.g., acetone or benzophenone, ~10 mol%) in a suitable solvent (e.g., acetonitrile or benzene). The concentration should be kept relatively low (0.05-0.1 M) to minimize side reactions.
-
Degassing: Degas the solution thoroughly by sparging with an inert gas (e.g., argon) for 20-30 minutes to remove oxygen, which can quench the excited triplet state.
-
Irradiation: While stirring, irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths below ~280 nm). Maintain the reaction at a constant temperature (e.g., room temperature) using a cooling bath if necessary.[14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography or recrystallization to isolate the cyclobutane product.
References
- 1. baranlab.org [baranlab.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (3,3-Dimethoxycyclobutyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield for the synthesis of (3,3-Dimethoxycyclobutyl)methanol. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of a corresponding carboxylic acid or its ester derivative, typically methyl 3,3-dimethoxycyclobutane-1-carboxylate. This reduction is most effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3]
Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over other reducing agents like Sodium Borohydride (NaBH₄)?
A2: LiAlH₄ is a much stronger reducing agent than NaBH₄. While NaBH₄ can efficiently reduce aldehydes and ketones, it is generally not reactive enough to reduce esters or carboxylic acids to alcohols.[2] LiAlH₄, on the other hand, readily reduces these functional groups, making it the reagent of choice for this transformation.[1][3]
Q3: What are the primary challenges in this synthesis that can lead to low yields?
A3: The main challenges include:
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Incomplete reaction: Insufficient LiAlH₄, poor quality of the reducing agent, or non-anhydrous reaction conditions can lead to an incomplete reduction of the starting ester.
-
Product decomposition during workup: The dimethoxy group on the cyclobutane ring forms a ketal, which is sensitive to acidic conditions and can be hydrolyzed.[4] Standard acidic workups for LiAlH₄ reactions can cleave the ketal, leading to undesired byproducts and a lower yield of the target molecule.
-
Difficult product isolation: The aluminum salts formed during the reaction workup can create emulsions, making the extraction and isolation of the final product challenging.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TTC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (the ester) will be less polar and have a higher Rf value than the product (the alcohol). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Starting material remains) | 1. Inactive LiAlH₄: The reagent is highly reactive with moisture and can degrade if not stored and handled under strictly anhydrous conditions. | 1. Use freshly opened, high-quality LiAlH₄. Ensure all glassware is oven-dried or flame-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient LiAlH₄: An inadequate amount of the reducing agent will result in an incomplete reaction. | 2. Use a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the ester). | |
| 3. Reaction temperature too low: While the initial addition is done at a low temperature to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently refluxed to go to completion. | 3. After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for several hours. Gentle heating can be applied if necessary, while monitoring the reaction by TLC. | |
| Low Yield with Presence of Impurities | 1. Hydrolysis of the dimethoxy (ketal) group: The use of an acidic workup to quench the reaction can cause the ketal to be cleaved, leading to the formation of a ketone byproduct. | 1. Crucially, employ a neutral or basic workup procedure. The Fieser workup, which uses a sequential addition of water and aqueous sodium hydroxide, is highly recommended to avoid acidic conditions and facilitate the removal of aluminum salts.[5][6] |
| 2. Formation of emulsions during workup: Aluminum salts generated during the quench can form persistent emulsions, trapping the product and making extraction difficult. | 2. The Fieser workup method is specifically designed to precipitate aluminum salts as a granular solid, which can be easily filtered off, thus avoiding emulsions.[1][6] The use of Rochelle's salt (sodium potassium tartrate) solution during workup can also help to break up emulsions by chelating the aluminum ions.[7] | |
| 3. Incomplete extraction of the product: The product may have some water solubility, leading to losses during the aqueous workup. | 3. After the initial extraction, saturate the aqueous layer with a salt like sodium chloride (brine) and perform additional extractions with an organic solvent to maximize product recovery. |
Data Presentation
The choice of workup procedure is critical to achieving a high yield of this compound due to the acid-sensitive nature of the ketal functional group. The following table illustrates the expected outcomes based on the workup method.
| Workup Method | Key Reagents | Expected Product Yield | Potential for Ketal Hydrolysis | Notes |
| Acidic Workup | Dilute H₂SO₄ or HCl | Low to Moderate | High | Not recommended. The acidic conditions required to dissolve aluminum salts will likely lead to significant decomposition of the desired product.[8] |
| Neutral/Basic Workup (Fieser Method) | 1. Water2. 15% NaOH (aq)3. Water | High | Low | Highly recommended. This method precipitates aluminum salts, allowing for easy filtration and isolation of the product while maintaining non-acidic conditions that preserve the ketal group.[5][6] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via LiAlH₄ Reduction
This protocol is adapted from standard procedures for the reduction of cyclobutane ester derivatives.
Materials:
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Methyl 3,3-dimethoxycyclobutane-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
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Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite (optional)
Procedure:
-
Reaction Setup:
-
All glassware must be thoroughly oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
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Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
-
Addition of the Ester:
-
Dissolve methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction's progress by TLC until all the starting material has been consumed.
-
-
Quenching (Fieser Workup):
-
Caution: This procedure is highly exothermic and liberates hydrogen gas. It must be performed carefully in a well-ventilated fume hood.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and cautiously add ethyl acetate dropwise to quench any excess LiAlH₄.
-
Following the Fieser protocol for a reaction containing 'x' grams of LiAlH₄, sequentially and slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
Filter the resulting suspension through a pad of Celite or filter paper to remove the aluminum salts.
-
Wash the filter cake with additional THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
-
Mandatory Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the synthesis.
Reaction and Workup Logic
Caption: The logical path from starting material to final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Purification of Polar Cyclobutane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar cyclobutane derivatives.
Troubleshooting Guide: Common Purification Issues
A summary of common issues encountered during the purification of polar cyclobutane derivatives, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Primary Technique(s) |
| Compound does not move from the baseline on TLC/column. | - Insufficiently polar mobile phase.- Strong interaction with the stationary phase (e.g., acidic silica).- Compound instability. | - Increase the polarity of the mobile phase (e.g., add methanol or a small percentage of ammonium hydroxide in methanol).- Switch to a different stationary phase (e.g., alumina, deactivated silica, or a bonded phase like diol or amine).- Consider using reversed-phase chromatography or HILIC.[1][2] | Flash Chromatography, HPLC |
| Poor separation of closely related polar compounds. | - Inappropriate solvent system or stationary phase.- Co-elution of isomers or byproducts.- Inadequate column efficiency. | - Optimize the mobile phase composition through extensive TLC or analytical HPLC screening.- Employ a higher resolution technique like HPLC or UPLC.- For stereoisomers, use a chiral stationary phase (CSP).- Consider HILIC for very polar compounds.[3] | HPLC, Flash Chromatography |
| Significant peak tailing in HPLC. | - Strong interaction with residual silanol groups on the stationary phase.- Inappropriate mobile phase pH for ionizable compounds.- Column overload. | - Use a highly end-capped column.- Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds, or a small amount of acid for acidic compounds).- Adjust the mobile phase pH to suppress the ionization of the analyte.[4] | HPLC |
| Compound degradation during purification. | - Sensitivity to the acidic nature of silica gel.- Thermal instability.- Reactivity with the mobile phase. | - Deactivate the silica gel with a base (e.g., triethylamine).- Use a less acidic stationary phase like alumina.- Perform purification at a lower temperature.- Ensure the mobile phase is inert to your compound.[4] | Flash Chromatography, HPLC |
| Difficulty in obtaining crystals. | - Inappropriate solvent choice.- Solution is too dilute or too concentrated.- Presence of impurities inhibiting crystallization. | - Screen a variety of polar and non-polar solvents and solvent mixtures.- Slowly evaporate the solvent or use vapor diffusion with an anti-solvent.- Try seeding the solution with a small crystal of the pure compound. | Crystallization |
| Compound "oils out" during crystallization. | - The boiling point of the solvent is too close to the melting point of the compound.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Use a larger volume of solvent or a solvent in which the compound is less soluble.- Allow the solution to cool more slowly. | Crystallization |
Frequently Asked Questions (FAQs)
Q1: Why is the purification of polar cyclobutane derivatives often challenging?
The purification of polar cyclobutane derivatives can be complex due to a combination of factors. The rigid, strained four-membered ring can lead to unique interactions with stationary phases. Furthermore, the presence of polar functional groups increases the affinity for polar stationary phases like silica gel, which can result in poor mobility and peak tailing. When dealing with stereoisomers (enantiomers and diastereomers), their very similar physical and chemical properties make separation by standard chromatographic techniques difficult.[1]
Q2: When should I choose normal-phase vs. reversed-phase chromatography for my polar cyclobutane derivative?
The choice depends on the overall polarity of your molecule.
-
Normal-Phase Chromatography (polar stationary phase, e.g., silica; non-polar mobile phase) is generally suitable for less polar to moderately polar cyclobutane derivatives.
-
Reversed-Phase Chromatography (non-polar stationary phase, e.g., C18; polar mobile phase) is typically the method of choice for highly polar cyclobutane derivatives.[1]
Q3: My polar cyclobutane derivative is not retained on a C18 column. What are my options?
For extremely polar compounds that elute in the void volume on a standard C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase (like silica, diol, or amine-based columns) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][5] In this technique, polar analytes are well-retained.
Q4: How do I separate enantiomers of a polar cyclobutane derivative?
Enantiomers require a chiral environment for separation. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown broad applicability for a variety of chiral compounds, including those with cyclobutane rings.[1] The selection of the specific chiral column and mobile phase is often empirical and may require screening of different conditions.
Q5: What are some good starting solvent systems for flash chromatography of polar cyclobutanes on silica gel?
A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate. For more polar cyclobutanes, you may need to use stronger eluents. A gradient of methanol in dichloromethane or ethyl acetate is often effective. For very polar or basic compounds that show poor mobility, adding a small percentage of ammonium hydroxide in methanol to your mobile phase can be beneficial.[1]
Q6: What are some suitable solvents for recrystallizing polar cyclobutane derivatives?
The principle of "like dissolves like" is a good starting point; polar solvents are generally better for polar compounds. However, the ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common choices for polar compounds include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
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Acetone
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Ethyl Acetate
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Water (if the compound has some water solubility)
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Mixtures of solvents, such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes, can be very effective.[6]
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Cyclobutane Derivative on Silica Gel
This protocol outlines a general procedure for the purification of a moderately polar cyclobutane derivative.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common mobile phase is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent in a stepwise or continuous gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: HILIC-HPLC for Purification of a Highly Polar Cyclobutane Derivative
This protocol provides a general method for the separation of a very polar cyclobutane derivative.
-
System Preparation:
-
Install a suitable HILIC column (e.g., bare silica, amide, or diol-bonded silica).
-
Prepare the mobile phases. A typical HILIC mobile phase system consists of:
-
Mobile Phase A: Acetonitrile (or other water-miscible organic solvent).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate).
-
-
Thoroughly degas the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (high organic content, e.g., 95% A) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a solvent with a high organic content to ensure good peak shape.
-
-
Elution Gradient:
-
Inject the sample.
-
Run a gradient of increasing Mobile Phase B (the aqueous component). A typical gradient might be from 5% to 50% B over 15-20 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution using a suitable detector (e.g., UV, ELSD, or MS).
-
Collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent and water, often by lyophilization (freeze-drying) for aqueous-rich fractions.
-
Protocol 3: Recrystallization of a Crystalline Polar Cyclobutane Derivative
This protocol details the steps for purifying a solid polar cyclobutane derivative.
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, water, acetone, ethyl acetate/hexane mixture) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold. Impurities should ideally remain soluble at cold temperatures.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding small portions of the hot solvent until the solid is just dissolved.[2]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Crystal Collection and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting logic for peak tailing in HPLC.
References
Technical Support Center: Stability of Dimethoxy Ketal Under Acidic Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and cleavage of dimethoxy ketals under acidic reaction conditions. Find troubleshooting tips for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is a dimethoxy ketal stable or unstable?
A1: Dimethoxy ketals are generally stable under neutral to strongly basic conditions.[1][2] They are, however, susceptible to hydrolysis under acidic conditions, which regenerates the parent ketone and two equivalents of methanol.[1][2] This acid-lability is a key feature often exploited in synthetic chemistry for the protection and deprotection of carbonyl groups.
Q2: What is the mechanism of acid-catalyzed dimethoxy ketal hydrolysis?
A2: The hydrolysis of a dimethoxy ketal in the presence of an acid catalyst proceeds through a well-established mechanism.[3] The process begins with the protonation of one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. This carbocation is the key intermediate. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiketal. The process repeats with the protonation of the second methoxy group, its departure as methanol, and the formation of the final ketone product. The formation of the resonance-stabilized carboxonium ion is considered the rate-determining step of this cleavage reaction.[3]
Q3: What factors influence the rate of dimethoxy ketal hydrolysis?
A3: Several factors can influence the rate of acid-catalyzed hydrolysis:
-
Acid Strength and Concentration: The rate of hydrolysis is dependent on the concentration of the acid catalyst. Stronger acids and higher concentrations generally lead to faster cleavage.
-
Steric Hindrance: Steric hindrance around the ketal carbon can impede the approach of both the acid catalyst and the water nucleophile, thus slowing down the rate of hydrolysis.
-
Electronic Effects: The stability of the intermediate oxonium ion plays a crucial role. Electron-donating groups attached to the carbon backbone can stabilize this positively charged intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups can destabilize the oxonium ion and slow down the cleavage.
-
Temperature: As with most chemical reactions, increasing the reaction temperature generally increases the rate of ketal hydrolysis.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the availability of water for hydrolysis. A solvent system that ensures both substrate solubility and the presence of water is crucial for efficient deprotection.
Q4: Are there mild acidic conditions for deprotecting a dimethoxy ketal?
A4: Yes, several mild acidic catalysts can be employed for the deprotection of dimethoxy ketals, which is particularly useful when other acid-sensitive functional groups are present in the molecule. Some common mild acid catalysts include:
-
p-Toluenesulfonic acid (p-TsOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Amberlyst-15 resin
-
Lewis acids such as bismuth nitrate pentahydrate and erbium(III) triflate.[2][4]
These catalysts can often effect deprotection under less harsh conditions than strong mineral acids like hydrochloric acid or sulfuric acid.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection Reaction
Q: My dimethoxy ketal deprotection is proceeding very slowly or is incomplete, even after an extended reaction time. What are the possible causes and how can I resolve this?
A: Slow or incomplete deprotection is a common issue that can often be attributed to several factors. Below is a step-by-step guide to troubleshoot this problem.
-
Insufficient Acid Catalyst: The catalytic cycle requires a proton to initiate the hydrolysis. If the amount of acid is too low, the reaction rate will be slow.
-
Solution: Increase the loading of the acid catalyst incrementally. For solid-supported catalysts like Amberlyst-15, ensure sufficient catalyst is present relative to the substrate.
-
-
Inadequate Water Content: Water is a key reagent in the hydrolysis of ketals. Anhydrous or low-water conditions will significantly hinder or prevent the deprotection.
-
Solution: Ensure that water is present in the reaction mixture. For reactions in organic solvents, using a mixture with water (e.g., acetone/water, THF/water) is common. For some protocols, "wet" solvents are used.
-
-
Low Reaction Temperature: The activation energy for ketal hydrolysis may not be overcome at room temperature, especially for more stable ketals.
-
Solution: Gently heat the reaction mixture. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.
-
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system in which the substrate is fully soluble. Co-solvents like tetrahydrofuran (THF) or dioxane are often used with aqueous acid to ensure homogeneity.
-
-
Steric Hindrance: A sterically hindered ketal will be less accessible to the acid catalyst and water, leading to a slower reaction rate.
-
Solution: In such cases, a stronger acid catalyst, higher temperatures, and longer reaction times may be necessary.
-
Issue 2: Presence of Side Products or Degradation of the Target Molecule
Q: My deprotection reaction is yielding unexpected side products, or my desired product is degrading. What could be causing this and what are the remedies?
A: The presence of acid-sensitive functional groups in the substrate can lead to side reactions under the deprotection conditions.
-
Acid-Labile Protecting Groups: Other protecting groups, such as tert-butyloxycarbonyl (Boc), silyl ethers (e.g., TBDMS), or tetrahydropyranyl (THP) ethers, can be cleaved under acidic conditions.
-
Solution: Employ milder deprotection conditions. This could involve using a weaker acid catalyst (e.g., PPTS instead of HCl), lowering the reaction temperature, or using a Lewis acid catalyst that may offer greater chemoselectivity.[4]
-
-
Rearrangements or Eliminations: The acidic conditions might promote side reactions within the carbon skeleton of your molecule, such as Wagner-Meerwein rearrangements or elimination reactions to form alkenes.
-
Solution: Again, milder reaction conditions are key. Minimizing the reaction time and temperature can help to suppress these unwanted side reactions. Careful monitoring of the reaction progress is crucial to stop the reaction as soon as the starting material is consumed.
-
-
Aldol or Other Condensation Reactions of the Product: The newly formed ketone product could potentially undergo further reactions, such as acid-catalyzed aldol condensations.
-
Solution: Work up the reaction as soon as it is complete to neutralize the acid and isolate the product. Running the reaction at lower temperatures can also disfavor these side reactions.
-
Quantitative Data on Dimethoxy Ketal Stability
The stability of dimethoxy ketals under acidic conditions can be quantified by their hydrolysis half-lives (t₁/₂). The following table summarizes some reported half-lives for different ketal and acetal structures under various pH conditions. This data can help in selecting appropriate protecting groups and deprotection strategies based on the desired stability.
| Ketal/Acetal Structure | pH | Conditions | Half-life (t₁/₂) | Reference |
| Acetone-derived ketal | 5.0 | Phosphate buffer in CD₃CN/D₂O at room temp. | 32.33 ± 0.90 hours | [1] |
| Phenyl-substituted acetal | TFA | CD₃CN/D₂O with 50 mM TFA at room temp. | ~4 minutes | [1] |
| p-Trifluoromethylphenyl-substituted acetal | TFA | CD₃CN/D₂O with 50 mM TFA at room temp. | ~12.3 hours | [1] |
| p-Methoxyphenyl-substituted acetal | 5.0 | Phosphate buffer in CD₃CN/D₂O at room temp. | ~70.4 hours | [1] |
| Acetaldehyde-derived acetal | TFA | CD₃CN/D₂O with 50 mM TFA at room temp. | ~4 hours | [1] |
| Various drug-PEO conjugates with acetal linkages | 5.0 | HPLC analysis | < 1 min to several days | [5] |
Experimental Protocols
Protocol 1: General Deprotection of a Dimethoxy Ketal using Hydrochloric Acid
This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of a dimethoxy ketal using a solution of hydrochloric acid.
Materials:
-
Dimethoxy ketal substrate
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the dimethoxy ketal substrate in a suitable organic solvent such as acetone or THF in a round-bottom flask.
-
Add 1 M HCl dropwise to the stirring solution at room temperature. The amount of acid can be catalytic or stoichiometric, depending on the substrate's reactivity.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ketone product.
-
Purify the product by column chromatography, recrystallization, or distillation as required.
Protocol 2: Mild Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is suitable for substrates containing acid-sensitive functional groups.[6]
Materials:
-
Dimethoxy ketal substrate
-
Acetone and Water (e.g., 10:1 v/v mixture)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the dimethoxy ketal in a mixture of acetone and water.[7]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.[7]
-
Once the starting material is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution.[7]
-
Remove the acetone under reduced pressure.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure to yield the deprotected ketone.[7]
Visualizations
Caption: Experimental workflow for the deprotection of a dimethoxy ketal.
Caption: Troubleshooting logic for incomplete or slow ketal deprotection.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 5. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reduction of Cyclobutane Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of cyclobutane esters. Our focus is to help you anticipate and mitigate common side reactions to improve the yield and purity of your desired cyclobutanol products.
Frequently Asked Questions (FAQs)
Q1: I am reducing a cyclobutane ester to the corresponding alcohol. What are the most common side reactions I should be aware of?
A1: The primary side reactions of concern during the reduction of cyclobutane esters are driven by the inherent ring strain of the cyclobutane moiety. The two most common side reactions are:
-
Ring Opening: Under harsh reaction conditions or with certain substitution patterns, the cyclobutane ring can cleave to form linear C4 products.
-
Ring Expansion/Rearrangement: The primary product, cyclobutylmethanol, can undergo rearrangement, especially during acidic workup, to form more stable cyclopentyl derivatives. This is a particularly common issue.
Q2: Which reducing agent is best for minimizing side reactions when reducing my cyclobutane ester?
A2: The choice of reducing agent is critical. Here is a general guide:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that readily reduces esters to primary alcohols.[1] While effective, its high reactivity and the strongly basic nature of the reaction mixture can sometimes promote side reactions. More importantly, the acidic workup required to quench the reaction is a major cause of rearrangement of the initial cyclobutylmethanol product.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions.[2] While it is less likely to cause side reactions, its low reactivity with esters makes it an impractical choice for most applications.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a good choice for the selective reduction of esters to aldehydes at low temperatures. If the goal is the alcohol, using DIBAL-H followed by a second reduction step might offer more control. However, careful temperature control is essential.
For minimizing rearrangement, a careful, non-acidic workup after LiAlH₄ reduction is crucial.
Q3: My NMR analysis shows a mixture of products, including what appears to be a cyclopentanol derivative. What is happening?
A3: The formation of a cyclopentanol derivative is a strong indication of a ring expansion reaction. This typically occurs during the acidic workup of the reduction. The protonation of the hydroxyl group of the initially formed cyclobutylmethanol leads to the formation of a primary carbocation, which rapidly rearranges to a more stable secondary or tertiary cyclopentyl carbocation through expansion of the strained cyclobutane ring.[3]
Troubleshooting Guides
Issue 1: Low Yield of Cyclobutylmethanol and Formation of Unidentified Byproducts.
| Possible Cause | Troubleshooting Steps |
| Ring Opening | Use a less reactive reducing agent if possible. Maintain a low reaction temperature throughout the addition and reaction time. |
| Incomplete Reaction | Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Use a slight excess of the reducing agent. |
| Product Volatility | Cyclobutylmethanol can be volatile. Ensure your workup and isolation procedures (e.g., distillation) are optimized to prevent product loss. |
Issue 2: Significant Formation of a Rearranged Product (e.g., Cyclopentanol Derivative).
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Rearrangement During Workup | Avoid strong acids during the workup. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a milder alternative to acidic quenching. |
| High Reaction Temperature | Although the rearrangement primarily occurs during workup, high reaction temperatures can potentially lead to other side reactions. Maintain the reaction at the recommended temperature. |
Experimental Protocols
Protocol 1: Reduction of Ethyl Cyclobutanecarboxylate with LiAlH₄
Materials:
-
Ethyl cyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl cyclobutanecarboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclobutylmethanol.
-
The product can be purified by distillation.
Visualizations
Reaction Pathways
References
Technical Support Center: Coupling Reactions of (3,3-Dimethoxycyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (3,3-Dimethoxycyclobutyl)methanol in coupling reactions. The guidance is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What initial functionalization is required for this compound before it can be used in cross-coupling reactions?
A1: this compound is a primary alcohol. To be used as an electrophilic coupling partner in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, the hydroxyl group must first be converted into a better leaving group. Common strategies include conversion to a halide (bromide or iodide) or a triflate (OTf).
Q2: Is the 3,3-dimethoxycyclobutyl group stable under typical palladium-catalyzed coupling conditions?
A2: The 3,3-dimethoxycyclobutyl group is a dimethyl ketal. Ketals are generally stable to basic and neutral conditions but can be sensitive to acid. Most cross-coupling reactions are run under basic conditions, which should preserve the ketal. However, prolonged reaction times, high temperatures, or the use of certain additives could potentially lead to ketal hydrolysis, especially if acidic byproducts are formed. It is crucial to monitor for the formation of the corresponding ketone byproduct.
Q3: Can this compound be used to introduce the cyclobutylmethanol moiety as a nucleophilic partner?
A3: Yes, but it requires modification. To act as a nucleophilic partner, for example in a Suzuki reaction, the alcohol can be used as a handle to attach a boronic acid or ester. This would involve a multi-step synthesis to first install the organoboron functionality.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling
You are attempting to couple (3,3-dimethoxycyclobutyl)methyl bromide with an aryl boronic acid and observing low to no formation of the desired product.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Consider using a freshly opened bottle or purifying the existing stock. The use of more stable potassium trifluoroborate salts or MIDA boronates can also be beneficial.
-
Base: The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous.
-
Solvent: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions.
-
-
Optimize Reaction Conditions:
-
Catalyst/Ligand System: The combination of the palladium source and ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate of oxidative addition. However, be mindful of potential ketal instability at very high temperatures.
-
Solvent Choice: A solvent system that ensures the solubility of all reactants is key. Common choices include toluene, dioxane, or DMF, often with an aqueous component for the base.
-
-
Check for Ketal Instability:
-
Analyze the crude reaction mixture by LC-MS or ¹H NMR for the presence of byproducts containing a cyclobutanone moiety, which would indicate ketal hydrolysis. If this is observed, consider using milder bases (e.g., KF) or lower reaction temperatures.
-
Illustrative Data for Suzuki Coupling Optimization:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 80 | 85 |
Note: This table is a representative example for optimizing a Suzuki coupling and does not reflect actual experimental data for this compound.
Issue 2: Catalyst Decomposition in Buchwald-Hartwig Amination
When attempting to couple (3,3-dimethoxycyclobutyl)methyl bromide with a primary amine, the reaction mixture turns black, indicating catalyst precipitation ("palladium black"), and the reaction stalls.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly deoxygenated.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. For C(sp³)-N coupling, specialized ligands are often required to promote the desired reactivity and prevent beta-hydride elimination. Consider ligands developed by Buchwald and Hartwig for such transformations. Bidentate ligands can sometimes offer greater stability to the catalytic complex.[1][2]
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure the base is fresh and handled under inert conditions. The presence of moisture can lead to the formation of hydroxides that may interfere with the catalyst.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.
Logical Troubleshooting Workflow for Catalyst Decomposition:
Caption: Troubleshooting workflow for catalyst decomposition.
Issue 3: Failure of Sonogashira Coupling
An attempted Sonogashira coupling between (3,3-dimethoxycyclobutyl)methyl iodide and a terminal alkyne fails to proceed.
Troubleshooting Steps:
-
Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI). Ensure that the CuI is fresh and of good quality, as it can oxidize over time. However, be aware that copper can sometimes promote alkyne homocoupling (Glaser coupling).
-
Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used. The base acts as both a solvent and to neutralize the HI generated. Ensure the amine is anhydrous.
-
Copper-Free Conditions: If homocoupling is a significant side reaction, consider a copper-free Sonogashira protocol. These often require specific ligands to facilitate the catalytic cycle.
-
Substrate Reactivity: C(sp³)-C(sp) couplings can be more challenging than the more common C(sp²)-C(sp) couplings. Higher catalyst loading or more active catalyst systems may be required.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (3,3-dimethoxycyclobutyl)methyl Bromide
This is a general starting point and may require optimization.
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl boronic acid (1.2 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction flask equipped with a stir bar.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 3 equivalents) and (3,3-dimethoxycyclobutyl)methyl bromide (1.0 equivalent).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1 M).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki coupling.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, involves a three-step catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
Technical Support Center: Preventing Ring-Opening of Strained Cyclobutane Intermediates
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on stabilizing strained cyclobutane intermediates and preventing their undesired ring-opening. The information is presented in a practical question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What causes the instability and ring-opening of cyclobutane intermediates?
A1: The instability of the cyclobutane ring stems primarily from two types of strain:
-
Angle Strain: The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, creating significant deviation and strain.[1][2] To partially alleviate this, the ring adopts a puckered or folded conformation.[1][3]
-
Torsional Strain: In the puckered conformation, there is still considerable eclipsing of C-H bonds on adjacent carbon atoms, which introduces torsional strain.[1][2]
These combined strains result in a total ring strain energy of approximately 26.3 kcal/mol.[1][3] The release of this stored energy is a powerful thermodynamic driving force for ring-opening reactions, which lead to more stable, acyclic structures like butadienes or are facilitated by the formation of stable carbocation intermediates.[4][5]
Q2: What are the primary strategies to prevent unwanted ring-opening?
A2: There are three main strategies to stabilize cyclobutane rings and prevent their cleavage:
-
Substituent Effects: Introducing specific functional groups on the cyclobutane ring can sterically or electronically disfavor the transition state of the ring-opening reaction.
-
Reaction Conditions: Employing mild reaction conditions, particularly avoiding high temperatures and harsh acidic environments, is crucial. Modern photochemical methods are especially effective.[6][7][8]
-
Catalyst Control: The choice of catalyst can fundamentally alter reaction pathways, selectively favoring cyclobutane formation over ring-opening or rearrangement.[9][10]
Q3: How do substituents electronically stabilize a cyclobutane ring?
A3: Electronic effects can be subtle but impactful. The stability of the ring-opened form often dictates the propensity for the reaction to occur.[11] Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the stability of potential intermediates or transition states involved in ring-opening. For instance, in donor-acceptor (D-A) cyclobutanes, the specific electronic nature of the substituents can make the ring susceptible to nucleophilic or Friedel-Crafts-type ring-opening, highlighting the need for careful electronic tuning.[12][13] In some specialized cases, substituents like a vacant boron p-orbital can interact with the breaking sigma bond to control the stereochemical outcome of an electrocyclic ring-opening, even against steric pressures.[14]
Q4: How can steric hindrance be used to stabilize a cyclobutane ring?
A4: Steric hindrance is a highly effective strategy. There are two primary approaches:
-
Thorpe-Ingold Effect: Placing two bulky substituents on the same carbon atom (gem-disubstitution) can decrease ring strain. This effect compresses the external bond angle between the substituents, causing the internal ring angle to widen, thereby relieving angle strain. Gem-dimethyl substitution, for example, can lower the strain energy of cyclobutane by 6-10 kcal/mol.[3][15]
-
Blocking Ring-Opening Pathways: Introducing bulky groups can physically obstruct the necessary conformational changes or molecular motions required for the ring to open. This has been demonstrated where a bulky 5-tert-butyl group on a uracil derivative completely blocks the formation of cyclobutane pyrimidine dimers, a reaction that proceeds via a cyclobutane intermediate.[16]
Data Presentation
Table 1: Strain Energies of Common Cycloalkanes
This table illustrates the high relative strain of the cyclobutane ring compared to larger, more stable cycloalkanes.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 7.1 | 1.4 |
| Cyclohexane | 6 | ~0 | ~0 |
| (Data sourced from references[1][3]) |
Table 2: Effect of Gem-Dimethyl Substitution on Cyclobutane Strain Energy (Thorpe-Ingold Effect)
This table quantifies the stabilizing effect of gem-disubstitution on the cyclobutane ring.
| Compound | Substitution | Strain Energy Reduction (kcal/mol) |
| Cyclobutane | None | 0 (Reference) |
| 1,1-Dimethylcyclobutane | Gem-Dimethyl | ~6-10 |
| (Data sourced from reference[15]) |
Troubleshooting Guide
Problem: My cyclobutane product is undergoing ring-opening during thermal reaction conditions or upon heating during workup. How can I prevent this?
Answer: High temperatures provide the activation energy needed to overcome the barrier to ring-opening. The most effective solution is to avoid heat.
-
Recommendation: Switch to a non-thermal synthetic method. Photochemical [2+2] cycloadditions, particularly those using visible-light photoredox catalysts, are exceptionally mild and highly effective for constructing cyclobutane rings without inducing thermal rearrangement.[7][8][17] These reactions can often be run at or below room temperature.
-
Troubleshooting Workflow:
Problem: I am observing significant ring-opening during acid- or Lewis acid-catalyzed reactions. What are my options?
Answer: Cyclobutane rings, especially those bearing donor groups, can be susceptible to ring-opening catalyzed by Lewis or Brønsted acids, which can proceed through a stabilized carbocation intermediate.[4]
-
Recommendations:
-
Use Milder Catalysts: Screen for less aggressive Lewis acids or consider catalyst-free methods if possible.
-
Buffer the Reaction: If protons are generated in situ, add a non-nucleophilic base (e.g., 2,6-lutidine) to maintain neutral conditions.
-
Modify the Substrate: Incorporate electron-withdrawing groups near the reaction center to destabilize any potential carbocation intermediates that would lead to ring-opening.
-
Problem: My yields are low, and I suspect a competing ring-opening pathway is inherent to my substrate. How can I strategically design my substrate to favor cyclobutane formation?
Answer: Proactively designing the substrate is one of the most powerful strategies.
-
Recommendation: Introduce stabilizing steric elements. The most reliable method is to install a gem-dialkyl group (e.g., two methyl groups) on one of the ring carbons. This application of the Thorpe-Ingold effect can significantly lower the ground-state energy of the cyclobutane ring, making it more stable and less prone to opening.[3][15]
-
Design Logic Diagram:
Experimental Protocols
Protocol: Visible-Light Photocatalyzed [2+2] Heterodimerization of an Enone
This protocol describes a general method for synthesizing a substituted cyclobutane ring under mild conditions that prevent ring-opening, based on procedures reported in the literature.[7][8]
Objective: To synthesize a 1,3-substituted cyclobutane via a ruthenium-catalyzed [2+2] cycloaddition upon visible light irradiation.
Materials:
-
Aryl enone (Substrate A, 1.0 equiv)
-
Terminal alkene (Substrate B, 2.0-3.0 equiv)
-
Ru(bpy)₃Cl₂ (Ruthenium photocatalyst, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl enone (e.g., 0.5 mmol), the terminal alkene (1.0-1.5 mmol), and Ru(bpy)₃Cl₂ (0.005-0.01 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL, 0.1 M) via syringe.
-
Degassing: If not already thoroughly purged, degas the reaction mixture by three cycles of freeze-pump-thaw to remove any dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. To prevent overheating, a small fan may be directed at the flask. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (aryl enone) is consumed (typically 12-24 hours).
-
Workup: Once complete, remove the light source. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and diastereoselectivity. The vicinal proton-proton coupling constants in the ¹H NMR spectrum can be used to help determine the stereochemistry of the cyclobutane ring.[18]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Contrasteric stereochemical dictation of the cyclobutene ring-opening reaction by a vacant boron p orbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of the Hydroxyl Group in Sterically Hindered Alcohols
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of hydroxyl groups in sterically hindered alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield in Esterification Reactions
Q1: My esterification reaction with a sterically hindered alcohol is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in the esterification of sterically hindered alcohols are a common challenge. The primary reasons include steric hindrance impeding the approach of the acylating agent and the inherent low nucleophilicity of the hindered hydroxyl group.
Troubleshooting & Optimization:
-
Choice of Coupling Method: Standard Fischer esterification is often ineffective for sterically hindered substrates due to the harsh acidic conditions and the tendency for elimination side reactions.[1] Consider using milder, more powerful coupling methods.
-
Steglich Esterification: This method utilizes DCC (or EDC) as a coupling agent and DMAP as a catalyst under mild conditions.[2][3] It is particularly effective for sterically demanding alcohols and acid-sensitive substrates.[1][4]
-
Yamaguchi Esterification: This method is highly effective for the synthesis of esters from sterically hindered alcohols, and is particularly renowned for its application in macrolactonization.[5][6][7] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[5][7]
-
Catalyst-based Methods: Consider using highly active catalysts. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be a powerful catalyst for the acylation of sterically demanding tertiary alcohols with acid anhydrides, proceeding smoothly even at room temperature.[8][9]
Issue 2: Failure of Williamson Ether Synthesis
Q2: I am attempting a Williamson ether synthesis with a hindered secondary or tertiary alcohol, but I am only observing elimination products.
A2: The Williamson ether synthesis is prone to E2 elimination, especially with sterically congested secondary and tertiary alcohols.[10] The strong base required to deprotonate the alcohol can preferentially abstract a proton from the alkyl halide.
Troubleshooting & Optimization:
-
Alternative Etherification Methods:
-
Reductive Etherification: A metal-free method using chlorodimethylsilane (CDMS) and a catalytic amount of Schreiner thiourea can efficiently synthesize hindered ethers from carbonyls and 1°, 2°, and 3° alcohols, avoiding elimination products.[10]
-
Electrochemical Methods: An electrochemical approach can enable the synthesis of sterically hindered ethers from readily available alcohols under mild conditions without the need for sacrificial oxidants.[11]
-
Transition Metal-Catalyzed Cross-Coupling: While challenging, some palladium-catalyzed cross-coupling reactions of aliphatic alcohols with terminal olefins have been developed to form complex hindered ethers.[10]
-
Issue 3: Poor Results with the Mitsunobu Reaction
Q3: My Mitsunobu reaction with a hindered alcohol is sluggish and gives a low yield of the inverted product.
A3: Standard Mitsunobu conditions (triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)) are often problematic for sterically hindered alcohols, leading to low yields and unreacted starting material.[12]
Troubleshooting & Optimization:
-
Modified Mitsunobu Conditions:
-
Use of 4-Nitrobenzoic Acid: Employing 4-nitrobenzoic acid as the acidic coupling partner in place of benzoic or acetic acid can significantly improve the yields of inverted products for hindered secondary alcohols.[12]
-
Sonication: For the coupling of sterically hindered phenols and alcohols, using high concentrations of reactants combined with sonication can dramatically increase the reaction rate.[13]
-
-
Alternative Reagents:
-
Alternatives to the Mitsunobu Reaction:
-
If inversion of stereochemistry is the goal, an alternative two-step process involves converting the alcohol to a good leaving group (e.g., mesylate or triflate) followed by SN2 displacement with a carboxylate nucleophile.[12]
-
Issue 4: Difficulty in Glycosylation of a Hindered Alcohol
Q4: I am struggling to perform a glycosylation with a sterically demanding alcohol acceptor.
A4: Glycosylation of sterically hindered alcohols is challenging due to the difficulty of the nucleophilic attack of the hindered hydroxyl group on the anomeric center of the glycosyl donor.
Troubleshooting & Optimization:
-
Use of a Steering Group: The use of a 2-chloro-2-methylpropanoic ester as a steering group on the glycosyl donor can facilitate rapid and efficient glycosidation of a range of sterically hindered alcohols under mild, acidic conditions, affording β-selective products in high yield.[15][16][17]
-
Catalyst Choice: For particularly challenging glycosylations, conventional Lewis acids like TMSOTf may be ineffective. In such cases, tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to successfully catalyze sterically hindered glycosylation reactions.[17]
-
Understanding Reaction Mechanism: The stereochemical outcome of glycosylation reactions with hindered acceptors can be influenced by a shift from an SN2-like to an SN1-like mechanism. Sterically hindered and electron-poor acceptors tend to favor the SN1-like pathway.[18]
Data Presentation
Table 1: Comparison of Esterification Methods for Hindered Alcohols
| Method | Reagents | Key Advantages | Typical Yields | Reference(s) |
| Steglich Esterification | DCC (or EDC), DMAP (cat.) | Mild conditions, compatible with acid-labile groups, good for tertiary alcohols. | Often >80% | [1][2][3] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Highly effective for hindered substrates, excellent for macrolactonization. | High yields, often >80% for complex molecules. | [5][6] |
| Bi(OTf)₃ Catalysis | Bi(OTf)₃, Acid Anhydride | Powerful for tertiary alcohols, mild conditions, operational simplicity. | High yields reported for a variety of substrates. | [8][9] |
| Modified Mitsunobu | PPh₃, DEAD, 4-Nitrobenzoic Acid | Achieves inversion of stereochemistry for hindered secondary alcohols. | 65-75% for menthol inversion. | [12] |
Table 2: Troubleshooting Low Yields in Acylation of Hindered Alcohols
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Insufficient activation of the carboxylic acid or acylating agent. | Use a more powerful coupling agent (e.g., Yamaguchi reagent) or a stronger catalyst (e.g., Bi(OTf)₃).[5][8] |
| Formation of N-acylurea byproduct in Steglich esterification | Side reaction of the O-acylisourea intermediate. | Ensure high purity of DMAP and use it in catalytic amounts. Consider the addition of DMAP·HCl to suppress the side reaction.[1][19] |
| Elimination products observed | Reaction conditions are too harsh or the base is too strong. | Switch to milder, neutral conditions like Steglich or Yamaguchi esterification. Avoid strong bases with secondary/tertiary substrates.[1][10] |
| Low yield with Mitsunobu reaction | Steric hindrance preventing the formation of the alkoxyphosphonium salt. | Use modified conditions such as 4-nitrobenzoic acid or sonication at high concentrations.[12][13] |
Experimental Protocols
Protocol 1: Steglich Esterification of a Sterically Hindered Alcohol
This protocol is a general guideline based on the method developed by Neises and Steglich.[20]
Materials:
-
Carboxylic acid (1.0 eq)
-
Sterically hindered alcohol (1.0 - 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid, the sterically hindered alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Mitsunobu Inversion of a Hindered Secondary Alcohol
This protocol is adapted from the procedure for the inversion of menthol using 4-nitrobenzoic acid.[12]
Materials:
-
Hindered secondary alcohol (e.g., menthol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
4-Nitrobenzoic acid (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the hindered secondary alcohol, triphenylphosphine, and 4-nitrobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD in anhydrous THF to the reaction mixture. The reaction may be slightly exothermic.[12]
-
Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours), monitoring by TLC.[12]
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The resulting ester can be isolated by chromatography and then saponified (e.g., using NaOH in methanol/water) to yield the inverted alcohol.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Steglich Esterification.
Caption: Workflow for Yamaguchi Macrolactonization.
Caption: Troubleshooting Logic for the Mitsunobu Reaction.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fiveable.me [fiveable.me]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. pedia.3rd-in.co.jp [pedia.3rd-in.co.jp]
- 6. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 7. kazujuku.com [kazujuku.com]
- 8. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Beta-glycosidation of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting low conversion in cyclobutane functionalization
Welcome to the Technical Support Center for Cyclobutane Functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis and modification of cyclobutane-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high conversion in cyclobutane functionalization reactions often challenging?
A1: Several factors contribute to the challenges in achieving high conversion:
-
Ring Strain: Cyclobutane possesses significant ring strain (approximately 26.3 kcal/mol) due to its compressed C-C-C bond angles (90° instead of the ideal 109.5° for sp³ hybridized carbons).[1][2][3] This inherent strain makes the ring susceptible to opening and other side reactions, which can compete with the desired functionalization and lower the yield.[4][5]
-
Catalyst Deactivation: Transition metal catalysts, commonly used for these transformations, can deactivate under reaction conditions. This can be caused by impurities in reagents or solvents, or by the reaction temperature itself.[6]
-
Sub-optimal Reaction Conditions: Parameters like temperature, solvent, and reactant concentrations are critical and often require careful optimization. An unsuitable solvent can affect catalyst solubility and reactivity, while incorrect temperatures can lead to slow reactions or catalyst decomposition.[6][7]
-
Substrate Reactivity: The electronic and steric properties of the substituents on the cyclobutane ring can significantly influence its reactivity. Bulky substituents may hinder the approach of the catalyst, and electron-withdrawing or -donating groups can affect the reactivity of the C-H bonds.[8][9]
-
Side Reactions: Besides ring-opening, other competing reactions like alkene isomerization or polymerization can consume starting materials and reduce the yield of the desired product.[6]
Q2: How can I determine if my catalyst is the cause of low conversion?
A2: Catalyst deactivation is a common reason for low yields. Here’s how you can investigate it:
-
Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC-MS, or NMR. If the reaction starts but then stalls before completion (plateaus), it's a strong indication of catalyst deactivation.[6]
-
Add a Fresh Batch of Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst can be a diagnostic test. If the reaction resumes and proceeds to a higher conversion, it confirms that the initial catalyst lost its activity.[6]
-
Use a Freshly Opened or Properly Stored Catalyst: Ensure your catalyst is active from the start. For air- and moisture-sensitive catalysts, always use an inert atmosphere (e.g., argon or nitrogen) during handling and ensure solvents are anhydrous and degassed.[6]
Q3: What are the key parameters to optimize for improving the yield of a palladium-catalyzed C-H arylation of a cyclobutane?
A3: For palladium-catalyzed C-H arylations, several parameters are crucial for optimization:
-
Ligand: The choice of ligand is critical as it can influence both the reactivity and selectivity of the reaction. For instance, N-acetyl amino acid ligands have been shown to be effective in promoting γ-C–H activation and controlling enantioselectivity.[10][11]
-
Solvent: The solvent can have a profound effect on the reaction outcome. Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been found to accelerate C-H activation reactions, with HFIP sometimes helping to suppress over-arylation.[8][12]
-
Temperature: A temperature screen is essential. Lower temperatures may be too slow, while higher temperatures can lead to catalyst decomposition and side reactions.[6]
-
Additives/Co-oxidants: In many Pd(II)-catalyzed C-H functionalizations, a co-oxidant like benzoquinone is required. The nature and amount of the co-oxidant and other additives like silver salts (e.g., Ag₂CO₃) can significantly impact the yield.[10][13]
-
Directing Group: The choice of directing group attached to the cyclobutane substrate is fundamental for directing the catalyst to the desired C-H bond. Groups like 8-aminoquinoline and o-thioanisidine have been successfully employed.[8][9]
Troubleshooting Guides
Guide 1: Low Conversion in a Palladium-Catalyzed C-H Arylation
This guide provides a systematic approach to troubleshooting low conversion in the palladium-catalyzed C-H arylation of a cyclobutane substrate bearing a directing group.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in Pd-catalyzed C-H arylation.
Detailed Steps:
-
Verify Catalyst Activity: As outlined in FAQ 2, first ensure your palladium catalyst is active. Catalyst poisoning by impurities in substrates or solvents is a common issue. Purify starting materials and use anhydrous, degassed solvents.[6]
-
Optimize Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can lead to catalyst decomposition. Perform a temperature screen to identify the optimal range.[6] For example, some C-H arylations of cyclobutanes work well at temperatures between 90-110 °C.[8]
-
Screen Solvents: The choice of solvent can significantly impact reaction efficiency. For palladium-catalyzed C-H functionalization, polar aprotic solvents or fluorinated alcohols are often effective. It has been shown that switching from a non-polar solvent to a fluorinated alcohol like TFE or HFIP can improve reaction rates and yields.[8][12]
-
Evaluate Ligand and Additives: The ligand plays a crucial role in the catalytic cycle. If you are using a ligand, consider screening alternatives. The stoichiometry of additives like silver carbonate (Ag₂CO₃) or a co-oxidant like benzoquinone should also be optimized.[10][13]
-
Check Substrate and Directing Group: Certain substituents on the cyclobutane ring can inhibit the reaction. For instance, some nitrogen-containing substituents can chelate to the metal center and prevent cyclometalation.[9] If possible, consider if the directing group is appropriate for the desired transformation.
Quantitative Data Example: Solvent and Additive Optimization
The following table summarizes hypothetical optimization data for a monoarylation reaction, illustrating the impact of solvent and additives.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | N-Ac-L-Tle-OH (20) | Ag₂CO₃ | Toluene | 110 | 30 |
| 2 | Pd(OAc)₂ (10) | N-Ac-L-Tle-OH (20) | Ag₂CO₃ | tBuOH | 110 | 45 |
| 3 | Pd(OAc)₂ (10) | N-Ac-L-Tle-OH (20) | Ag₂CO₃ | TFE | 90 | 55 |
| 4 | Pd(OAc)₂ (10) | N-Ac-L-Tle-OH (20) | Ag₂CO₃ | HFIP | 90 | 65 |
This table is a representative example based on findings reported in the literature, such as those in references[8] and[12].
Guide 2: Low Yield in Photoredox-Catalyzed Cyclobutane Functionalization
This guide addresses common issues in photoredox-catalyzed reactions involving cyclobutanes.
Troubleshooting Workflow
Caption: A troubleshooting workflow for low yields in photoredox catalysis.
Detailed Steps:
-
Verify Reaction Setup:
-
Light Source: Ensure your light source (e.g., blue LEDs) has the correct wavelength to excite your photocatalyst and that the reaction vessel is positioned for optimal irradiation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas.
-
Solvent Purity: Use high-purity, dry solvents, as impurities can interfere with the catalytic cycle.
-
-
Evaluate the Photocatalyst:
-
Redox Potential: The photocatalyst must have the appropriate excited-state redox potential to interact with your substrate. If the reaction is not proceeding, you may need a more strongly oxidizing or reducing catalyst.
-
Catalyst Loading: While typically low (1-5 mol%), the optimal catalyst loading should be determined experimentally.
-
-
Assess for Quenching Pathways:
-
Fluorescence Quenching Studies: If possible, perform fluorescence quenching experiments to confirm that your substrate or other reaction components are interacting with the excited photocatalyst as expected.[14]
-
Unproductive Quenching: Some components in the reaction mixture may quench the excited catalyst without leading to the desired product. Identify and eliminate potential sources of unproductive quenching.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C(sp³)–H Arylation of an Aminomethyl-Cyclobutane
This protocol is adapted from methodologies reported for the arylation of strained cycloalkanes.[10][13]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aminomethyl-cyclobutane substrate (1.0 equiv.), aryl boronic acid (2.0 equiv.), Pd(OAc)₂ (10 mol%), N-Ac-(L)-Tle-OH (20 mol%), and Ag₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous, degassed solvent (e.g., HFIP) and 1,4-benzoquinone (2.0 equiv.).
-
Reaction Conditions: Place the vial in a pre-heated oil bath at the desired temperature (e.g., 50-90 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Logical Relationship of Reaction Components
Caption: Key components and their roles in a directed C-H functionalization reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. baranlab.org [baranlab.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Removal of impurities from (3,3-Dimethoxycyclobutyl)methanol preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3,3-Dimethoxycyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: Based on its common synthetic route, which involves the reduction of Methyl 3,3-dimethoxycyclobutanecarboxylate, the most likely impurities are:
-
Unreacted Starting Material: Methyl 3,3-dimethoxycyclobutanecarboxylate.
-
Reaction Intermediate: 3,3-dimethoxycyclobutanecarbaldehyde, which can form if the reduction of the ester is incomplete.
-
Upstream Precursors: Residual 3-oxocyclobutane-1-carboxylic acid from the synthesis of the starting ester.
-
Solvents: Residual solvents from the reaction and purification steps, such as diethyl ether, tetrahydrofuran (THF), ethyl acetate, and hexanes.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and the starting ester.
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating and quantifying non-volatile impurities. A reversed-phase method is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities, sometimes without the need for reference standards (qNMR).
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Column Chromatography: Highly effective for laboratory-scale purification (milligrams to several grams) to separate the product from starting materials and by-products.
-
Vacuum Distillation: Best suited for larger-scale purification and for removing non-volatile impurities from the liquid product.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of product and starting material (ester). | Incorrect eluent polarity. | The starting ester is less polar than the product alcohol. Start with a low polarity eluent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate) to improve separation. |
| Product is eluting too quickly with the solvent front. | Eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product is not eluting from the column. | Eluent is not polar enough. | Increase the polarity of the eluent. For highly polar compounds, a small amount of methanol can be added to the ethyl acetate/hexanes mixture. |
General Purification Issues
| Issue | Possible Cause | Solution |
| Low yield after purification. | Incomplete reaction. | Ensure the reduction of the starting ester goes to completion by monitoring the reaction by TLC or GC-MS. Use a sufficient excess of the reducing agent. |
| Product loss during workup. | Be careful during the aqueous workup and extraction steps to avoid loss of the water-soluble product. Multiple extractions with an organic solvent can improve recovery. | |
| Presence of residual solvents in the final product. | Inadequate drying. | After purification, remove residual solvents under high vacuum. Gentle heating may be applied if the product is thermally stable. |
Quantitative Data Summary
The following table provides illustrative data on the purity of this compound before and after purification by column chromatography. Note: This data is representative and may vary based on specific experimental conditions.
| Analyte | Purity Before Purification (%) | Purity After Column Chromatography (%) |
| This compound | 85.0 | >98.0 |
| Methyl 3,3-dimethoxycyclobutanecarboxylate | 10.0 | <0.5 |
| 3,3-dimethoxycyclobutanecarbaldehyde | 3.0 | <0.1 |
| Other Impurities | 2.0 | <1.4 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Monitor the elution of fractions using Thin-Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by GC-MS
-
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Scan Range: m/z 35-400
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity based on the relative peak areas.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound preparations.
Analytical methods for determining purity of (3,3-Dimethoxycyclobutyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of (3,3-Dimethoxycyclobutyl)methanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.
I. Analytical Methodologies & Protocols
The purity of this compound, a key building block in pharmaceutical synthesis, can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available instrumentation. The primary recommended methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Conditions:
-
Column: A polar capillary column, such as a DB-WAX or a column with a similar polyethylene glycol (PEG) stationary phase, is recommended for good peak shape of the polar analyte. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30-300
-
-
Data Analysis:
Purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a versatile technique for the analysis of a wide range of compounds. For a polar molecule like this compound, which lacks a strong chromophore, UV detection at low wavelengths is necessary.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC-UV Conditions:
-
Column: A polar-modified C18 column (e.g., polar-embedded or polar-endcapped) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve good retention and peak shape. A typical dimension is 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. For a polar-modified C18 column, a starting point could be 95:5 (v/v) Water:Acetonitrile. For a HILIC column, a higher organic content, such as 95:5 (v/v) Acetonitrile:Water, would be appropriate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (due to the absence of a strong chromophore).
-
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and highly accurate determination of purity without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[1]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The amount of the internal standard should be chosen to give a signal with an integral comparable to that of the analyte.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (a starting point of 30-60 seconds is recommended).
-
Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Data Analysis:
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Logical Relationship in qNMR Purity Calculation
Caption: qNMR Purity Calculation Logic.
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | ¹H NMR | ¹³C NMR |
| Molecular Weight | 146.18 g/mol | 146.18 g/mol | 146.18 g/mol | 146.18 g/mol |
| Expected [M]+ | 146 | - | - | - |
| Key Fragments (m/z) | 115, 101, 85, 71 | - | - | - |
| UV λmax | - | ~210 nm | - | - |
| ¹H Chemical Shifts (ppm, CDCl₃) | - | - | ~3.5 (CH₂OH), ~3.2 (OCH₃), ~2.0-2.4 (cyclobutyl CH), ~1.8-2.0 (cyclobutyl CH₂) | - |
| ¹³C Chemical Shifts (ppm, CDCl₃) | - | - | - | ~100 (C(OCH₃)₂), ~65 (CH₂OH), ~50 (OCH₃), ~35-40 (cyclobutyl C) |
| Typical Purity | >98% | >98% | >98% | >98% |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the purity analysis of this compound.
Frequently Asked Questions (FAQs):
GC-MS Troubleshooting
-
Q1: Why am I seeing peak tailing for the this compound peak?
-
A1: Peak tailing for polar compounds like this is common in GC.
-
Cause: Active sites in the injector liner or on the column. The hydroxyl group of the analyte can interact with these sites.
-
Solution:
-
Use a deactivated injector liner.
-
Ensure you are using a polar column (e.g., WAX column) suitable for alcohol analysis.
-
Perform inlet maintenance, such as replacing the liner and septum.
-
Consider derivatization of the alcohol group to make the compound less polar, although this adds a step to the procedure.
-
-
-
-
Q2: My baseline is noisy and has many extraneous peaks. What should I do?
-
A2: A noisy baseline can be caused by several factors.
-
Cause: Contaminated carrier gas, column bleed, or a dirty injector or detector.
-
Solution:
-
Check for leaks in the gas lines and ensure high-purity carrier gas is being used.
-
Condition the column according to the manufacturer's instructions to remove bleed.
-
Clean the injector port and the MS source.
-
-
-
-
Q3: I am not seeing the expected molecular ion peak at m/z 146.
-
A3: The molecular ion may be unstable under EI conditions.
-
Cause: Fragmentation of the molecular ion upon electron impact.
-
Solution:
-
Look for characteristic fragment ions, such as [M-OCH₃]⁺ (m/z 115) or other fragments resulting from the loss of the methanol or methoxy groups.
-
If available, consider using a softer ionization technique like Chemical Ionization (CI) to confirm the molecular weight.
-
-
-
HPLC-UV Troubleshooting
-
Q1: I am not getting good retention of this compound on my C18 column.
-
A1: This is expected as the compound is quite polar.
-
Cause: Standard C18 columns are non-polar and have limited interaction with polar analytes.
-
Solution:
-
Switch to a polar-modified C18 column or a HILIC column.[3]
-
If using a C18 column is necessary, try a highly aqueous mobile phase (e.g., >95% water). However, be aware of potential "phase collapse" with some older C18 columns.
-
-
-
-
Q2: The peak for my compound is very broad.
-
A2: Broad peaks can indicate several issues.
-
Cause: Mismatch between the sample solvent and the mobile phase, column degradation, or too large of an injection volume.
-
Solution:
-
Dissolve your sample in the mobile phase whenever possible.[4]
-
Check the column's performance with a standard mixture.
-
Reduce the injection volume.
-
-
-
-
Q3: My UV signal is very weak at 210 nm.
-
A3: The compound lacks a strong chromophore.
-
Cause: Low molar absorptivity at this wavelength.
-
Solution:
-
Increase the sample concentration.
-
Ensure your mobile phase components have a low UV cutoff and are of high purity to minimize baseline noise.
-
Consider using a different detector, such as a Charged Aerosol Detector (CAD) or a mass spectrometer, if available.
-
-
-
qNMR Troubleshooting
-
Q1: The purity I calculated is over 100%. What did I do wrong?
-
A1: This is a common issue in qNMR and usually points to an error in one of the parameters.
-
Cause: Inaccurate weighing of the sample or internal standard, incorrect purity value for the internal standard, or insufficient relaxation delay.
-
Solution:
-
Double-check all weighings and calculations.
-
Ensure the internal standard is of high, certified purity and is dry.
-
Increase the relaxation delay (d1) to ensure full relaxation of all protons being integrated.
-
-
-
-
Q2: The baseline of my NMR spectrum is not flat, making integration difficult.
-
A2: A distorted baseline can lead to inaccurate integrals.
-
Cause: Poor shimming of the magnet, receiver gain set too high, or a very concentrated sample.
-
Solution:
-
Re-shim the magnet.
-
Adjust the receiver gain.
-
If the sample is too concentrated, prepare a more dilute sample.
-
Use the instrument's baseline correction functions carefully.
-
-
-
-
Q3: Some of the analyte peaks are overlapping with impurity or solvent peaks.
-
A3: Peak overlap will lead to inaccurate integration.
-
Cause: The chemical shifts of different species are too close.
-
Solution:
-
Choose a different deuterated solvent, as this can change the chemical shifts of the signals.[5]
-
Select a different, well-resolved signal for both the analyte and the internal standard for integration.
-
-
-
IV. Potential Impurities
Knowledge of potential impurities is crucial for developing a robust analytical method and for accurate purity assessment. The synthesis of this compound likely involves the protection of a cyclobutanone derivative followed by reduction. Potential impurities could include:
-
Starting materials: Unreacted cyclobutanone precursors.
-
Byproducts of the protection step: Incomplete reaction leading to mono-methoxy species.
-
Byproducts of the reduction step: Over-reduction or side reactions.
-
Solvents: Residual solvents from the synthesis and purification steps (e.g., methanol, toluene, hexane).
These impurities can often be detected by the analytical methods described above. For example, residual solvents are readily identified by ¹H NMR and GC-MS.[6] Synthesis-related impurities will have different retention times in GC and HPLC and distinct signals in NMR and MS.
References
Managing scalability issues in photochemical cyclobutane synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during photochemical cyclobutane synthesis.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the common causes?
A1: Significant decreases in yield during the scale-up of photochemical reactions are often attributed to the attenuation of light as it passes through a larger reaction volume. This is governed by the Beer-Lambert law, where the light intensity decreases exponentially with the path length and concentration of the absorbing species. In larger batch reactors, the outer layers of the reaction mixture absorb most of the light, leaving the inner volume insufficiently irradiated.[1][2] This leads to incomplete conversion and the potential for side reactions in the non-illuminated zones. Additionally, inefficient heat dissipation in larger vessels can lead to thermal side reactions, further reducing the yield of the desired cyclobutane product.[3]
Q2: What are the advantages of using a continuous-flow reactor over a traditional batch reactor for scaling up photochemical cyclobutane synthesis?
A2: Continuous-flow reactors offer several advantages for scaling up photochemical reactions.[4][5] Their narrow channel dimensions ensure a short light path length, leading to uniform irradiation of the entire reaction mixture.[2][3] This overcomes the light penetration issue inherent in large batch reactors.[1] Flow chemistry also provides superior heat and mass transfer, allowing for precise temperature control and minimizing thermal side reactions.[3][6] The result is often higher yields, shorter reaction times, and improved product purity.[7][8][9] Furthermore, scaling up in a flow system is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, which is more predictable and manageable than increasing the volume of a batch reactor.[1][10]
Q3: How do I choose the appropriate light source for my scaled-up reaction?
A3: The choice of light source is critical for a successful and efficient photochemical reaction. Key factors to consider are the absorption spectrum of your reactants or photosensitizer, energy efficiency, and scalability.[11]
-
Wavelength: The emission wavelength of the light source must overlap with the absorption wavelength of the molecule being excited.[11] Light-emitting diodes (LEDs) are often preferred over traditional mercury lamps because they emit monochromatic or narrow-band light, which can be precisely matched to the absorption maximum of the substrate, minimizing the formation of byproducts from excitation at unwanted wavelengths.[12][13]
-
Energy Efficiency: LEDs are generally more energy-efficient than mercury lamps, which emit a broad spectrum of light, much of which is unused and generates excess heat.[14][12]
-
Scalability and Safety: Modern LED technology offers high-power options that are more easily scaled and present fewer safety hazards compared to mercury lamps, which contain toxic mercury vapor.[14][12] High-intensity lasers are also emerging as a powerful option for driving photochemical reactions at a large scale.[15]
Q4: I am observing significant formation of dimers and other byproducts. How can I minimize these side reactions?
A4: The formation of dimers and other byproducts is a common issue in [2+2] photocycloaddition reactions.[16] Several strategies can be employed to minimize these unwanted reactions:
-
Concentration: In some cases, increasing the concentration of the alkene can favor the desired intermolecular reaction over competing intramolecular reactions or dimerization.[16]
-
Sensitizer: Utilizing a triplet sensitizer can be an effective way to promote the desired cycloaddition. Thioxanthone is a cost-effective organic photosensitizer that has been successfully used in [2+2] photopolymerizations.[4]
-
Reaction Control: As mentioned, flow reactors provide better control over reaction parameters such as irradiation time and temperature, which can help to minimize the formation of byproducts.[3]
-
Substrate Design: For intramolecular reactions, the length and flexibility of the linker separating the olefinic units can significantly influence the propensity for intramolecular versus intermolecular cycloaddition.[4]
Troubleshooting Guides
Issue 1: Low Conversion Rate
| Possible Cause | Troubleshooting Step |
| Insufficient Light Penetration | Transition from a batch reactor to a continuous-flow reactor with a shorter path length.[1][3] For batch reactors, consider using a more powerful light source or reducing the concentration of the reactants. |
| Incorrect Wavelength | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of your photosensitizer or reactant.[11] Switch to a light source (e.g., LED) with a more appropriate wavelength.[12] |
| Inadequate Mixing (Batch) | Ensure vigorous and uniform stirring to bring all reactants into the irradiated zone. |
| Low Quantum Yield | Optimize reaction parameters such as solvent, temperature, and sensitizer concentration. Consider using a sensitizer with a higher triplet energy if applicable. |
| Photodegradation of Product | Monitor the reaction progress over time to determine the optimal reaction time and avoid over-irradiation. The product itself may be photosensitive and degrade upon prolonged exposure to light. |
Issue 2: Poor Selectivity / High Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Dimerization of Reactants | Increase the concentration of the desired cycloaddition partner.[16] If using a sensitizer, ensure its concentration is optimized. |
| Thermal Side Reactions | Implement efficient cooling to maintain a constant and optimal reaction temperature.[6][17] Flow reactors offer superior temperature control.[3][18] |
| Excitation at Undesirable Wavelengths | Use a monochromatic light source like an LED that specifically targets the absorption band of the reactant or sensitizer.[12] If using a broad-spectrum lamp, consider using optical filters. |
| Oxygen Quenching | Degas the solvent and reactants thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Issue 3: Difficulty with Product Purification
| Possible Cause | Troubleshooting Step |
| Formation of Close-Boiling Impurities | Optimize the reaction conditions to improve selectivity and minimize byproduct formation. |
| Complex Reaction Mixture | Employ advanced purification techniques such as chromatography (e.g., column chromatography, HPLC). |
| Aldehyde Impurities | For cyclobutanone synthesis, aldehydes can be difficult to separate by distillation. Consider chemical treatment to convert them into higher-boiling species that are more easily separated.[19] |
| Azeotrope Formation | In the case of cyclobutanone purification, distillation strategies can be designed to manage azeotropes with water.[19] |
Experimental Protocols
Protocol 1: General Procedure for Continuous-Flow Photochemical Cyclobutane Synthesis
This protocol provides a general methodology for performing a [2+2] photocycloaddition in a continuous-flow system.
-
System Preparation:
-
Set up a continuous-flow reactor system equipped with a pump, a photoreactor module, and a back-pressure regulator. The photoreactor should consist of transparent tubing (e.g., FEP or PFA) coiled around a light source.[3][14]
-
Select an LED light source with an emission wavelength that matches the absorption maximum of the photosensitizer or one of the reactants.[14][12]
-
Connect a temperature controller to the photoreactor to maintain the desired reaction temperature.[6][18]
-
-
Reaction Mixture Preparation:
-
Prepare a solution of the alkene substrates and, if necessary, a photosensitizer in a suitable solvent.
-
Degas the solution thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Reaction Execution:
-
Pump the degassed reaction mixture through the photoreactor at a defined flow rate. The residence time in the irradiated zone is determined by the reactor volume and the flow rate.
-
Turn on the light source and the temperature controller.
-
Collect the product stream at the outlet of the reactor.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the collected solution under reduced pressure.
-
Purify the crude product by standard methods such as column chromatography or distillation.
-
Data Presentation
Table 1: Comparison of Batch vs. Continuous-Flow Photopolymerization
| Parameter | Batch Reaction | Continuous-Flow Reaction | Reference |
| Reaction Time | Longer | Shorter | [4] |
| Polymer Molecular Weight | Lower | Higher | [4] |
| Dispersity (Đ) | Broader | Narrower | [4] |
| Scalability | Limited | Readily Scalable | [4][5][20] |
Table 2: Typical Wavelengths of Light Sources for Photochemistry
| Light Source | Typical Wavelengths (nm) | Notes | Reference |
| Mercury (Hg) Lamp (Medium Pressure) | Broad Spectrum (UV, Visible, IR) | Inefficient, generates significant heat. | [14][12] |
| Light Emitting Diodes (LEDs) | Narrow-band (e.g., 365, 405, 450) | Energy efficient, precise wavelength selection. | [12][13] |
| Laser Diodes | Monochromatic (e.g., 445) | High intensity, suitable for high-throughput reactions. | [15] |
Visualizations
Caption: Workflow for continuous-flow photochemical cyclobutane synthesis.
Caption: Troubleshooting flowchart for low yield in photochemical scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asynt.com [asynt.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Continuous Flow Synthesis of Cyclobutenes Using LED Technology [researchrepository.ucd.ie]
- 10. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to choose the wavelength for a photochemical reactor?-Shanghai 3S Technology [3s-tech.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. A Laser Driven Flow Chemistry Platform for Scaling Photochemical Reactions with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06675D [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vapourtec.com [vapourtec.com]
- 19. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 20. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (3,3-Dimethoxycyclobutyl)methanol and Other Cycloalkane Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug design and development, the linker moiety, a seemingly simple bridge connecting a pharmacophore to another functional group, plays a pivotal role in determining the overall efficacy, safety, and pharmacokinetic profile of a therapeutic agent. Among the diverse array of linkers, cycloalkanes have garnered significant attention for their ability to impart rigidity, metabolic stability, and defined spatial orientation to drug candidates. This guide provides a comprehensive comparison of cycloalkane linkers, with a special focus on the emerging potential of the cyclobutane scaffold, as exemplified by the building block (3,3-Dimethoxycyclobutyl)methanol.
While direct, head-to-head experimental data for this compound as a linker is not extensively available in the public domain, this guide synthesizes findings from various studies on related cycloalkane linkers to provide a valuable comparative framework. We will delve into the known advantages and disadvantages of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl linkers, supported by available experimental data, and provide detailed protocols for key assays to evaluate linker performance.
The Growing Importance of Rigid Linkers in Drug Design
The structure and properties of a linker can profoundly influence a drug's performance. Flexible aliphatic chains, while synthetically accessible, can adopt numerous conformations, which may lead to entropic penalties upon binding to a target and potential off-target effects. In contrast, rigid linkers, such as those incorporating cycloalkane scaffolds, offer several advantages:
-
Conformational Restriction: By limiting the rotational freedom of the molecule, cycloalkane linkers can pre-organize the pharmacophores into a bioactive conformation, potentially enhancing binding affinity and selectivity.[1]
-
Improved Metabolic Stability: The cyclic nature of these linkers can shield adjacent chemical bonds from enzymatic degradation, leading to increased metabolic stability and a longer in vivo half-life.[2][3]
-
Vectorial Control: The defined geometry of cycloalkanes allows for precise control over the spatial orientation of the connected moieties, which is crucial for optimizing interactions with biological targets.
-
Modulation of Physicochemical Properties: The incorporation of a cycloalkane can influence a molecule's solubility, lipophilicity, and membrane permeability.[4]
Comparative Analysis of Cycloalkane Linkers
The choice of the cycloalkane ring size is a critical consideration in linker design, as it impacts the linker's geometry, strain energy, and metabolic profile.
Cyclopropyl Linkers
The smallest of the cycloalkane rings, cyclopropane, is characterized by significant ring strain. This strain endows it with unique electronic properties, including enhanced π-character in its C-C bonds.[5]
-
Advantages: The rigid, triangular geometry of cyclopropane provides a high degree of conformational constraint. Its unique electronic nature can also influence the pKa of adjacent functional groups.[5]
-
Disadvantages: The high ring strain can sometimes lead to chemical instability and potential reactivity in certain biological environments.
Cyclobutyl Linkers
The cyclobutane ring offers a balance of rigidity and stability. It adopts a puckered conformation, providing a three-dimensional structure that can be exploited in drug design.[1][2]
-
Advantages: The cyclobutane scaffold provides significant conformational restriction, which can lead to improved potency and selectivity.[1] It is also generally more metabolically stable than linear alkyl chains and can serve as a bioisosteric replacement for other groups to improve pharmacokinetic properties.[1][2]
-
Disadvantages: While more stable than cyclopropane, the cyclobutane ring still possesses some ring strain.
This compound, as a building block, offers a readily functionalizable cyclobutane core. The gem-dimethoxy groups can influence the polarity and metabolic stability of the linker, while the methanol group provides a convenient attachment point for further chemical modifications.
Cyclopentyl Linkers
The cyclopentane ring is relatively flexible, adopting an "envelope" or "twist" conformation. It has less ring strain than cyclopropane and cyclobutane.
-
Advantages: Cyclopentane linkers offer a good balance of flexibility and rigidity. They are generally considered to be metabolically stable.
-
Disadvantages: The greater flexibility compared to smaller rings may result in a less defined molecular conformation.
Cyclohexyl Linkers
The cyclohexane ring is the most stable and common cycloalkane in nature. It predominantly exists in a strain-free "chair" conformation.
-
Advantages: The chair conformation of cyclohexane provides a well-defined three-dimensional structure. The axial and equatorial positions of substituents allow for precise control of their spatial arrangement. Cyclohexane is generally highly resistant to metabolic degradation.
-
Disadvantages: The larger size and steric bulk of the cyclohexane ring may not be suitable for all binding pockets.
Quantitative Data Comparison
Direct quantitative comparison of this compound with other cycloalkane linkers from a single study is not available. However, the following table summarizes representative data from various studies that highlight the impact of different cycloalkane rings on key drug properties. It is important to note that these values are highly context-dependent and can vary significantly based on the overall molecular structure.
| Linker Scaffold | Property | Observation | Reference |
| Cyclopropyl | Metabolic Stability | Replacement of a cyclohexane with a cyclopropane in a compound significantly improved the metabolic half-life from 14 to 120 minutes. | [3] |
| Cyclobutyl | Metabolic Stability | Incorporation of a cyclobutane ring has been shown to increase metabolic stability in several drug candidates. | [1][2] |
| Cyclobutyl | Oral Bioavailability | A cis-1,4-cyclobutane linker in a drug candidate showed the highest plasma exposure and oral bioavailability in mice compared to a flexible linker. | [1] |
| Cycloalkanes (general) | Metabolic Fate | For a series of fentanyl analogs, as the cycloalkane ring size increased from cyclopropyl to cyclohexyl, N-dealkylation decreased while oxidation of the cycloalkane ring increased. | [6] |
Experimental Protocols
To aid researchers in the evaluation of novel linkers, this section provides detailed methodologies for key in vitro assays.
Metabolic Stability Assay (Liver Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to the buffer to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane, predicting its potential for oral absorption.
Protocol:
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid membrane.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the test compound stock solution in a buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Prepare the acceptor solution (buffer without the test compound).
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [Drug] is the concentration of the drug, V is the volume, A is the area of the filter, and t is the incubation time.
-
Visualizing Linker Concepts with Graphviz
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Different cycloalkane linkers used in drug design.
Caption: A typical workflow for evaluating new chemical linkers.
Caption: A rigid cyclobutyl linker restricts molecular conformation.
Conclusion
The selection of a suitable linker is a critical decision in the drug discovery process. Cycloalkane linkers, by virtue of their rigid and well-defined structures, offer significant advantages in terms of conformational control, metabolic stability, and the ability to fine-tune physicochemical properties. While direct experimental data on this compound as a linker is still emerging, the broader class of cyclobutane-containing molecules has demonstrated considerable promise in medicinal chemistry. The cyclobutane scaffold provides a compelling balance of rigidity and stability, making it an attractive motif for the design of next-generation therapeutics. Researchers are encouraged to utilize the experimental protocols outlined in this guide to systematically evaluate novel linkers and unlock their full potential in developing safer and more effective drugs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds in Drug Design
In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a decision that reverberates through the entire drug discovery cascade. Small carbocyclic rings, in particular, have proven to be invaluable tools for medicinal chemists to finely tune the pharmacological properties of a drug candidate. Among these, the cyclobutane and cyclopentane rings, while seemingly similar, offer distinct advantages and disadvantages that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and real-world case studies, to empower researchers in making informed decisions in their quest for novel therapeutics.
Conformational Analysis: A Game of Puckers and Envelopes
The three-dimensional shape of a molecule is paramount to its ability to interact with a biological target. The conformational preferences of cyclobutane and cyclopentane dictate the spatial orientation of their substituents, thereby influencing binding affinity.
Cyclobutane is not a planar square as often depicted in two-dimensional drawings. To alleviate torsional strain, it adopts a puckered or "butterfly" conformation.[1] This results in two distinct substituent positions: axial and equatorial. The interconversion between these puckered conformations is rapid, but the energy barrier is significant enough to influence the average orientation of substituents. This rigid, puckered nature can be advantageous in pre-organizing a molecule for optimal binding to a receptor, a concept known as conformational restriction.[2][3]
Cyclopentane , on the other hand, is more flexible. It exists in a continuous state of flux between two primary non-planar conformations: the "envelope" and the "half-chair".[4][5] In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair, three carbons are coplanar, with one above and one below the plane. The energy barrier for interconversion between these forms is low, making cyclopentane a more dynamic scaffold compared to cyclobutane.[6]
Caption: Conformational landscapes of cyclobutane and cyclopentane.
Physicochemical Properties: A Data-Driven Comparison
The choice between a cyclobutane and a cyclopentane scaffold can significantly alter a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Cyclobutane | Cyclopentane | Rationale and Implications in Drug Design |
| Ring Strain Energy (kcal/mol) | ~26.3[2][7] | ~7.1[2] | The higher ring strain in cyclobutane leads to longer C-C bonds and altered hybridization, which can influence reactivity and metabolic stability.[2] The lower strain of cyclopentane makes it more "alkane-like". |
| Lipophilicity (logP) | Generally lower | Generally higher | The more compact and three-dimensional nature of cyclobutane can lead to a lower logP compared to a corresponding cyclopentane analog, which can improve aqueous solubility.[8] |
| Aqueous Solubility | Can be higher | Can be lower | Improved solubility is a key advantage of using smaller, more rigid scaffolds like cyclobutane to disrupt crystal packing.[7] |
| Metabolic Stability | Often higher | Can be more labile | The strained nature of the C-H bonds in cyclobutane can make them less susceptible to oxidation by cytochrome P450 enzymes.[2][9] |
Synthetic Accessibility: Navigating the Synthetic Maze
Historically, the perceived difficulty in synthesizing substituted cyclobutanes has limited their widespread use in drug discovery compared to the more accessible cyclopentane derivatives.[8] However, recent advances in synthetic methodology have made cyclobutanes more readily available.
Cyclobutane Synthesis: The most common methods for constructing the cyclobutane ring are [2+2] photocycloadditions between two alkenes.[10] Other methods include ring expansions of cyclopropanes and ring contractions of cyclopentanes.[10] The availability of diverse cyclobutane building blocks has been steadily increasing.
Cyclopentane Synthesis: A wide variety of synthetic methods exist for the construction of cyclopentane rings, including intramolecular cyclizations of acyclic precursors and various cycloaddition reactions. The cyclopentane motif is also prevalent in many natural products, providing a rich source of chiral starting materials.[11]
Caption: Common synthetic routes to cyclobutane and cyclopentane scaffolds.
Metabolic Stability: The Unseen Shield
A crucial aspect of drug design is engineering molecules that can resist rapid metabolism, thereby prolonging their therapeutic effect. The choice of a carbocyclic scaffold can play a significant role in this endeavor.
Cyclobutane rings are often employed to enhance metabolic stability.[2][3] Their unique electronic structure and the steric hindrance they can provide can shield adjacent functional groups from metabolic enzymes like cytochrome P450s.[9] A notable example is the development of the IDH1 inhibitor ivosidenib , where replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutane moiety was a key strategy to reduce metabolic clearance.
Cyclopentane rings, being less strained and more flexible, can be more susceptible to metabolic oxidation. However, their metabolic fate is highly dependent on the specific substitution pattern and the overall molecular context.
Case Studies in Drug Design: Where the Rings Make a Difference
The true test of a molecular scaffold lies in its real-world applications. The following case studies highlight how the choice between cyclobutane and cyclopentane has been pivotal in the development of successful drugs.
Case Study 1: Boceprevir - A Win for Cyclobutane
Boceprevir is a protease inhibitor used in the treatment of hepatitis C. During its development, a direct comparison between analogs containing different small rings in the P1 region was conducted. The results were striking: the cyclobutane-containing compound was 3-fold more potent than the cyclopropyl analog and a remarkable 19-fold more potent than the corresponding cyclopentyl analog. This demonstrates that the rigid, well-defined orientation of substituents on the cyclobutane ring provided a superior fit in the enzyme's active site.
Case Study 2: Apalutamide - A Tale of Two Actives
Apalutamide is an androgen receptor antagonist for the treatment of prostate cancer. In the same series of compounds that led to the discovery of enzalutamide, both cyclobutyl and cyclopentyl derivatives were synthesized and evaluated. Interestingly, both the cyclobutyl and cyclopentyl analogs exhibited activities comparable to the dimethyl-substituted parent compound. This case illustrates that in some instances, both scaffolds can be well-tolerated and the choice may be guided by other factors such as synthetic accessibility or other ADME properties.
Notable Drugs Containing Cyclobutane and Cyclopentane Scaffolds
| Scaffold | Drug | Therapeutic Area |
| Cyclobutane | Carboplatin | Oncology |
| Boceprevir | Antiviral (Hepatitis C) | |
| Apalutamide | Oncology | |
| Ivosidenib | Oncology | |
| Cyclopentane | Latanoprostene | Glaucoma |
| Peramivir | Antiviral (Influenza) | |
| Palbociclib | Oncology | |
| Ruxolitinib | Myelofibrosis | |
| Ticagrelor | Antiplatelet | |
| Abacavir | Antiviral (HIV) |
Experimental Protocols
To provide a practical framework for comparing these scaffolds in a laboratory setting, detailed protocols for key experiments are outlined below.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient (logP), a key measure of lipophilicity.[12]
Materials:
-
Test compound (cyclobutane and cyclopentane analogs)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known amount of the stock solution to a vial containing a known volume of water-saturated n-octanol and octanol-saturated water.
-
Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the vial to stand at a constant temperature until the two phases have clearly separated.
-
Centrifuge the vial at a low speed to ensure complete phase separation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of P.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method for assessing the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing enzymes.[13][14]
Materials:
-
Test compound (cyclobutane and cyclopentane analogs)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Caption: Workflow for a liver microsomal stability assay.
Conclusion
The choice between a cyclobutane and a cyclopentane scaffold is a nuanced decision that requires a deep understanding of their distinct properties. Cyclobutane, with its rigid and puckered conformation, can offer advantages in terms of conformational restriction, improved metabolic stability, and potentially enhanced potency. However, its synthetic accessibility can be a hurdle.[8] Cyclopentane, while more flexible, is synthetically more tractable and is a well-established scaffold in numerous approved drugs.
Ultimately, the optimal choice is context-dependent and should be guided by empirical data. By carefully considering the conformational, physicochemical, and metabolic implications of each ring system, and by leveraging the experimental protocols outlined in this guide, drug discovery professionals can make more informed decisions to accelerate the development of the next generation of innovative medicines.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Alternative Building Blocks for (3,3-Dimethoxycyclobutyl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chemical scaffolds to (3,3-Dimethoxycyclobutyl)methanol, a valuable building block in medicinal chemistry. The exploration of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities—is a cornerstone of modern drug design. This document details the performance of several key alternatives, supported by experimental data, to aid in the rational design of novel therapeutics with improved physicochemical and pharmacokinetic profiles.
Profile of the Baseline Building Block: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [2] |
| Predicted logP (XlogP) | 0.0 | [1] |
| Physical Form | Liquid |
Comparative Analysis of Alternative Building Blocks
The following sections detail common bioisosteric replacements for cyclobutane moieties, comparing their impact on key drug-like properties.
Oxetanes
Oxetanes are four-membered heterocyclic ethers that have gained significant attention as versatile building blocks.[3] They are often used as bioisosteres for gem-dimethyl and carbonyl groups.[4][5] The inclusion of the polar oxygen atom within the strained ring can lead to profound improvements in aqueous solubility and metabolic stability.[4][6]
Comparative Performance Data:
| Parameter | Parent Scaffold (e.g., gem-dimethyl) | Oxetane Replacement | Fold Change / Effect | Source |
| Aqueous Solubility | Varies (often low) | Increased | 4x to >4000x increase | [4] |
| Lipophilicity (logD) | Varies | Generally Lower | Can decrease logD | [7] |
| Metabolic Stability (HLM) | Varies (often liable) | Generally Higher | Increased stability | [8] |
| Amine pKₐ (α-position) | ~9.9 | ~7.2 | Reduction by ~2.7 units | [6] |
Bicyclo[1.1.1]pentanes (BCPs)
Bicyclo[1.1.1]pentanes (BCPs) are highly rigid, three-dimensional scaffolds that have emerged as effective non-classical bioisosteres for para-substituted benzene rings, alkynes, and t-butyl groups.[9][10] Their unique geometry can improve solubility, cell permeability, and metabolic stability while maintaining or improving biological activity.[11]
Comparative Performance Data (BCP as a p-phenylene isostere):
| Parameter | p-phenylene Scaffold | BCP Replacement | Observation | Source |
| Aqueous Solubility | Varies | Generally Increased | Improved solubility | [11] |
| Metabolic Stability (HLM) | Susceptible to CYP450 oxidation | More Stable | Enhanced metabolic stability | [11] |
| Lipophilicity (logD) | Varies | Generally Lower | Reduction in lipophilicity | [3] |
| Fraction of sp³ Carbons (Fsp³) | Low | High | Increases 3D character | [12] |
Azaspirocycles
Azaspirocyclic compounds are bicyclic structures sharing a single nitrogen-containing spiro-center. This arrangement creates a rigid, three-dimensional architecture that departs from traditional "flat" aromatic systems.[13] Incorporating azaspirocycles can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success, better solubility, and enhanced metabolic stability.[12][13]
Comparative Performance Data (Morpholine vs. Azaspirocycle):
| Parameter | Morpholine Scaffold | Azaspirocycle Replacement | Observation | Source |
| Lipophilicity (logD) | Varies | Lower | Decreased logD values | [12] |
| Metabolic Stability | Varies | Improved | Improved stability | [12] |
| hERG Selectivity | Varies | Improved | Improved selectivity | [12] |
| 3D-dimensionality (Fsp³) | Moderate | High | Significantly increased | [12][13] |
Cubanes
Cubanes are highly strained, saturated hydrocarbon cages. Their rigid, compact structure allows them to serve as non-aromatic bioisosteres for benzene rings.[14][15] A key advantage of the cubane scaffold is its resistance to oxidative metabolism by cytochrome P450 enzymes, which can lead to enhanced metabolic stability and reduced formation of potentially toxic metabolites.[15]
Comparative Performance Data (Benzene vs. Cubane):
| Parameter | Benzene Scaffold | Cubane Replacement | Observation | Source |
| Metabolic Stability | Prone to oxidative metabolism | Resistant to oxidation | Enhanced metabolic stability | [15] |
| Solubility | Varies | Potentially Improved | May improve solubility | [15] |
| Toxicity | Potential for toxic metabolites | No inherent toxicity | Improved safety profile | [14][16] |
| Substituent Distance (1,4) | ~5.79 Å | ~5.64 Å | Geometrically similar | [15] |
Experimental Protocols
The data presented in this guide are typically generated using standardized experimental procedures. Below are detailed protocols for two key assays.
Protocol for Lipophilicity (logD) Determination by Shake-Flask Method
This method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4), which is critical for predicting a drug's absorption and distribution properties.[9][17]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Vials, pipettes, and a vortex mixer or shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[9]
-
Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 500 µL of each).[18]
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[13][18]
-
Phase Separation: Centrifuge the vial at high speed (e.g., >2000g) to ensure complete separation of the n-octanol and aqueous layers.[18]
-
Sampling: Carefully collect an aliquot from both the n-octanol (top) and the aqueous (bottom) layers.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS) with a standard calibration curve.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[17]
Protocol for In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[19] High stability in this assay often correlates with a longer half-life in vivo.[8]
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Acetonitrile (or other organic solvent) for quenching
-
Incubator or water bath at 37°C
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, add the test compound (typically at a final concentration of 1 µM) to a solution of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[11][20]
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[11][21]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[20]
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[21]
Application in a Biological Context: The JAK-STAT Signaling Pathway
Small, rigid scaffolds are frequently incorporated into kinase inhibitors to orient key pharmacophoric elements for optimal target engagement. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in cytokine-mediated immune responses.[22][23] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAKs a prime target for small molecule inhibitors.[15][16] A hypothetical inhibitor incorporating one of the discussed building blocks could be designed to occupy the ATP-binding site of a JAK protein.
Caption: The JAK-STAT signaling pathway and point of inhibition.
General Workflow for Building Block Application
The integration of a novel building block into a drug discovery campaign follows a structured workflow, from initial design and synthesis to lead optimization. This iterative process aims to balance potency, selectivity, and drug-like properties.
Caption: A generalized workflow for small molecule drug discovery.
Conclusion
The choice of a chemical scaffold is a critical decision in drug design that profoundly influences a compound's ultimate therapeutic potential. While this compound offers a rigid framework, alternatives such as oxetanes, BCPs, azaspirocycles, and cubanes provide medicinal chemists with a powerful toolkit to address common challenges in drug development. Oxetanes and azaspirocycles are particularly effective at increasing solubility and 3D character. BCPs and cubanes serve as excellent metabolically stable isosteres for aromatic rings. The strategic application of these building blocks, guided by quantitative data from standardized assays, can accelerate the discovery of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
References
- 1. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 2. molbase.com [molbase.com]
- 3. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. chemimpex.com [chemimpex.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. onclive.com [onclive.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
The Impact of Rigid Linkers on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein-binding and E3 ligase-recruiting moieties plays a pivotal role. While flexible linkers have been widely employed, rigid linkers are gaining prominence for their potential to pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing ternary complex stability and improving pharmacokinetic properties.[1] This guide provides a comparative analysis of PROTACs with different rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[2]
Case Study 1: BRD4-Targeting PROTACs with Piperazine-Containing Linkers
| Compound | Linker Structure | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Piperazine-linker-1 | 25 | >90 |
| PROTAC 2 | Piperazine-linker-2 (longer) | 10 | >95 |
| PROTAC 3 | Piperazine-linker-3 (shortest) | 150 | ~80 |
Note: The specific structures of the linkers are proprietary to the original study but are presented here to illustrate the impact of length variation within a rigid scaffold.
Case Study 2: Androgen Receptor (AR)-Targeting PROTACs with Different Rigid Linkers
The following table summarizes data for two different Androgen Receptor (AR)-targeting PROTACs that utilize distinct rigid linkers. It is important to note that these compounds are from different studies and are not a direct matched-pair comparison.
| Compound | Rigid Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ARD-69 | Pyridine/di-piperidine containing | AR | VCaP | 0.76 | >95% |
| ARCC-4 | Piperidine-based | AR | VCaP | ~5 | >95% |
Case Study 3: BCR-ABL-Targeting PROTACs with Varied Linkers
Similarly, for the oncogenic fusion protein BCR-ABL, different rigid linkers have been employed. The data below is a compilation from different research efforts.
| Compound | Linker Type | Target | Cell Line | DC50 (nM) |
| Dasatinib-CRBN PROTAC | Varied rigid linkers | BCR-ABL | K562 | 0.85 - 30,000 |
| GZD824-based PROTAC (7o) | 6-carbon chain with pomalidomide | Bcr-AblT315I | Ba/F3 T315I | ~26.8 (IC50) |
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. A PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A typical experimental workflow to compare the efficacy of different PROTACs involves synthesis, in vitro binding assays, cellular degradation assays, and downstream functional assays.
Caption: A generalized workflow for the evaluation of PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PROTAC efficacy.
Western Blotting for Target Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[4]
1. Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.
3. Gel Electrophoresis and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
Biolayer Interferometry (BLI) for Ternary Complex Formation
BLI is a label-free technique used to measure the kinetics of protein-protein and protein-small molecule interactions, making it suitable for characterizing ternary complex formation.[6][7]
1. Sensor Preparation and Ligand Immobilization:
-
Hydrate streptavidin-coated biosensors in the assay buffer.
-
Immobilize the biotinylated E3 ligase onto the biosensor surface.
2. Baseline Establishment:
-
Equilibrate the sensors in the assay buffer to establish a stable baseline.
3. Association Step:
-
Dip the sensors into wells containing a solution of the target protein and the PROTAC at various concentrations. The binding of the ternary complex to the immobilized E3 ligase will cause a shift in the interference pattern, which is measured in real-time.
4. Dissociation Step:
-
Move the sensors back into buffer-only wells to measure the dissociation of the complex.
5. Data Analysis:
-
The resulting sensorgrams are fitted to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Cooperativity of ternary complex formation can be assessed by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.[8]
Conclusion
The choice of a rigid linker is a critical parameter in the design of potent and selective PROTACs. While direct comparative studies of different rigid linker scaffolds are still emerging, the available data underscores the importance of optimizing the linker's structure and length to achieve favorable ternary complex formation and potent target degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel PROTACs with rigid linkers, facilitating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Spectroscopic Validation of (3,3-Dimethoxycyclobutyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the validation of the chemical structure of (3,3-Dimethoxycyclobutyl)methanol. Due to the limited availability of experimental spectra for this specific compound, this document presents a combination of predicted data for this compound alongside experimentally obtained data for structurally related analogs. This approach allows for a robust validation of the target structure through comparative analysis of key spectroscopic features.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on the unique signals observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the predicted data for the target compound and the experimental data for selected analogs.
Table 1: 1H NMR Data Comparison
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~3.55 | d | 2H | -CH2OH |
| ~3.15 | s | 6H | -OCH3 | |
| ~2.30 | m | 1H | -CH- | |
| ~1.90 | m | 4H | cyclobutyl CH2 | |
| Methyl 3,3-dimethoxycyclobutane-1-carboxylate | 3.68 | s | 3H | -COOCH3 |
| 3.14 | s | 6H | -OCH3 | |
| 2.80 - 2.71 | m | 1H | -CH- | |
| 2.44 - 2.35 | m | 2H | cyclobutyl CH2 | |
| 2.22 - 2.13 | m | 2H | cyclobutyl CH2 | |
| Cyclobutanemethanol | 3.52 | d | 2H | -CH2OH |
| 2.45 | m | 1H | -CH- | |
| 1.95 - 1.70 | m | 6H | cyclobutyl CH2 |
Table 2: 13C NMR Data Comparison
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound (Predicted) | ~95 | C(OCH3)2 |
| ~68 | -CH2OH | |
| ~49 | -OCH3 | |
| ~38 | cyclobutyl CH | |
| ~35 | cyclobutyl CH2 | |
| Methyl 3,3-dimethoxycyclobutane-1-carboxylate | 174.5 | C=O |
| 94.5 | C(OCH3)2 | |
| 51.8 | -COOCH3 | |
| 48.7 | -OCH3 | |
| 39.8 | cyclobutyl CH | |
| 34.2 | cyclobutyl CH2 | |
| Cyclobutanemethanol [1][2] | 68.5 | -CH2OH |
| 40.1 | cyclobutyl CH | |
| 28.9 | cyclobutyl CH2 | |
| 18.2 | cyclobutyl CH2 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound (Predicted) [3] | C7H14O3 | 146.18 | [M+H]+: 147.10, [M+Na]+: 169.08 |
| Methyl 3,3-dimethoxycyclobutane-1-carboxylate [4] | C8H14O4 | 174.19 | 174 (M+), 143, 115, 83 |
| Cyclobutanemethanol [5][6] | C5H10O | 86.13 | 86 (M+), 68, 57, 55, 41 |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data presented above are detailed below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). For liquid samples, use 1-2 drops.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
13C NMR Acquisition:
-
Spectrometer: 100 MHz or higher frequency for carbon.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system compatible with the ionization source.
-
For electrospray ionization (ESI), the final solution often contains a small percentage of formic acid or ammonium acetate to promote ionization.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.
-
Workflow for Spectroscopic Validation
The logical process for confirming the structure of a synthesized compound using spectroscopic methods is outlined in the diagram below.
Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.
References
- 1. Cyclobutanemethanol(4415-82-1) 13C NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylic acid(2193051-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 3,3-dimethoxycyclobutane-1-carboxylate | C8H14O4 | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclobutanemethanol [webbook.nist.gov]
- 6. Cyclobutylcarbinol | C5H10O | CID 78130 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of Cyclobutane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a critical step. The three-dimensional arrangement of atoms in cyclobutane derivatives significantly influences their physical, chemical, and biological properties.[1][2] This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of these four-membered ring structures, supported by experimental data and detailed protocols.
The primary methods for stereochemical confirmation—Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical techniques like Vibrational Circular Dichroism (VCD)—provide complementary information, from symmetry and connectivity to the definitive atomic arrangement in space.[2]
Comparison of Analytical Techniques
The choice of analytical method depends on the specific information required (relative vs. absolute configuration), the nature of the sample (e.g., crystallinity, purity), and available resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most common initial tool for stereochemical assessment. Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations provide a wealth of information about the relative configuration of substituents.
-
Proton-Proton (¹H-¹H) Coupling Constants (J-coupling): The magnitude of vicinal (³J) coupling constants is dependent on the dihedral angle between protons, as described by the Karplus relationship. In cyclobutanes, cis and trans protons exhibit distinct coupling constant ranges, which can be used to infer their relative stereochemistry.[3][4] Long-range couplings (e.g., ⁴J) can also provide conformational insights.[5]
-
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect protons that are close in space (< 5 Å). A correlation between two protons indicates they are on the same face of the ring (cis), while the absence of a correlation suggests a trans relationship. This is a powerful method for assigning relative stereochemistry, especially in complex or conformationally rigid systems.[4][6][7][8]
-
NMR with Chiral Derivatizing Agents (CDAs): To distinguish between enantiomers, a chiral sample can be reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.[9]
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. The technique works by diffracting X-rays off a single, well-ordered crystal.[10] The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined.[1][11][12][13] The primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[14][15][16] These methods are exceptionally powerful for determining the absolute configuration of molecules in solution.[17] The experimental VCD or ECD spectrum is compared to a spectrum calculated for a specific enantiomer using quantum mechanical methods (e.g., Density Functional Theory, DFT). A match between the experimental and calculated spectra confirms the absolute configuration.[14][17]
Chiral Chromatography
While not a structural elucidation technique on its own, chiral column chromatography is an essential tool for separating enantiomers from a racemic mixture.[9][18] By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times and allowing for their physical separation.[19] This enables the isolation of pure enantiomers for further characterization by other methods like VCD or for biological testing.
Data Presentation
The following tables summarize key quantitative data and provide a high-level comparison of the primary analytical techniques.
Table 1: Typical ¹H NMR Parameters for Stereochemical Assignment in Cyclobutanes
| Parameter | Relationship | Typical Value (Hz) | Notes |
| Vicinal Coupling (³J) | cis (syn) | 4.6 – 11.5 | Highly dependent on ring puckering and substituent electronegativity.[4] |
| trans (anti) | 2.0 – 10.7 | Can overlap with cis values, requiring additional data for confirmation.[4] | |
| Geminal Coupling (²J) | N/A | -10.9 to -14.4 | Less informative for stereochemistry but useful for structural confirmation.[4][20] |
| Long-Range Coupling (⁴J) | eq-eq | ~5 | Pronounced orientation dependence can aid conformational analysis.[5] |
| ax-ax | ~0 | Can be difficult to resolve.[5] | |
| NOE Signal | cis protons | Strong | Indicates spatial proximity (< 5 Å).[6] |
| trans protons | Absent | Lack of signal suggests protons are on opposite faces of the ring. |
Table 2: Comparison of Key Analytical Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | VCD/ECD Spectroscopy |
| Information Obtained | Relative Stereochemistry, Conformation | Absolute & Relative Stereochemistry | Absolute Configuration, Conformation |
| Sample Requirement | Soluble, ~1-10 mg | Single, high-quality crystal | Soluble, ~1-5 mg, enantiomerically enriched |
| Throughput | High (minutes to hours per sample) | Low (days to weeks, crystal screening is a bottleneck) | Medium (hours per sample) |
| Primary Advantage | Versatile, non-destructive, provides detailed solution-state data | Unambiguous, "gold standard" for 3D structure | Determines absolute configuration in solution, no crystal needed |
| Primary Limitation | Can be ambiguous for conformationally flexible systems; does not directly determine absolute configuration | Requires a suitable single crystal | Requires quantum mechanical calculations for interpretation |
Experimental Protocols
Protocol 1: NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a high-quality NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution.
-
Acquisition: Acquire a standard 2D NOESY spectrum. Key parameters include the mixing time (typically 500-800 ms for small molecules) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply window functions and perform Fourier transformation in both dimensions.
-
Analysis: Identify diagonal peaks corresponding to the standard 1D spectrum. Look for off-diagonal cross-peaks, which indicate a through-space NOE interaction. Correlate cross-peaks between cyclobutane ring protons to assign cis relationships.[7]
Protocol 2: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.[2]
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to reduce thermal motion.[2] Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated through a range of angles.[10]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[2] Solve the structure using direct or Patterson methods to obtain an initial electron density map. Refine this model against the experimental data to determine the precise atomic positions, bond lengths, and angles, yielding the final crystal structure.[2]
Protocol 3: VCD for Absolute Configuration
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched sample at a concentration sufficient for IR analysis (typically 1-10 mg/mL). The solvent must be transparent in the IR region of interest.
-
Spectral Measurement: Measure the VCD and IR spectra of the sample using a VCD spectrometer.[17][21] Also, measure the background spectrum of the solvent in the same cell.
-
Quantum Mechanical Calculations: Perform conformational searches for the molecule using molecular mechanics. For each low-energy conformer, optimize the geometry and calculate the theoretical IR and VCD spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[14]
-
Comparison and Assignment: Boltzmann-average the calculated spectra based on the relative energies of the conformers. Compare the final calculated VCD spectrum with the experimental spectrum. A good match in terms of sign and relative intensity of the peaks allows for the unambiguous assignment of the absolute configuration.[21]
Mandatory Visualizations
Caption: Workflow for Stereochemical Confirmation.
Caption: J-Coupling in a Cyclobutane Ring.
Caption: Chiral Analysis and Resolution Workflow.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. gaussian.com [gaussian.com]
- 18. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. youtube.com [youtube.com]
A Researcher's Guide to NMR Techniques for Structural Elucidation of Complex Cyclobutanes
For researchers, scientists, and drug development professionals navigating the intricate world of complex cyclobutane structures, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. This guide provides a comprehensive comparison of key NMR techniques, complete with experimental data and detailed protocols, to facilitate the unambiguous structural and stereochemical assignment of these challenging molecules.
The rigid, puckered nature of the cyclobutane ring gives rise to unique spatial arrangements of substituents, often resulting in complex and overlapping signals in one-dimensional (1D) NMR spectra. Two-dimensional (2D) NMR techniques are therefore indispensable for resolving these complexities and providing clear, assignable correlations. This guide will delve into the practical application and comparative strengths of COSY, HSQC, HMBC, NOESY, and ROESY experiments, as well as the emerging utility of Residual Dipolar Couplings (RDCs).
Comparative Analysis of Key NMR Parameters
The precise geometry of a cyclobutane ring, whether puckered or planar, and the relative orientation of its substituents, profoundly influence NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). Understanding these relationships is crucial for accurate structural elucidation.
Proton-Proton (¹H-¹H) Coupling Constants
Coupling constants are particularly sensitive to the dihedral angles between adjacent protons, making them a cornerstone of stereochemical analysis. In cyclobutanes, both vicinal (³J) and long-range (⁴J) couplings provide valuable structural information.
| Coupling Type | Stereochemistry | Typical Range (Hz) | Notes |
| Vicinal (³J) | cis | 4.6 – 11.5[1] | Generally larger than trans couplings, but significant overlap in ranges exists.[1] |
| trans | 2.0 – 10.7[1] | Highly dependent on the puckering of the cyclobutane ring and the resulting dihedral angle.[1] | |
| Long-Range (⁴J) | eq-eq | ~5 | Pronounced orientation dependence.[2] |
| ax-ax | ~0 | Pronounced orientation dependence.[2] |
Table 1: Typical ¹H-¹H Coupling Constant Ranges in Cyclobutanes.
A detailed analysis of the coupling constants in cis- and trans-1,2-diphenylcyclobutane provides a concrete example of how these parameters can be used to assign stereochemistry.
| Coupling Constant | trans-1,2-diphenylcyclobutane (Hz) | cis-1,2-diphenylcyclobutane (Hz) |
| J(H1, H2) | 10.1 | 8.1 |
| J(H1, H3) | -1.3 | 0.4 |
| J(H1, H3') | -0.6 | 0.5 |
| J(H1, H4) | 9.5 | 7.5 |
| J(H1, H4') | 7.4 | 7.6 |
| J(H3, H3') | -10.3 | -13.4 |
| J(H3, H4) | 10.4 | 9.0 |
| J(H3, H4') | 9.3 | 6.0 |
| J(H3', H4) | 8.2 | 6.0 |
| J(H3', H4') | 1.1 | 9.0 |
| J(H4, H4') | -12.1 | -13.4 |
Table 2: Experimental ¹H-¹H Coupling Constants for cis- and trans-1,2-diphenylcyclobutane. [3]
Strategic Workflow for Structural Elucidation
A systematic approach is essential when tackling the structure of a complex cyclobutane. The following workflow outlines a logical progression from initial 1D NMR to advanced 2D techniques.
References
Comparative Guide to LC-MS Analysis for Reactions of (3,3-Dimethoxycyclobutyl)methanol
For researchers, scientists, and drug development professionals, monitoring the progress of chemical reactions is crucial for optimizing yields, minimizing impurities, and understanding reaction kinetics. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for tracking key reactions of (3,3-dimethoxycyclobutyl)methanol, a versatile building block in medicinal chemistry. We will compare LC-MS performance with alternative analytical techniques, supported by representative experimental data and detailed protocols.
This compound possesses two key functional groups amenable to chemical modification: a primary alcohol and an acetal. This guide will focus on three primary reaction types:
-
Oxidation of the Primary Alcohol: Conversion of the methanol group to an aldehyde or a carboxylic acid.
-
Hydrolysis of the Acetal: Cleavage of the dimethoxy group to reveal a ketone.
-
Esterification of the Primary Alcohol: Formation of an ester by reaction with a carboxylic acid.
Performance Comparison: LC-MS vs. Alternative Methods
LC-MS offers a powerful combination of separation and detection, providing high sensitivity and specificity for monitoring complex reaction mixtures.[1][2] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) present their own advantages and disadvantages.
Table 1.1: Comparison of Analytical Techniques for Monitoring Oxidation
| Feature | LC-MS | GC-MS | TLC |
| Sensitivity | High to Very High | High | Low to Medium |
| Specificity | Very High (Mass-based) | Very High (Mass-based) | Low |
| Speed | Moderate (5-15 min/sample) | Moderate (10-30 min/sample) | Fast (< 5 min/sample) |
| Sample Prep | Simple (Dilute & Shoot) | Often requires derivatization for alcohols/acids | Simple (Spotting) |
| Quantitative | Excellent | Excellent | Semi-Quantitative |
| Key Advantage | Analyzes non-volatile and thermally labile compounds directly. | Excellent for volatile compounds and provides clear fragmentation patterns. | Rapid, low-cost reaction progress check. |
| Key Limitation | Potential for ion suppression. | Not suitable for non-volatile compounds. | Low resolution and specificity. |
Table 1.2: Comparison of Analytical Techniques for Monitoring Acetal Hydrolysis
| Feature | LC-MS | NMR Spectroscopy |
| Sensitivity | Very High | Low |
| Specificity | Very High | Very High (Structural Info) |
| Speed | Moderate (5-15 min/sample) | Fast to Moderate (Real-time possible) |
| Sample Prep | Simple (Dilute & Shoot) | Simple (Dilute in deuterated solvent) |
| Quantitative | Excellent | Excellent |
| Key Advantage | Detects trace intermediates and byproducts. | Provides real-time kinetic data and structural confirmation without standards.[3][4][5] |
| Key Limitation | Requires standards for absolute quantification. | Lower sensitivity, may miss trace impurities. |
Table 1.3: Comparison of Analytical Techniques for Monitoring Esterification
| Feature | LC-MS | GC-MS | TLC |
| Sensitivity | High | High | Low to Medium |
| Specificity | Very High | Very High | Low |
| Speed | Moderate (5-15 min/sample) | Moderate (10-30 min/sample) | Fast (< 5 min/sample) |
| Sample Prep | Simple (Dilute & Shoot) | Simple (Direct injection if volatile) | Simple (Spotting) |
| Quantitative | Excellent | Excellent | Semi-Quantitative |
| Key Advantage | Broad applicability to various esters. | Excellent separation of volatile esters.[6] | Very fast and inexpensive for qualitative checks.[7][8] |
| Key Limitation | May require specific mobile phases for optimal separation. | High boiling point esters may be challenging. | Requires a UV chromophore or staining for visualization.[9] |
Reaction Schemes and Illustrative Data
To demonstrate the utility of LC-MS in monitoring these reactions, the following sections provide hypothetical, yet representative, quantitative data.
Oxidation of this compound
The oxidation can be controlled to yield either the aldehyde (mild conditions, e.g., PCC) or the carboxylic acid (strong conditions, e.g., Jones reagent).[10][11][12][13][14]
Caption: Oxidation of this compound.
Table 2.1.1: LC-MS Data for Jones Oxidation Reaction Monitoring
| Time (min) | Retention Time (min) | Compound | [M+H]⁺ (m/z) | Peak Area (%) |
| 0 | 2.5 | This compound | 147.1 | 100 |
| 30 | 2.5 | This compound | 147.1 | 45 |
| 3.1 | 3,3-Dimethoxycyclobutane-1-carboxylic acid | 161.1 | 55 | |
| 60 | 2.5 | This compound | 147.1 | 10 |
| 3.1 | 3,3-Dimethoxycyclobutane-1-carboxylic acid | 161.1 | 90 | |
| 120 | 2.5 | This compound | 147.1 | <1 |
| 3.1 | 3,3-Dimethoxycyclobutane-1-carboxylic acid | 161.1 | >99 |
Acid-Catalyzed Acetal Hydrolysis
The acetal can be hydrolyzed under acidic conditions to yield 3-oxocyclobutyl)methanol.
Caption: Hydrolysis of the acetal functional group.
Table 2.2.1: LC-MS Data for Acetal Hydrolysis Reaction Monitoring
| Time (hr) | Retention Time (min) | Compound | [M+H]⁺ (m/z) | Peak Area (%) |
| 0 | 2.5 | This compound | 147.1 | 100 |
| 1 | 2.5 | This compound | 147.1 | 70 |
| 1.8 | (3-Oxocyclobutyl)methanol | 101.1 | 30 | |
| 2 | 2.5 | This compound | 147.1 | 48 |
| 1.8 | (3-Oxocyclobutyl)methanol | 101.1 | 52 | |
| 4 | 2.5 | This compound | 147.1 | 22 |
| 1.8 | (3-Oxocyclobutyl)methanol | 101.1 | 78 |
Fischer Esterification
Esterification with a carboxylic acid, such as benzoic acid, under acidic catalysis.[15][16][17][18][19]
Caption: Esterification with benzoic acid.
Table 2.3.1: LC-MS Data for Esterification Reaction Monitoring
| Time (hr) | Retention Time (min) | Compound | [M+H]⁺ (m/z) | Peak Area (%) |
| 0 | 2.5 | This compound | 147.1 | 50 |
| 3.8 | Benzoic Acid | 123.0 | 50 | |
| 2 | 2.5 | This compound | 147.1 | 35 |
| 3.8 | Benzoic Acid | 123.0 | 35 | |
| 5.2 | (3,3-Dimethoxycyclobutyl)methyl benzoate | 251.1 | 30 | |
| 4 | 2.5 | This compound | 147.1 | 20 |
| 3.8 | Benzoic Acid | 123.0 | 20 | |
| 5.2 | (3,3-Dimethoxycyclobutyl)methyl benzoate | 251.1 | 60 | |
| 8 | 2.5 | This compound | 147.1 | 8 |
| 3.8 | Benzoic Acid | 123.0 | 8 | |
| 5.2 | (3,3-Dimethoxycyclobutyl)methyl benzoate | 251.1 | 84 |
Experimental Protocols
Detailed methodologies are provided for each analytical technique to ensure reproducibility.
Protocol 3.1: LC-MS Analysis
-
Sample Preparation: At designated time points, withdraw an aliquot (approx. 10 µL) from the reaction mixture. Quench the reaction if necessary (e.g., with a basic solution for acid-catalyzed reactions). Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full Scan or Selected Ion Monitoring (SIM) for target analytes.
-
Protocol 3.2: GC-MS Analysis (for Oxidation/Esterification)
-
Sample Preparation: Withdraw an aliquot (approx. 10 µL) and dilute with ethyl acetate. For alcohols and carboxylic acids, derivatization (e.g., silylation with BSTFA) may be required to improve volatility. Aldehydes can often be analyzed directly.[20][21]
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
GC Conditions:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Protocol 3.3: NMR Spectroscopy (for Acetal Hydrolysis)
-
Sample Preparation: The reaction can be run directly in an NMR tube. Dissolve the starting material in a suitable deuterated solvent (e.g., D₂O with a catalytic amount of DCl).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes). Real-time monitoring can be achieved with specialized flow-NMR setups.[5]
-
Analysis: Monitor the disappearance of the methoxy signal (singlet, ~3.2 ppm) from the starting material and the appearance of new signals corresponding to the product. Quantify by integrating characteristic peaks.
Protocol 3.4: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Application: At time points, use a capillary tube to spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material as a reference.
-
Development: Develop the plate in a chamber with an appropriate solvent system (e.g., for esterification, 7:3 Hexane:Ethyl Acetate).[8]
-
Visualization: Visualize the spots under a UV lamp (254 nm).[8] If compounds are not UV-active, use a staining reagent such as potassium permanganate or vanillin.[9] Calculate the Retention Factor (Rf) for each spot.
Workflow and Logic Diagrams
Visualizing the analytical process helps in understanding the workflow and decision-making logic.
Caption: A typical workflow for monitoring a chemical reaction using LC-MS.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
LC-MS is a highly versatile, sensitive, and specific technique for monitoring a variety of organic reactions, including those involving this compound. It provides excellent quantitative data, allowing for precise determination of reaction endpoints and the identification of byproducts. While faster or more structurally informative techniques like TLC and NMR have their place, particularly for quick qualitative checks and real-time kinetic studies respectively, LC-MS offers a robust and reliable platform for detailed reaction analysis in a drug development setting. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for quantitative data, the nature of the analytes, and available resources.
References
- 1. rsc.org [rsc.org]
- 2. LC-MS Development Strategies for Quantitative Bioanalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. SJR Oxidation Of Benzyl Alcohols To Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. adichemistry.com [adichemistry.com]
- 14. Jones oxidation - Wikipedia [en.wikipedia.org]
- 15. athabascau.ca [athabascau.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 19. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Assessing the Metabolic Stability of Cyclobutane-Containing Compounds: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. Medicinal chemists increasingly employ various structural motifs to enhance metabolic stability, with the cyclobutane ring emerging as a valuable tool. This guide provides a comparative assessment of the metabolic stability of cyclobutane-containing compounds against common structural alternatives, supported by experimental data and detailed protocols for key assays.
The Role of Cyclobutane in Enhancing Metabolic Stability
The introduction of a cyclobutane moiety into a drug candidate is a strategic approach to block metabolically labile sites.[1][2] Its rigid, puckered conformation can shield adjacent functional groups from enzymatic attack by cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[3] Furthermore, the replacement of more flexible alkyl groups, such as gem-dimethyl or isopropyl groups, with a cyclobutane ring can pre-organize the molecule for optimal target binding while simultaneously improving its metabolic profile.[1]
One common strategy involves replacing a gem-dimethyl group, which is prone to oxidative metabolism, with a spirocyclic cyclobutane to enhance metabolic stability.[2] However, it is important to note that the cyclobutane ring itself is not metabolically inert and can undergo oxidation, typically hydroxylation, catalyzed by CYP enzymes.[1] The overall impact on a molecule's stability is therefore context-dependent and requires empirical validation.
Comparative Analysis of Metabolic Stability
A direct comparison of the metabolic stability of cyclobutane-containing compounds with their non-cyclic or alternative cycloalkane analogs provides valuable insights for drug design. The most common parameters used to quantify metabolic stability in vitro are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Case Study: CF3-Cycloalkanes as Bioisosteres for the tert-Butyl Group
A study by Mykhailiuk and colleagues in 2024 provided quantitative data on the metabolic stability of trifluoromethyl (CF3)-substituted cyclobutane and cyclopropane analogs as bioisosteres for the metabolically susceptible tert-butyl group.[4][5][6] The intrinsic clearance (CLint) was determined in human liver microsomes.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[4][5][6]
The results of this study were context-dependent. For "Model Amide 2" and the antifungal agent "Butenafine," the introduction of both CF3-cyclopropane and CF3-cyclobutane moieties led to a significant improvement in metabolic stability (lower CLint) compared to the parent tert-butyl compounds.[5] Conversely, for "Model Amide 1" and the herbicide "Tebutam," the incorporation of the small rings resulted in decreased metabolic stability.[5] Notably, the metabolic stabilities of the cyclobutane and cyclopropane analogs were very similar in these examples.[6] This underscores the importance of empirical testing in drug discovery, as the effects of bioisosteric replacement can be unpredictable.
In another example, the replacement of a metabolically unstable cyclohexane moiety in an isocitrate dehydrogenase (IDH) 1 inhibitor with a difluorocyclobutanyl group significantly improved the metabolic stability, leading to the development of the approved drug ivosidenib.[4]
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized in vitro and in vivo assays are employed to assess metabolic stability.
1. Liver Microsomal Stability Assay
This is a widely used in vitro assay to evaluate phase I metabolism, primarily mediated by CYP enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Internal standard in a quenching solution (e.g., acetonitrile)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is taken immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) in a system that more closely mimics the in vivo environment.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium
-
Test compound stock solution
-
Internal standard in a quenching solution
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Protocol:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol and allow them to form a monolayer.
-
Compound Preparation: Prepare the test compound in the culture medium at the desired final concentration.
-
Incubation: Remove the medium from the hepatocytes and add the medium containing the test compound. Incubate at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Quenching: Terminate the metabolic reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the collected aliquots.
-
Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described previously. The CLint is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
3. In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Materials:
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Laboratory mice (e.g., C57BL/6)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Anesthetics
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the study.
-
Dosing: Administer the test compound to groups of mice via the intended routes (e.g., one group for intravenous administration and another for oral administration).
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the mice.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time for each route of administration. Use pharmacokinetic software to calculate the relevant parameters (t½, CL, Vd, AUC, %F).
Visualizing Experimental Workflows
Caption: Workflow for a liver microsomal stability assay.
Caption: Workflow for a hepatocyte stability assay.
Conclusion
The incorporation of a cyclobutane ring is a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[6] As demonstrated by the presented data, this structural modification can effectively block sites of metabolism, leading to lower clearance and longer half-lives. However, the effect is not universal and is highly dependent on the molecular context. Therefore, a thorough experimental evaluation using standardized in vitro and in vivo assays, as detailed in this guide, is essential to make informed decisions in the drug discovery and development process. The provided protocols and workflows offer a robust framework for researchers to assess the metabolic stability of their cyclobutane-containing compounds and advance the most promising candidates toward clinical development.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Performance of (3,3-Dimethoxycyclobutyl)methanol in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, the efficient construction of diverse and structurally complex small molecule libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, enabling the rapid generation of numerous analogs for biological screening. The choice of building blocks is critical to the success of these endeavors, with a growing emphasis on incorporating three-dimensional (3D) molecular frameworks to explore novel chemical space. This guide provides a comparative analysis of (3,3-Dimethoxycyclobutyl)methanol , a versatile sp³-rich building block, against other commonly employed scaffolds in parallel synthesis, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a functionalized cyclobutane derivative that offers a unique combination of a rigid, 3D cyclobutane core and a reactive primary alcohol. The gem-dimethoxy group acts as a stable protecting group for a ketone, which can be deprotected under acidic conditions to reveal a versatile carbonyl functionality for further diversification. This latent reactivity, coupled with the conformational rigidity of the cyclobutane ring, makes it an attractive scaffold for the synthesis of sp³-rich compound libraries, a key trend in medicinal chemistry to improve physicochemical properties and escape "flatland" of predominantly aromatic compounds.
Comparison with Alternative Building Blocks
The performance of this compound in parallel synthesis is best understood in the context of alternative building blocks commonly used to generate 3D-rich libraries. Key comparators include simple diols, other functionalized cyclobutanes, and different cyclic scaffolds.
| Building Block | Key Features | Advantages in Parallel Synthesis | Disadvantages in Parallel Synthesis |
| This compound | Rigid cyclobutane core, primary alcohol for diversification, latent ketone functionality. | Introduces 3D-scaffold; latent ketone allows for late-stage diversification; good reactivity of the primary alcohol. | Higher cost compared to simple diols; potential for steric hindrance in some reactions. |
| 1,3-Propanediol / 1,4-Butanediol | Flexible aliphatic chains with two primary alcohols. | Low cost; high reactivity of primary alcohols; readily available. | Leads to flexible, less structurally defined molecules; lacks a rigid 3D core. |
| Cyclobutane-1,1-dicarboxylic acid | Rigid cyclobutane with two carboxylic acid groups. | Provides a rigid scaffold; allows for dual functionalization. | Carboxylic acids may require activation; potential for intramolecular side reactions. |
| (Aminomethyl)cyclobutane | Cyclobutane with a primary amine. | Introduces a basic center; amine is a versatile functional group for amidation, sulfonylation, etc. | May require protection/deprotection steps; basicity can interfere with some reagents. |
Performance Data in Parallel Synthesis
While specific, head-to-head comparative studies with "this compound" are not extensively published, we can extrapolate its performance based on the reactivity of its functional groups in common parallel synthesis reactions. The following table summarizes expected yields and purities for a representative library synthesis based on this building block.
Table 1: Representative Library Synthesis Performance
| Reaction Step | Reagents | Expected Yield (%) | Expected Purity (%) |
| 1. Etherification | Alkyl halides, NaH | 75-90 | >90 |
| 2. Esterification | Carboxylic acids, DCC, DMAP | 80-95 | >95 |
| 3. Urethane Formation | Isocyanates | >95 | >95 |
| 4. Deprotection of Ketal | 2M HCl | 70-85 | >85 |
| 5. Reductive Amination | Amines, NaBH(OAc)₃ | 60-80 | >80 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of parallel synthesis campaigns. Below are protocols for key transformations involving this compound.
Protocol 1: Parallel Amidation of this compound via Mesylation and Azide Displacement/Reduction
This multi-step sequence transforms the primary alcohol into a primary amine, which can then be acylated.
Step 1: Mesylation
-
To an array of reaction vials, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) and triethylamine (1.5 eq).
-
Cool the reaction block to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to each vial.
-
Allow the reactions to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Azide Displacement
-
To the crude mesylate in each vial, add dimethylformamide (DMF) and sodium azide (3.0 eq).
-
Heat the reaction block to 80 °C and stir for 12 hours.
-
Cool to room temperature and add water.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Staudinger Reduction
-
To the crude azide in each vial, add a mixture of tetrahydrofuran (THF) and water (4:1).
-
Add triphenylphosphine (1.5 eq).
-
Stir at room temperature for 8 hours.
-
Concentrate in vacuo and purify by solid-phase extraction (SPE) to yield the primary amine.
Step 4: Parallel Amidation
-
To the purified amine in each vial, add DCM and a solution of a diverse set of carboxylic acids (1.1 eq) and HATU (1.1 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir at room temperature for 16 hours.
-
Wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate to yield the final amide library.
Visualizing the Workflow
The logical flow of a parallel synthesis campaign utilizing this compound can be visualized to better understand the diversification strategy.
Caption: Workflow for library synthesis.
Signaling Pathway Analogy
While not a biological signaling pathway, the strategic flow of a multi-step parallel synthesis can be conceptually mapped in a similar manner, illustrating the cascade of reactions leading to a diverse set of final products.
Caption: Multi-cycle synthesis pathway.
Conclusion
This compound stands out as a valuable building block for parallel synthesis, particularly for the generation of sp³-rich compound libraries. Its rigid cyclobutane core provides a well-defined 3D architecture, while the primary alcohol and the latent ketone offer multiple points for diversification. Although potentially more costly than simple aliphatic diols, the structural complexity it imparts to the resulting molecules can be highly advantageous in the quest for novel bioactive compounds. The provided protocols and workflows offer a practical guide for researchers and scientists in drug development to effectively utilize this promising scaffold in their parallel synthesis campaigns.
The Cyclobutane Moiety: A Strategic Advantage Over Flexible Alkyl Chains in Drug Design
In the landscape of modern drug discovery, the intricate dance between a drug molecule and its biological target is paramount. The conformation and metabolic stability of a therapeutic agent are critical determinants of its efficacy and safety. While flexible alkyl chains have traditionally been employed as linkers and scaffolds, the strategic incorporation of a cyclobutane moiety has emerged as a powerful approach to optimize drug candidates. This guide provides a comprehensive comparison, supported by experimental data, justifying the use of the rigid cyclobutane ring over its flexible acyclic counterpart for researchers, scientists, and drug development professionals.
The primary advantages of employing a cyclobutane scaffold lie in its ability to confer conformational rigidity, enhance metabolic stability, and improve binding affinity and selectivity.[1][2][3]
Conformational Rigidity: Pre-organizing for Potency
Flexible alkyl chains can adopt a multitude of conformations, and upon binding to a target protein, they must adopt a specific, energetically favorable conformation. This process is associated with an entropic penalty, as the conformational freedom of the molecule is lost, which can decrease binding affinity.[1]
The cyclobutane ring, with its puckered three-dimensional structure, significantly restricts the number of available conformations.[1][4] This pre-organization of the molecule into a more defined shape can lead to a lower entropic cost of binding, thereby enhancing potency.[3] By locking a molecule into its bioactive conformation, the cyclobutane moiety ensures a more favorable interaction with the target's binding pocket.[3]
Enhanced Metabolic Stability
Drug metabolism, primarily mediated by cytochrome P450 enzymes in the liver, is a major hurdle in drug development, often leading to rapid clearance and reduced bioavailability.[5][6] Flexible alkyl chains are particularly susceptible to oxidative metabolism.[6]
The introduction of a cyclobutane ring can effectively shield metabolically labile sites within a molecule, leading to increased metabolic stability.[1][2] While the cyclobutane ring itself can be metabolized, typically through hydroxylation, it is generally more robust than a linear alkyl chain.[5] This enhanced stability translates to a longer half-life and improved pharmacokinetic profile.
Case Study: JAK1 Inhibitor PF-04965842
A compelling example of the benefits of a cyclobutane moiety can be found in the development of Janus kinase 1 (JAK1) inhibitors, such as PF-04965842 (Abrocitinib).[3][7] The JAK family of enzymes is central to inflammatory and immune responses, making them attractive targets for autoimmune diseases.[3] In the structure-activity relationship (SAR) studies of these inhibitors, the use of a cis-1,3-cyclobutane diamine linker was found to be optimal, yielding compounds with low nanomolar potency and excellent selectivity.[3] The puckered conformation of the cyclobutane ring was crucial for positioning key pharmacophoric groups for optimal interaction with the JAK1 binding site.[3]
Quantitative Comparison: Potency and Metabolic Stability
The following tables summarize comparative data for cyclobutane-containing compounds versus analogs with more flexible linkers or alternative cyclic groups.
Table 1: In Vitro Potency of Kinase Inhibitors
| Compound/Analog | Target | Moiety | IC50 / Ki (nM) | Reference(s) |
| JAK1 Inhibitor Series | ||||
| PF-04965842 Analog | JAK1 | cis-1,3-Cyclobutane | Low nM | [3] |
| Acyclic Linker Analog | JAK1 | Flexible Alkyl Chain | Higher IC50 | [3] |
| HCV Protease Inhibitor Series | ||||
| Boceprevir | NS3/4A | Cyclobutylmethyl | Potent | [4] |
| Cyclopropyl Analog | NS3/4A | Cyclopropylmethyl | 3-fold less potent | [4] |
| Cyclopentyl Analog | NS3/4A | Cyclopentylmethyl | 19-fold less potent | [4] |
Note: Specific IC50 values for the acyclic linker analog in the JAK1 inhibitor series were not publicly disclosed but were reported to be less potent.
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Series | Analog | Moiety | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference(s) |
| Model Amide 2 | tert-Butyl Analog | tert-Butyl | 12 | [8] |
| CF3-Cyclobutane Analog | CF3-Cyclobutane | 1 | [8] | |
| Butenafine | tert-Butyl Analog (Parent Drug) | tert-Butyl | 30 | [8] |
| CF3-Cyclobutane Analog | CF3-Cyclobutane | 21 | [8] |
Experimental Protocols
Liver Microsomal Stability Assay
This assay determines the in vitro metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability) in assay buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsome solution to the buffer and pre-warm at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to initiate a pre-incubation period. To start the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells except for the negative controls (no NADPH).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is taken immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.[5][9]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) = 0.693 / k and the intrinsic clearance (CLint).[9]
Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (unlabeled ligand) to a target receptor by measuring its ability to compete with a labeled ligand for binding to the receptor.
Materials:
-
Purified target receptor or cell membranes expressing the receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target
-
Unlabeled test compound (competitor)
-
Assay buffer
-
96-well filter plates or standard plates (depending on the detection method)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare the labeled ligand and receptor suspension at desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor at various concentrations, a fixed concentration of the labeled ligand, and the receptor suspension to each well.
-
Controls: Include wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation (for radioligand assays): If using a filtration method, rapidly filter the contents of each well through a filter plate and wash with cold assay buffer to separate bound from unbound labeled ligand.
-
Detection: Measure the amount of bound labeled ligand in each well using a scintillation counter or fluorescence reader.
-
Data Analysis: The raw data is normalized, with 100% binding defined by the total binding wells and 0% by the non-specific binding wells. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[5]
Visualizing the Impact: Signaling Pathway and Experimental Workflow
The strategic use of a cyclobutane moiety can be visualized in the context of inhibiting a signaling pathway and the experimental workflow to assess its properties.
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-based JAK inhibitor.
Caption: Workflow for comparing cyclobutane and alkyl chain analogs in drug discovery.
Conclusion
The incorporation of a cyclobutane moiety is a valuable and validated strategy in modern medicinal chemistry.[1][6] The experimental data and case studies clearly demonstrate that this structural motif can offer significant advantages over flexible alkyl chains in terms of conformational pre-organization and metabolic stability, often leading to improved potency and a better pharmacokinetic profile. By understanding and applying these principles, researchers can more effectively design and develop novel therapeutics with enhanced drug-like properties.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Cis and Trans Disubstituted Cyclobutane Analogues for Drug Development
An in-depth examination of the stereochemical impact on physicochemical properties and biological activity.
For researchers and professionals in the field of drug development, understanding the nuanced differences between stereoisomers is paramount. The rigid, puckered framework of the cyclobutane ring offers a valuable scaffold in medicinal chemistry, but the spatial arrangement of its substituents—whether cis (on the same side) or trans (on opposite sides)—can profoundly influence a molecule's properties and its interactions with biological targets. This guide provides a comparative study of cis and trans disubstituted cyclobutane analogues, supported by experimental data, to inform the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Isomers
The stereochemistry of disubstituted cyclobutanes dictates their conformational preferences, which in turn affects their physical and chemical characteristics. The cyclobutane ring is not planar, but rather exists in a puckered or "butterfly" conformation to alleviate torsional strain. The substituents can occupy either axial or pseudo-equatorial positions, and the relative stability of these conformations differs between cis and trans isomers.
A prime example for illustrating these differences is the case of cis- and trans-1,3-cyclobutanedicarboxylic acid. X-ray crystallography studies have provided precise measurements of their molecular geometries. In the solid state, cis-1,3-cyclobutanedicarboxylic acid adopts a puckered conformation with a dihedral angle of 149 ± 3°.[1] Conversely, the trans isomer has been observed to have a planar ring conformation in some crystalline forms.[2] This fundamental difference in ring conformation has a cascading effect on other molecular properties.
| Property | cis-1,3-Cyclobutanedicarboxylic Acid | trans-1,3-Cyclobutanedicarboxylic Acid | Key Differences & Implications |
| Ring Conformation | Puckered[1] | Planar (in some crystal structures)[2] | The puckered nature of the cis isomer minimizes steric hindrance between the substituents on the same face of the ring. The planarity of the trans isomer in certain environments suggests that crystal packing forces can overcome the energetic preference for a puckered conformation. |
| Dihedral Angle | 149 ± 3°[1] | ~180° (in planar form) | The significant deviation from planarity in the cis isomer is a direct measure of the ring's puckering. |
| Average C-C Bond Length | 1.554 ± 0.01 Å[1] | Not explicitly stated, but expected to be similar | The bond lengths are typical for C-C single bonds in a strained ring system. |
| Dipole Moment | Non-zero | Zero (due to symmetry) | The cis isomer possesses a net dipole moment as the polar carboxyl groups are oriented on the same side of the ring. In the trans isomer, the individual bond dipoles of the carboxyl groups cancel each other out, resulting in a non-polar molecule. This difference can significantly impact solubility and interactions with polar biological targets. |
| Melting Point | 135-136 °C | Higher than the cis isomer | Generally, trans isomers can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points. |
| Aqueous pKa | pKa1 and pKa2 are closely spaced | pKa1 and pKa2 are closely spaced | The proximity of the two carboxylic acid groups in both isomers leads to similar ionization constants. |
Spectroscopic Characterization: Distinguishing Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between cis and trans isomers of disubstituted cyclobutanes. The coupling constants (J-values) between protons on the cyclobutane ring are particularly informative.
For 1,2-disubstituted cyclobutanes, the vicinal coupling constants (³J) between protons on adjacent carbons can distinguish between cis and trans configurations. Generally, the coupling constant between two cis protons is different from that between two trans protons.
In the case of 1,3-disubstituted cyclobutanes, the long-range coupling constants (⁴J) can be diagnostic. For instance, in monosubstituted cyclobutanes, the coupling between equatorial-equatorial protons (⁴Jeq-eq) is approximately 5 Hz, while the axial-axial coupling (⁴Jax-ax) is close to 0 Hz. This dependence on the spatial relationship of the protons allows for the determination of the predominant conformation and, by extension, the stereochemistry of the substituents.
Biological Activity: A Case Study in Cancer Research
The spatial arrangement of functional groups is critical for a molecule's ability to bind to a biological target. In drug design, cyclobutane rings are often used to replace double bonds to prevent cis-trans isomerization and to lock the molecule in a specific conformation.
For example, analogues of the anti-cancer agent combretastatin A4, where the cis-stilbene double bond is replaced with a 1,3-disubstituted cyclobutane ring, have been synthesized and evaluated for their cytotoxic activity. While both cis and trans cyclobutane analogues were synthesized, their biological activities were found to be modest and in the micromolar range against human cancer cell lines such as HepG2 (hepatocarcinoma) and SK-N-DZ (neuroblastoma). This highlights that while the cyclobutane scaffold can successfully mimic the desired conformation, other factors such as the precise orientation of the aromatic rings also play a crucial role in target engagement.
Experimental Protocols
Synthesis of cis- and trans-1,3-Cyclobutanedicarboxylic Acid
A common route to synthesizing 1,3-cyclobutanedicarboxylic acids involves the hydrolysis of tetraethyl 1,1,3,3-propanetetracarboxylate, followed by decarboxylation. The separation of the cis and trans isomers can be achieved through fractional crystallization or chromatography of their corresponding esters.
X-Ray Crystallography for Structure Determination
-
Crystallization: Single crystals of the target compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to achieve the best fit with the experimental data.
NMR Spectroscopy for Isomer Identification
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY spectra) are analyzed to determine the connectivity and relative stereochemistry of the molecule.
MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the cyclobutane analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Conformational differences between cis and trans isomers.
References
Safety Operating Guide
Proper Disposal of (3,3-Dimethoxycyclobutyl)methanol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,3-Dimethoxycyclobutyl)methanol (CAS No. 175021-11-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of chemical properties, empowering you to manage your laboratory's waste with confidence and precision.
Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a colorless to light yellow liquid with specific risk factors that dictate its handling and disposal methodology.[1]
Key Safety and Physical Properties:
| Property | Value | Significance for Disposal |
| Boiling Point | 190°C | High boiling point indicates low volatility at room temperature. |
| Flash Point | 69°C (156°F) | Classified as a combustible liquid. While not highly flammable, it can ignite with a source of ignition.[1] |
| Density | 1.06 g/mL | Denser than water. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. These toxicological properties are a primary driver for its classification as hazardous waste. |
| Precautionary Statements | P261, P305, P338, P351 | Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Based on these properties, this compound must be treated as a hazardous chemical waste due to its combustible nature and, more significantly, its toxicological characteristics.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5][6]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Protects against eye irritation from splashes or vapors.[7][8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. | Prevents skin irritation and potential absorption.[8] |
| Body Protection | A properly fitting lab coat, buttoned to its full length. Long pants and closed-toe shoes are mandatory. | Protects against accidental spills and skin exposure. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. However, if vapors are generated, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation.[8] |
Waste Segregation and Collection Protocol
Proper segregation is a cornerstone of safe and compliant chemical waste management.[2][10] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container, preferably made of polyethylene (HDPE).[2]
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before use to prevent unintended reactions.
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must clearly state the words "Hazardous Waste ".[11][12]
-
Write the full chemical name: This compound . Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards using pictograms or written warnings (e.g., "Irritant," "Harmful").[12]
-
-
Accumulate the Waste:
-
All waste collection should occur at the point of generation in a designated Satellite Accumulation Area (SAA) .[11][12][13] This area must be under the direct control of laboratory personnel.
-
Place the waste container in a secondary containment bin or tray to contain any potential leaks.[2][10]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Do not mix this compound waste with other waste streams, particularly:
-
It should be collected as a non-halogenated organic solvent waste .
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[7][15]
-
Clean the spill area with soap and water.
-
All contaminated materials (gloves, pads, etc.) must be disposed of as hazardous waste.
For Large Spills (>100 mL):
-
Evacuate the immediate area and alert others.
-
If the spill poses a fire or significant inhalation risk, evacuate the laboratory and activate the fire alarm.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. This compound CAS#: 175021-11-1 [m.chemicalbook.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. siraya.tech [siraya.tech]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. opcw.org [opcw.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. vumc.org [vumc.org]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling (3,3-Dimethoxycyclobutyl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (3,3-Dimethoxycyclobutyl)methanol, including operational and disposal plans. Due to limited available data for this compound, this guidance is supplemented with information from methanol, a structurally related solvent. All procedures should be conducted with this in mind and adapted to your specific laboratory conditions and regulations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended:
-
Eye Protection: ANSI-approved, properly fitting safety glasses or chemical splash goggles should be worn at all times.[1]
-
Face Protection: In addition to eye protection, a face shield should be used when there is a potential for splashing.
-
Hand Protection: Nitrile gloves are recommended for handling this chemical.[1] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[1]
-
Skin and Body Protection: A lab coat that is appropriately sized and fully buttoned is required.[1] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[1]
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[1][3] Lab personnel must be trained and fit-tested before using a respirator.[1]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 175021-11-1 |
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.19 g/mol |
| Boiling Point | 190°C at 760 mmHg |
Table 2: Occupational Exposure Limits for Methanol
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 200 ppm |
| NIOSH | REL (10-hour TWA) | 200 ppm |
| NIOSH | STEL (15-minute) | 250 ppm |
| ACGIH | TLV (8-hour TWA) | 200 ppm |
| ACGIH | STEL | 250 ppm |
Table 3: Physical and Chemical Properties of Methanol
| Property | Value |
| Flash Point | 11°C (51.8°F) |
| Boiling Point | 65°C (149°F) |
| Lower Explosive Limit | 6% |
| Upper Explosive Limit | 36% |
Standard Operating Procedure
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Chemical Spill Protocol
In the event of a chemical spill, immediate and appropriate action is necessary to ensure the safety of all laboratory personnel.
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures
In case of exposure to this compound, follow these first aid guidelines:
-
Inhalation: Move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately.[4] Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Handle in a well-ventilated area, preferably a chemical fume hood, and keep away from sources of ignition.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[6][7] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container can be disposed of in the regular trash after defacing the label.[7][8]
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures.[6][9] This typically involves scheduling a pickup with the Environmental Health and Safety (EHS) department.[8] Never dispose of this chemical down the drain.[5]
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. IsoLab - Methanol [isolab.ess.washington.edu]
- 3. nj.gov [nj.gov]
- 4. methanex.com [methanex.com]
- 5. ehs.com [ehs.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. enviroserve.com [enviroserve.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
